2H-Isoindole-1-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2H-isoindole-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-9(12)8-7-4-2-1-3-6(7)5-10-8/h1-5,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTREFQQQAJNFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CNC(=C2C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60606885 | |
| Record name | 2H-Isoindole-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60606885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109839-13-6 | |
| Record name | 2H-Isoindole-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60606885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2H-Isoindole-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the synthetic routes toward 2H-isoindole-1-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry. The inherent reactivity and structural features of the 2H-isoindole core make it a valuable building block in the design of novel therapeutic agents. This document will delve into the chemical principles, strategic considerations, and detailed experimental protocols for the synthesis of this target molecule, with a focus on providing actionable insights for laboratory practice.
Introduction: The Significance of the 2H-Isoindole Scaffold
The isoindole nucleus, a bicyclic aromatic heterocycle consisting of a fused benzene and pyrrole ring, is a prominent structural motif in a variety of biologically active compounds and functional materials.[1] While the parent 2H-isoindole is often unstable, its substituted derivatives are of considerable interest in drug discovery and materials science.[2] The isoindoline core, the reduced form of isoindole, is present in a number of commercial drugs with applications in treating conditions such as multiple myeloma, leukemia, and inflammation.[3]
The introduction of a carboxylic acid group at the 1-position of the 2H-isoindole ring system offers a key functional handle for further molecular elaboration and for engaging in critical binding interactions with biological targets. The carboxylic acid moiety is a common pharmacophore in numerous therapeutic agents, capable of forming strong hydrogen bonds and salt bridges with protein residues.[4] Consequently, 2H-isoindole-1-carboxylic acid represents a valuable scaffold for the development of novel drugs. For instance, derivatives of the related isoindoline-1,3-dione have been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease.[5] Furthermore, isoindole-1,3-dione derivatives have shown promise as antimicrobial, antileishmanial, and anticancer agents.[6]
This guide will focus on a robust and strategically sound approach to the synthesis of 2H-isoindole-1-carboxylic acid, proceeding through a palladium-catalyzed intramolecular cyclization followed by ester hydrolysis.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic disconnection of 2H-isoindole-1-carboxylic acid points towards a 2H-isoindole-1-carboxylate ester as a key intermediate. This ester can be readily hydrolyzed to the target carboxylic acid. The ester, in turn, can be envisioned to arise from an intramolecular cyclization of an appropriate acyclic precursor. A particularly effective strategy for the formation of the isoindole ring is the palladium-catalyzed intramolecular α-arylation of an α-(2-iodobenzylamino) ester.
The overall synthetic strategy is as follows:
Caption: Simplified catalytic cycle for Pd-catalyzed intramolecular α-arylation.
Experimental Protocol:
A detailed protocol for the synthesis of ethyl 2H-isoindole-1-carboxylate is provided below, adapted from established methodologies for palladium-catalyzed α-arylation of esters. [1][7] Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| Ethyl 2-((2-iodobenzyl)amino)acetate | 335.15 | 1.0 | 1.0 |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.05 | 0.05 |
| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | 622.67 | 0.1 | 0.1 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.2 | 1.2 |
| Toluene, anhydrous | - | 10 mL | - |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (11.2 mg, 0.05 mmol) and BINAP (62.3 mg, 0.1 mmol).
-
Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 15 minutes to form the catalyst complex.
-
To this mixture, add ethyl 2-((2-iodobenzyl)amino)acetate (335 mg, 1.0 mmol) and sodium tert-butoxide (115 mg, 1.2 mmol).
-
Add an additional 5 mL of anhydrous toluene.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 2H-isoindole-1-carboxylate.
Expected Outcome and Characterization:
The product, ethyl 2H-isoindole-1-carboxylate, is expected to be a stable solid. Characterization should be performed using standard spectroscopic techniques.
-
¹H NMR: Expect signals for the aromatic protons, the N-H proton, the C1-proton, and the ethyl ester group.
-
¹³C NMR: Expect signals for the aromatic carbons, the carbonyl carbon of the ester, and the carbons of the ethyl group and the isoindole core.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product should be observed.
Step 2: Hydrolysis of Ethyl 2H-Isoindole-1-carboxylate to 2H-Isoindole-1-carboxylic Acid
The final step is the hydrolysis of the ester to the carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) is often preferred as it is an irreversible process, which can lead to higher yields. [4][8] Experimental Protocol:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) |
| Ethyl 2H-isoindole-1-carboxylate | 207.23 | 1.0 |
| Sodium hydroxide (NaOH) | 40.00 | 2.0 |
| Ethanol | - | 10 mL |
| Water | - | 5 mL |
| Hydrochloric acid (HCl), 1 M | - | As needed |
Procedure:
-
Dissolve ethyl 2H-isoindole-1-carboxylate (207 mg, 1.0 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add a solution of sodium hydroxide (80 mg, 2.0 mmol) in water (5 mL).
-
Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (10 mL) and wash with diethyl ether (2 x 10 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 1 M hydrochloric acid. A precipitate should form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2H-isoindole-1-carboxylic acid.
Characterization of 2H-Isoindole-1-carboxylic Acid
Thorough characterization of the final product is essential to confirm its identity and purity.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₉H₇NO₂ |
| Molar Mass | 161.16 g/mol |
| Appearance | Expected to be a solid |
Spectroscopic Data:
-
¹H NMR (DMSO-d₆): The spectrum is expected to show signals for the aromatic protons (typically in the range of 7.0-8.0 ppm), a signal for the N-H proton (which may be broad), a singlet for the C1-proton, and a broad singlet for the carboxylic acid proton (often downfield, >10 ppm).
-
¹³C NMR (DMSO-d₆): The spectrum should display signals for the nine carbon atoms, including the aromatic carbons, the carbons of the pyrrole ring, and the carbonyl carbon of the carboxylic acid (typically in the range of 160-180 ppm).
-
Infrared (IR) Spectroscopy: Key vibrational bands to look for include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch for the carbonyl group (around 1680-1710 cm⁻¹), and N-H stretching vibrations.
-
High-Resolution Mass Spectrometry (HRMS): This will provide an accurate mass measurement of the molecular ion, confirming the elemental composition.
Applications in Drug Discovery and Future Perspectives
The 2H-isoindole-1-carboxylic acid scaffold holds significant potential in the field of drug discovery. The presence of the carboxylic acid group allows for the formation of bioisosteric replacements, such as tetrazoles or hydroxamic acids, which can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. [4] Derivatives of the closely related isoindoline-1,3-dione have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. [3][6]The 2H-isoindole-1-carboxylic acid core can serve as a starting point for the synthesis of libraries of compounds for screening against various biological targets. The ability to functionalize both the nitrogen atom and the carboxylic acid group provides ample opportunities for structural diversification.
Future research in this area will likely focus on the development of novel derivatives of 2H-isoindole-1-carboxylic acid and the evaluation of their therapeutic potential in areas such as oncology, neurodegenerative diseases, and infectious diseases. The synthetic strategies outlined in this guide provide a solid foundation for researchers to access this valuable chemical entity and explore its applications in the quest for new medicines.
References
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- Synthesis and optical properties of some isoindole-1,3-dione compounds. (2018).
- A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (n.d.). PubMed Central.
- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (n.d.).
- Isoindole | C8H7N | CID 3013853. (n.d.). PubChem.
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- 1,1,3,3-tetramethyl-2H-isoindole-5-carboxylic acid - Optional[13C NMR]. (n.d.). SpectraBase.
- 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives: A novel class of small molecule heparanase inhibitors. (2004). Research Explorer - The University of Manchester.
- Palladium-catalyzed alpha-aryl
- 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives: a novel class of small molecule heparanase inhibitors. (2004). PubMed.
- Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. (2004).
- Antiviral activity of isoindole derivatives. (2020). Journal of Medicinal and Chemical Sciences.
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- CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. (n.d.). RUA.
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An In-depth Technical Guide to 2H-Isoindole-1-carboxylic Acid: Properties, Synthesis, and Applications
Introduction: The Enigmatic Isoindole Core and its Carboxylated Congener
The isoindole nucleus, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry and materials science.[1] Its unique electronic architecture and synthetic versatility have led to the development of a wide array of therapeutic agents and functional materials.[1] While the parent 2H-isoindole is notoriously unstable and has resisted isolation under normal conditions, its derivatives have been the subject of intense investigation.[2] This guide focuses on a specific, yet underexplored derivative: 2H-isoindole-1-carboxylic acid (CAS 1507351-62-3) .
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will provide a detailed exploration of the known and predicted properties of 2H-isoindole-1-carboxylic acid, plausible synthetic strategies, and its potential role as a building block in the design of novel bioactive molecules. Given the limited direct experimental data on this specific molecule, this guide will synthesize information from closely related analogs and the broader field of isoindole chemistry to provide a robust and scientifically grounded overview.
Molecular Structure and Physicochemical Properties
2H-Isoindole-1-carboxylic acid is an isomer of the more stable and well-characterized 1H-indole-2-carboxylic acid. The 2H-isoindole tautomer is generally considered the more predominant and reactive form in solution.[3]
Predicted Physicochemical Properties
Due to the scarcity of direct experimental data for 2H-isoindole-1-carboxylic acid, the following properties are predicted based on its structure and data from publicly available databases.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₉H₇NO₂ | [4] |
| Molecular Weight | 161.16 g/mol | [1] |
| XlogP | 1.8 | [4] |
| SMILES | C1=CC2=CNC(=C2C=C1)C(=O)O | [4] |
| InChI | InChI=1S/C9H7NO2/c11-9(12)8-7-4-2-1-3-6(7)5-10-8/h1-5,10H,(H,11,12) | [4] |
| CAS Number | 1507351-62-3 | [1] |
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzene ring, the protons of the pyrrole ring, and the acidic proton of the carboxylic acid.
-
Aromatic Protons (Benzene Ring): Multiplets in the range of δ 7.0-8.0 ppm.
-
Pyrrole Protons: Signals for the C1 and C3 protons of the isoindole ring.
-
Carboxylic Acid Proton: A broad singlet, typically downfield, in the region of δ 10-13 ppm. This signal is expected to be exchangeable with D₂O.
-
N-H Proton: A broad signal, the chemical shift of which would be solvent-dependent.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will be characterized by signals for the carbonyl carbon, the aromatic carbons, and the carbons of the pyrrole ring.
-
Carbonyl Carbon: A signal in the deshielded region of δ 165-185 ppm.
-
Aromatic and Pyrrole Carbons: A series of signals in the aromatic region (δ 110-150 ppm).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is predicted to exhibit characteristic absorption bands for the carboxylic acid and the N-H group.
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, often overlapping with C-H stretching frequencies.
-
C=O Stretch (Carbonyl): A strong, sharp absorption band between 1710 and 1760 cm⁻¹. Conjugation with the isoindole ring system is expected to shift this band to a lower wavenumber.
-
N-H Stretch: A moderate to sharp band around 3300-3500 cm⁻¹.
-
C-O Stretch and O-H Bend: Characteristic bands in the fingerprint region.
Mass Spectrometry (Predicted)
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 161. Common fragmentation patterns for carboxylic acids include the loss of water (M-18), the hydroxyl radical (M-17), and the carboxyl group (M-45).
Synthesis Strategies
While a specific, optimized synthesis for 2H-isoindole-1-carboxylic acid has not been detailed in the literature, plausible synthetic routes can be postulated based on established methods for preparing the 2H-isoindole core and related carboxylic acid derivatives.
Workflow for Postulated Synthesis
Caption: Postulated synthetic routes to 2H-isoindole-1-carboxylic acid.
Experimental Protocol: Postulated Synthesis via Dehydrogenation of 2,3-Dihydro-1H-isoindole-1-carboxylic acid
This protocol is a scientifically informed projection based on general procedures for the dehydrogenation of isoindolines.
Materials:
-
2,3-Dihydro-1H-isoindole-1-carboxylic acid
-
Palladium on carbon (10 wt. %)
-
Toluene (anhydrous)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of 2,3-dihydro-1H-isoindole-1-carboxylic acid (1.0 eq) in anhydrous toluene, add 10 wt. % palladium on carbon (0.1 eq).
-
Heat the reaction mixture to reflux under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.
-
Wash the celite pad with a small amount of toluene.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Causality behind Experimental Choices:
-
Palladium on carbon is a widely used and effective catalyst for dehydrogenation reactions.
-
Toluene is a suitable high-boiling solvent that allows for the necessary reaction temperature.
-
An inert atmosphere is crucial to prevent oxidation of the product, as 2H-isoindoles are known to be sensitive to air.
Experimental Protocol: Postulated Synthesis via Hydrolysis of Methyl 2H-isoindole-1-carboxylate
This protocol is based on standard procedures for the saponification of methyl esters.
Materials:
-
Methyl 2H-isoindole-1-carboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric acid (HCl)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve methyl 2H-isoindole-1-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (1.5 - 2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Causality behind Experimental Choices:
-
Lithium hydroxide is a common and effective base for the hydrolysis of esters, particularly when milder conditions are required.
-
The use of a THF/water solvent system ensures the solubility of both the ester starting material and the hydroxide salt.
-
Acidification is necessary to protonate the carboxylate salt and precipitate the free carboxylic acid.
Reactivity and Stability
The 2H-isoindole core is inherently reactive due to its ortho-quinoid structure, which makes it an excellent diene in Diels-Alder reactions. The presence of a carboxylic acid group at the 1-position is expected to influence the electronic properties of the ring system, but the fundamental reactivity as a diene is likely to be retained.
The stability of 2H-isoindole-1-carboxylic acid is predicted to be low, particularly in the presence of air and light. Substituted isoindoles are often stabilized by electron-withdrawing groups. The carboxylic acid group may provide some electronic stabilization, but the free acid is likely to be more challenging to handle than its corresponding ester or amide derivatives.
Applications in Drug Discovery and Materials Science
The isoindole scaffold is a key component in a number of approved drugs and clinical candidates. The rigid, bicyclic structure of 2H-isoindole-1-carboxylic acid makes it an attractive building block for introducing conformational constraints in drug candidates, which can lead to improved target affinity and selectivity.
Signaling Pathway Interaction Diagram
Caption: Role of the 2H-isoindole-1-carboxylic acid scaffold in drug discovery.
The carboxylic acid moiety can serve as a handle for further synthetic modifications, allowing for the introduction of various pharmacophores. Additionally, the carboxylic acid group itself can be a key binding element, forming hydrogen bonds or ionic interactions with biological targets.
In materials science, isoindole derivatives have been explored for their use as dyes and in organic electronics. The extended π-system of 2H-isoindole-1-carboxylic acid suggests potential applications in the development of novel organic semiconductors and fluorescent probes.
Conclusion
2H-Isoindole-1-carboxylic acid is a fascinating yet understudied molecule with significant potential as a building block in medicinal chemistry and materials science. While its inherent instability presents synthetic and handling challenges, the plausible synthetic routes outlined in this guide provide a starting point for its preparation and further investigation. The predicted spectroscopic and physicochemical properties offer a framework for its characterization. Future research into the synthesis, stabilization, and derivatization of this compound is warranted to fully unlock its potential in the development of next-generation therapeutics and functional materials.
References
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The Elusive Structure: A Technical Guide to the Elucidation of 2H-Isoindole-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The pursuit of novel heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, the isoindole core presents a fascinating yet challenging architectural motif. This guide provides an in-depth, experience-driven approach to the structural elucidation of a particularly enigmatic member of this family: 2H-isoindole-1-carboxylic acid. Due to the inherent instability of the 2H-isoindole system, this guide will navigate the complexities of its characterization through a combination of synthetic strategy, multi-modal spectroscopic analysis of stabilized analogs, and computational validation.
The Challenge of the 2H-Isoindole Core: A Matter of Stability
The parent 2H-isoindole is an isomer of the more common and stable 1H-indole.[1] Its ortho-quinoid structure contributes to its high reactivity and general instability, making the isolation of the parent compound a significant challenge.[2] Consequently, the direct spectroscopic analysis of 2H-isoindole-1-carboxylic acid is fraught with difficulty. Our strategy, therefore, pivots to the synthesis and characterization of a closely related, stable analog to serve as a proxy for understanding the core structural features. A common and effective strategy to stabilize the 2H-isoindole system is the introduction of substituents, particularly at the nitrogen atom or the benzene ring.[3] For the purpose of this guide, we will focus on the elucidation based on data from stabilized ester derivatives, which are more readily synthesized and isolated.
A Strategic Approach to Synthesis
The synthesis of substituted 2H-isoindoles can be approached through various methods, including rhodium-catalyzed intramolecular condensations and palladium-catalyzed intramolecular arylations.[4][5] A practical route to a stabilized analog, such as an ethyl 2H-isoindole-1-carboxylate, provides a tangible molecule for structural analysis.
Experimental Protocol: Palladium-Catalyzed Intramolecular Arylation
This protocol outlines a plausible synthesis of a stabilized ethyl 2H-isoindole-1-carboxylate derivative, a crucial first step in our elucidation workflow.
-
Reactant Preparation: To a solution of the corresponding α-(2-iodobenzylamino) ester in anhydrous DMF, add K₃PO₄ and a catalytic amount of phenol.
-
Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), add Pd(PPh₃)₄ to the reaction mixture.
-
Reaction Execution: Heat the mixture to 90 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired ethyl 2H-isoindole-1-carboxylate derivative.
This synthetic step is critical as it provides a stable molecule whose spectroscopic data will be foundational to the elucidation of the parent carboxylic acid.
Multi-Modal Spectroscopic Elucidation
The core of our structural elucidation lies in the synergistic interpretation of data from multiple spectroscopic techniques. We will now delve into the expected data for a stabilized 2H-isoindole-1-carboxylate and extrapolate our findings to the parent carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure
NMR spectroscopy provides the primary framework of the molecular structure by detailing the chemical environment and connectivity of hydrogen and carbon atoms.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal key features of the isoindole core and its substituents.
-
Aromatic Protons: The protons on the benzene ring will typically appear in the aromatic region (δ 7.0-8.0 ppm), with their multiplicity and coupling constants providing information about their relative positions.
-
Pyrrole Protons: The protons on the pyrrole moiety of the isoindole are crucial for confirming the ring structure.
-
Carboxylic Acid Proton: For the carboxylic acid, a characteristic broad singlet is expected in the downfield region (δ 10-13 ppm), which would disappear upon D₂O exchange.[6]
-
N-H Proton: The N-H proton of the 2H-isoindole ring is also expected to appear as a potentially broad signal.
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments.
-
Carbonyl Carbon: A key signal for the carboxylic acid or ester is the carbonyl carbon, which is expected to resonate in the downfield region of the spectrum (δ 160-185 ppm).[6]
-
Aromatic and Pyrrole Carbons: The carbons of the fused ring system will appear in the aromatic region (δ 110-150 ppm).
| Predicted Chemical Shifts (δ) for 2H-isoindole-1-carboxylic Acid | |
| Proton (¹H) NMR | Carbon (¹³C) NMR |
| Aromatic Protons: 7.0-8.0 ppm | Carbonyl Carbon: 165-180 ppm |
| Pyrrole Protons: 6.5-7.5 ppm | Aromatic Carbons: 120-140 ppm |
| N-H Proton: ~8.0-9.0 ppm (broad) | Pyrrole Carbons: 100-120 ppm |
| Carboxyl Proton: 10-13 ppm (broad) |
Note: These are predicted ranges and can be influenced by substituents and solvent effects.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is instrumental in identifying the key functional groups present in the molecule. For 2H-isoindole-1-carboxylic acid, the following characteristic absorptions are anticipated:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹ is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.[7]
-
N-H Stretch: A moderate absorption around 3300-3400 cm⁻¹ would indicate the N-H bond of the isoindole ring.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1680-1720 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid.[7]
-
C=C Stretches (Aromatic): Multiple sharp absorptions in the 1450-1600 cm⁻¹ region are indicative of the aromatic benzene ring.
-
C-O Stretch (Carboxylic Acid): A peak in the 1210-1320 cm⁻¹ range corresponds to the C-O single bond of the carboxylic acid.[7]
| Key FTIR Absorption Bands for 2H-isoindole-1-carboxylic Acid | |
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500-3300 (very broad) |
| N-H (Isoindole) | 3300-3400 |
| C=O (Carboxylic Acid) | 1680-1720 (strong) |
| C=C (Aromatic) | 1450-1600 |
| C-O (Carboxylic Acid) | 1210-1320 |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.
-
Molecular Ion Peak (M⁺): For 2H-isoindole-1-carboxylic acid (C₉H₇NO₂), the expected molecular ion peak would be at an m/z of 161.05.
-
Key Fragmentation Pathways:
-
Loss of H₂O: A peak at M-18 could be observed due to the loss of a water molecule.
-
Loss of COOH: A significant fragment at M-45, corresponding to the loss of the carboxylic acid group, would be a strong indicator of the structure.[8]
-
Loss of CO: Subsequent loss of carbon monoxide (M-28) from fragment ions is also a common pathway for carboxylic acids.[8]
-
The analysis of these fragmentation patterns allows for the piecing together of the molecular structure, confirming the presence of the carboxylic acid moiety and the isoindole core.
Definitive Structure and Computational Corroboration
While spectroscopic methods provide a robust framework for structure elucidation, definitive confirmation often requires more advanced techniques.
Single-Crystal X-ray Crystallography: The Gold Standard
For a stable, crystalline derivative of 2H-isoindole-1-carboxylic acid, single-crystal X-ray crystallography provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and stereochemistry.[3] This technique offers the ultimate confirmation of the connectivity and three-dimensional arrangement of atoms in the solid state.
Computational Chemistry: A Powerful Predictive and Corroborative Tool
In the absence of an experimental crystal structure, or as a complementary technique, computational chemistry offers powerful insights. Density Functional Theory (DFT) calculations can be employed to:
-
Predict NMR chemical shifts and compare them with experimental data for structural validation.
-
Calculate theoretical vibrational frequencies to aid in the assignment of FTIR spectra.
-
Model potential fragmentation pathways in mass spectrometry.
-
Determine the relative stabilities of different isomers and tautomers.
The correlation between experimental and computationally predicted data provides a high degree of confidence in the proposed structure.
Integrated Workflow for Structure Elucidation
The following diagram illustrates the integrated, multi-faceted approach to the structural elucidation of 2H-isoindole-1-carboxylic acid, emphasizing the iterative and corroborative nature of the process.
Caption: Integrated workflow for the structure elucidation of 2H-isoindole-1-carboxylic acid.
Conclusion
The structural elucidation of 2H-isoindole-1-carboxylic acid is a testament to the power of a multi-disciplinary approach in modern chemical analysis. The inherent instability of the target molecule necessitates a strategic synthesis of a stable analog, which then serves as the subject of a comprehensive spectroscopic investigation. By integrating data from NMR, FTIR, and mass spectrometry, and corroborating these findings with X-ray crystallography and computational modeling where possible, a confident and complete structural assignment can be achieved. This guide provides a robust framework for researchers and drug development professionals to navigate the challenges of characterizing novel and potentially unstable heterocyclic compounds, ultimately accelerating the discovery of new therapeutic agents.
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An In-depth Technical Guide to the Discovery and History of Isoindole Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the fascinating world of isoindole compounds. From their elusive nature and the challenges they presented to early chemists to their current-day applications in cutting-edge research, we delve into the core of isoindole chemistry. This document is designed to be a valuable resource, offering not just a historical overview but also practical insights into the synthesis and handling of these remarkable heterocyclic systems.
Structure of this Guide
Rather than adhering to a rigid template, this guide is structured to narrate the scientific journey of isoindole chemistry. We begin with the foundational concepts, move through the historical milestones of discovery and synthesis, explore the inherent reactivity and stability challenges, and culminate in a discussion of their modern applications. This narrative approach is intended to provide a deeper understanding of the causality behind the evolution of this field.
I. The Enigmatic Isoindole: An Introduction to the Core Structure
At its heart, isoindole is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrrole ring.[1] It is a constitutional isomer of the well-known indole, yet it possesses fundamentally different electronic and reactive properties.[1] The arrangement of the nitrogen atom and the double bonds in the five-membered ring results in an ortho-quinonoid structure, which is the root of both its unique reactivity and its inherent instability.[2]
Unlike its more stable indole counterpart, the parent 2H-isoindole is a highly reactive and transient species.[3] This reactivity has made its isolation and characterization a significant challenge for chemists throughout history.[3] However, the introduction of substituents on the nitrogen or the benzene ring can significantly modulate the stability of the isoindole core, making substituted derivatives more amenable to synthesis and study.[4]
II. A Historical Odyssey: The Pursuit and Capture of Isoindole
The story of isoindole is one of perseverance and ingenuity in the face of chemical instability. For over a century, the parent compound remained a hypothetical entity, its existence inferred from the structures of its derivatives.[5]
Early Whispers: Phthalocyanines and the Isoindole Intermediate
The first hints of the existence of the isoindole skeleton emerged from the study of phthalocyanines, a class of intensely colored pigments. In the 1930s, the work of R. P. Linstead and his collaborators on the structure of phthalocyanine led them to propose that it was formed from the tetramerization of an isoindole-like intermediate.[6][7][8][9] While the intermediate itself was not isolated, this hypothesis provided a crucial conceptual framework and spurred interest in the synthesis of the parent isoindole.
The First Sighting: Isolation of the Parent Isoindole
It was not until 1972 that the parent 2H-isoindole was definitively synthesized and characterized by Bornstein, Remy, and Shields. Their landmark achievement was accomplished through the thermal fragmentation of 1,2,3,4-tetrahydro-1,4-epiminonaphthalene at reduced pressure, a method that allowed for the isolation of the highly reactive isoindole by trapping it at low temperatures. This successful synthesis marked a pivotal moment in heterocyclic chemistry, confirming the existence of a long-sought-after molecule.
Nature's Blueprint: The First Naturally Occurring Isoindole
A decade later, in 1982, the first naturally occurring isoindole derivative, 6-methoxy-2,5-dimethyl-2H-isoindole-4,7-dione, was isolated from the sponge Reniera sp.[5][10] This discovery was significant as it demonstrated that nature had also harnessed the unique properties of the isoindole core, further validating the importance of this class of compounds.
III. The Art of Creation: Evolution of Synthetic Strategies for Isoindoles
The inherent instability of the isoindole ring system has necessitated the development of a diverse array of synthetic methodologies. The evolution of these strategies reflects the broader advancements in organic synthesis, moving from harsh, high-energy methods to more mild and versatile approaches.
A. Classical Approaches: Taming the Reactive Intermediate
Early synthetic efforts were often hampered by the tendency of isoindoles to polymerize or decompose. To overcome this, chemists developed methods that either generated the isoindole in situ for immediate trapping or employed forcing conditions to drive the desired cyclization.
-
Flash Vacuum Pyrolysis (FVP): This technique, famously used for the first synthesis of the parent isoindole, involves the high-temperature decomposition of a suitable precursor in a low-pressure environment. The highly reactive product is then condensed on a cold surface. While effective, the harsh conditions and specialized equipment limit its general applicability.[3]
-
Dehydration of Isoindoline-N-oxides: A milder approach involves the dehydration of pre-formed isoindoline-N-oxides. This method provides a more controlled route to N-substituted isoindoles, which are generally more stable than the parent compound.[3]
-
From Xylylene Dibromides: The reaction of α,α'-dibromo-ortho-xylene with primary amines provides a straightforward entry into N-substituted isoindoles. This method is versatile and allows for the introduction of a wide range of substituents on the nitrogen atom.[3]
B. Modern Synthetic Methodologies: Precision and Efficiency
The advent of modern synthetic techniques has revolutionized the synthesis of isoindoles, enabling the construction of complex and highly functionalized derivatives with greater control and efficiency.
-
Diels-Alder Reactions: The [4+2] cycloaddition strategy has proven to be a powerful tool for constructing the isoindole framework. Both intermolecular and intramolecular variants have been successfully employed, often in a tandem fashion to rapidly build molecular complexity.[10]
-
Metal-Catalyzed Cross-Coupling and Cyclization Reactions: The use of transition metal catalysts, particularly palladium and rhodium, has opened up new avenues for isoindole synthesis. These methods often proceed under mild conditions and exhibit high functional group tolerance.[11]
-
Multi-component Reactions: One-pot, multi-component reactions have emerged as an efficient strategy for the synthesis of substituted isoindoles. These reactions, by their nature, are atom-economical and can generate significant molecular diversity from simple starting materials.
IV. Experimental Protocol: A Representative Synthesis of an N-Substituted Isoindole
To provide a practical context, a representative experimental protocol for the synthesis of an N-substituted isoindole from α,α'-dibromo-ortho-xylene is detailed below. This method is chosen for its reliability and adaptability.
Synthesis of N-Butylisoindole
Materials:
-
α,α'-Dibromo-ortho-xylene
-
n-Butylamine
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of α,α'-dibromo-ortho-xylene (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen), add triethylamine (2.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of n-butylamine (1.1 eq) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude N-butylisoindole.
-
The crude product can be purified by column chromatography on silica gel if necessary, although for many applications, the crude material is of sufficient purity.
Self-Validation and Causality:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the sensitive isoindole product.
-
Triethylamine: Triethylamine acts as a base to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.
-
Slow Addition at 0 °C: The initial cooling and slow addition of the amine help to control the exothermicity of the reaction and minimize the formation of side products.
-
Aqueous Workup: The aqueous workup with sodium bicarbonate removes any remaining acidic byproducts and salts, simplifying the purification process.
V. The Isoindole Core in Modern Science: Applications and Future Perspectives
The unique electronic properties and reactivity of the isoindole nucleus have made it a valuable building block in various scientific disciplines.
A. Medicinal Chemistry
The isoindole scaffold is present in a number of biologically active molecules and marketed drugs. Its ability to participate in various intermolecular interactions makes it an attractive pharmacophore. Isoindole derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antiviral agents.
Table 1: Examples of Isoindole-Containing Bioactive Compounds
| Compound | Biological Activity |
| Lenalidomide | Immunomodulatory, antiangiogenic, and antineoplastic |
| Pomalidomide | Immunomodulatory and antineoplastic |
| Apremilast | PDE4 inhibitor for the treatment of psoriasis and psoriatic arthritis |
B. Materials Science
In the realm of materials science, isoindoles are key components in the synthesis of functional organic materials. Their extended π-systems and ability to coordinate with metals make them ideal for applications in electronics and photonics.
-
Phthalocyanines: As mentioned earlier, phthalocyanines are macrocyclic compounds composed of four isoindole units. They are widely used as robust industrial pigments and have found applications in organic solar cells, photodynamic therapy, and as chemical sensors.[2]
-
Organic Dyes and Fluorophores: The tunable electronic properties of isoindoles allow for the design of novel organic dyes and fluorescent probes with applications in bioimaging and sensing.
The journey of isoindole chemistry, from a theoretical curiosity to a versatile building block in modern science, is a testament to the relentless pursuit of knowledge in the chemical sciences. The initial challenges posed by the inherent instability of the isoindole ring have been largely overcome through the development of sophisticated synthetic strategies. As our understanding of the fundamental reactivity of isoindoles continues to grow, we can anticipate the emergence of new and innovative applications in medicine, materials science, and beyond. The future of isoindole chemistry is bright, with endless possibilities for the design and synthesis of novel functional molecules.
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Synthesis of isoindoles and related iso-condensed heteroaromatic pyrroles. (2012). Chemical Society Reviews, 41(16), 5626–5640. [Link]
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Heugebaert, T. S. A., Roman, B. I., & Stevens, C. V. (2012). Synthesis of isoindoles and related iso-condensed heteroaromatic pyrroles. Chemical Society Reviews, 41(16), 5626. [Link]
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Linstead, R. P. (1934). 212. Phthalocyanines. Part I. A new type of synthetic colouring matters. Journal of the Chemical Society (Resumed), 1016. [Link]
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A Technical Guide to the Spectroscopic Characterization of 2H-Isoindole-1-carboxylic Acid
Abstract
2H-isoindole-1-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and materials science due to the unique electronic and structural properties of the isoindole scaffold. Despite its catalog presence[1][2][3], a comprehensive, publicly available repository of its experimental spectroscopic data is notably scarce. This technical guide serves as a foundational document for researchers, providing a robust, predictive framework for the spectroscopic analysis of this molecule. By synthesizing data from analogous structures and first principles of spectroscopy, this paper outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of 2H-isoindole-1-carboxylic acid. We provide detailed, field-proven protocols for data acquisition and a thorough interpretation of the expected spectral features, grounded in authoritative references. This document is designed to empower scientists to identify, characterize, and utilize this compound with confidence, pending experimental verification.
Introduction and Molecular Structure
The isoindole core is an isomer of indole, consisting of a fused benzene and pyrrole ring.[4] Unlike the more stable 1H-indole, the parent 2H-isoindole is less common, but its derivatives are integral to materials like phthalocyanine dyes and various natural alkaloids.[4] The addition of a carboxylic acid moiety at the 1-position introduces a key functional group for further chemical modification, making 2H-isoindole-1-carboxylic acid a valuable building block.
The primary challenge in handling this molecule is its potential for instability, a known characteristic of the 2H-isoindole system which possesses significant o-quinoid character.[5] This reactivity necessitates careful handling and robust analytical methods for verification. This guide provides the expected spectroscopic signature to facilitate its unambiguous identification.
Caption: Structure of 2H-isoindole-1-carboxylic acid with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. For 2H-isoindole-1-carboxylic acid, both ¹H and ¹³C NMR will provide definitive information on its constitution.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the exchangeable acidic and N-H protons.
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum with 16-32 scans.
-
Set the spectral width to cover a range of -2 to 16 ppm.
-
To confirm the identity of the acidic -COOH proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -COOH and N-H signals should disappear or significantly diminish due to proton-deuterium exchange.[6]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Set the spectral width to 0-200 ppm.
-
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic, heterocyclic, N-H, and carboxylic acid protons.
| Proton(s) (from Fig. 1) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| -COOH | > 11.0 | Singlet (broad) | Highly deshielded acidic proton. Position is concentration-dependent.[6][7] |
| N-H | ~8.0 - 9.0 | Singlet (broad) | Position and broadening are influenced by hydrogen bonding and solvent. |
| H4, H5, H6, H7 | 7.0 - 7.8 | Multiplets | Aromatic protons on the benzene ring. Their exact shifts and coupling patterns will depend on the electronic effects of the fused pyrrole-carboxylate system. |
| H3 | ~6.5 - 7.0 | Singlet or Doublet | Proton on the pyrrole moiety. Expected to be upfield relative to the benzene protons but deshielded by the adjacent nitrogen and aromatic system. |
Causality Behind Predictions:
-
-COOH Proton: The extreme downfield shift (>11 ppm) is a hallmark of carboxylic acid protons, which are highly deshielded by the electronegative oxygen atoms and participate in strong hydrogen bonding.[7]
-
Aromatic Protons (H4-H7): These protons reside in a standard aromatic region. The fusion of the electron-rich pyrrole ring and the electron-withdrawing carboxylic acid group will create a complex electronic environment, leading to a spread of chemical shifts.
-
Pyrrole Protons (H3, N-H): The chemical shifts are estimated based on known values for pyrrole and isoindole derivatives. The N-H proton's lability will lead to a broad signal.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a carbon count and confirm the presence of the key carbonyl and aromatic carbons.
| Carbon(s) (from Fig. 1) | Predicted Chemical Shift (δ, ppm) | Notes |
| C8 (-COOH) | 165 - 175 | The carbonyl carbon of the carboxylic acid is highly deshielded. Its position is upfield compared to ketones due to the resonance donation from the -OH group.[6] |
| C3a, C7a | 130 - 140 | Bridgehead carbons involved in ring fusion. |
| C4, C5, C6, C7 | 120 - 130 | Aromatic carbons of the benzene ring. |
| C1, C3 | 110 - 125 | Carbons of the pyrrole moiety. Their shifts are influenced by the nitrogen heteroatom and substitution. |
Causality Behind Predictions:
-
Carbonyl Carbon: Carboxyl carbons consistently appear in the 165-185 ppm range.[6] Conjugation with the isoindole ring system is expected to shift this value toward the upfield end of this range.
-
Aromatic Carbons: The shifts are typical for sp² hybridized carbons in a benzene ring fused to a heterocyclic system.
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for the rapid identification of key functional groups. The spectrum of 2H-isoindole-1-carboxylic acid should show clear, characteristic bands for the O-H, N-H, C=O, and aromatic C=C bonds.
Experimental Protocol: IR
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory, is recommended for ease of use and minimal sample preparation.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum by pressing the material firmly against the crystal.
-
Scan over the range of 4000 to 600 cm⁻¹. Average 16-32 scans to improve the signal-to-noise ratio.
-
Caption: Workflow for IR spectral interpretation.
Predicted IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity/Shape | Notes |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Very Broad, Strong | This is the most diagnostic feature of a hydrogen-bonded carboxylic acid.[7][8][9] |
| N-H stretch (Pyrrole) | 3300 - 3500 | Medium, Sharp | Characteristic of the N-H bond in the pyrrole ring. May overlap with the broad O-H band.[10] |
| C-H stretch (Aromatic) | 3000 - 3100 | Medium, Sharp | Indicates C(sp²)-H bonds. |
| C=O stretch (Carbonyl) | 1690 - 1725 | Strong, Sharp | The position is influenced by hydrogen bonding and conjugation with the aromatic system.[8][9] |
| C=C stretch (Aromatic) | 1400 - 1600 | Medium (multiple bands) | Skeletal vibrations of the fused aromatic rings. |
| C-O stretch (Carboxylic Acid) | 1210 - 1320 | Strong | Associated with the C-O single bond of the carboxyl group.[8] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental formula of a compound and offers structural clues through fragmentation analysis.
Experimental Protocol: MS
-
Instrumentation: An Electrospray Ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap) is recommended.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.
-
Perform tandem MS (MS/MS) on the parent ions to induce fragmentation and gather structural information.
-
Predicted Molecular Ions and Fragmentation
The molecular formula of 2H-isoindole-1-carboxylic acid is C₉H₇NO₂. Its monoisotopic mass is 161.0477 g/mol .
Predicted High-Resolution MS Data (Data predicted by computational tools.[11])
| Adduct | Predicted m/z | Ion Mode |
| [M+H]⁺ | 162.0550 | Positive |
| [M+Na]⁺ | 184.0369 | Positive |
| [M-H]⁻ | 160.0404 | Negative |
Expected Fragmentation: In positive-ion mode MS/MS, a common fragmentation pathway for carboxylic acids involves the initial loss of water (H₂O, 18 Da), followed by the loss of carbon monoxide (CO, 28 Da). This sequential loss is characteristic of the -COOH group. A primary fragmentation for many carbonyl compounds is the formation of an acylium ion.[12][13]
Caption: A plausible ESI⁺ fragmentation pathway for the title compound.
Conclusion
This guide presents a comprehensive, predictive spectroscopic profile for 2H-isoindole-1-carboxylic acid. Based on established principles and data from related structures, we anticipate a ¹H NMR spectrum with a characteristic downfield carboxylic acid proton signal (>11 ppm), an IR spectrum dominated by very broad O-H and strong C=O stretching bands, and a mass spectrum confirming a molecular weight of 161 g/mol . This theoretical framework provides a self-validating system for researchers; experimental data that significantly deviates from these predictions would warrant a structural re-evaluation. By providing detailed protocols and reasoned interpretations, this document aims to accelerate research and development involving this versatile heterocyclic building block.
References
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Molbase. (n.d.). Synthesis of 2,3-dihydro-1H-isoindole-1-carboxylic acid, methyl ester, hydrochloride. Retrieved from [Link]
-
PubChemLite. (n.d.). 2h-isoindole-1-carboxylic acid (C9H7NO2). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoindoles. Retrieved from [Link]
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Wikipedia. (n.d.). Isoindole. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]
-
NIST. (n.d.). 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester. Retrieved from [Link]
-
PubChem. (n.d.). Isoindole. Retrieved from [Link]
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
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ACG Publications. (n.d.). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. Retrieved from [Link]
-
PubMed. (n.d.). Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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-
Chemistry LibreTexts. (2023, August 9). 12.11: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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An In-depth Technical Guide to 2H-Isoindole-1-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential
This technical guide provides a comprehensive overview of 2H-isoindole-1-carboxylic acid, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its fundamental chemical properties, explore detailed synthetic methodologies, and discuss the burgeoning therapeutic applications of the isoindole scaffold, grounding our analysis in established scientific literature.
Core Molecular Attributes of 2H-Isoindole-1-carboxylic Acid
2H-isoindole-1-carboxylic acid is an aromatic heterocyclic compound featuring a fused benzene and pyrrole ring system. It is a structural isomer of the more common indole-based compounds. The placement of the carboxylic acid group at the 1-position of the isoindole ring provides a critical handle for chemical modification and a key interaction point for biological targets.
Physicochemical Data Summary
The fundamental properties of 2H-isoindole-1-carboxylic acid are summarized in the table below. These data are crucial for its handling, characterization, and application in experimental settings.
| Property | Value | Source(s) |
| Chemical Formula | C₉H₇NO₂ | [1][2][3] |
| Molecular Weight | 161.16 g/mol | [1][3][4][5] |
| IUPAC Name | 2H-isoindole-1-carboxylic acid | [1] |
| CAS Number | 1507351-62-3 | [1][4] |
| Canonical SMILES | O=C(O)C1=C2C=CC=CC2=CN1 | [1] |
| Predicted XlogP | 1.8 | [2] |
| Appearance | White to off-white solid (typical for related compounds) | N/A |
| Storage Conditions | Store at 2-8°C, sealed in a dry, dark place | [4] |
Synthesis of 2H-Isoindole-1-carboxylic Acid: A Mechanistic Approach
The synthesis of the 2H-isoindole core can be challenging due to its inherent reactivity. However, robust methods have been developed, primarily focusing on the construction of substituted isoindole esters, which can then be hydrolyzed to the desired carboxylic acid. A prevalent and effective strategy involves a Palladium-catalyzed intramolecular C-N coupling reaction.
Experimental Protocol: Palladium-Catalyzed Intramolecular Arylation
This protocol is based on the well-established synthesis of 1-isoindolecarboxylic acid esters, followed by a standard ester hydrolysis. The causality behind this two-step approach lies in the higher stability and easier purification of the ester intermediate compared to the free acid during the ring-formation reaction.
Step 1: Synthesis of the Ester Precursor (e.g., Methyl 2H-isoindole-1-carboxylate)
-
Reaction Principle: This step utilizes a Palladium-catalyzed intramolecular Heck-type reaction, also known as an enolate arylation, to form the isoindole ring from an α-(2-iodobenzylamino) ester. The palladium catalyst facilitates the crucial carbon-nitrogen bond formation.
-
Materials:
-
Methyl α-(2-iodobenzylamino)acetate
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., Potassium phosphate, K₃PO₄)
-
Anhydrous solvent (e.g., Dimethylformamide, DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry reaction flask under an inert atmosphere, add methyl α-(2-iodobenzylamino)acetate, potassium phosphate, and the Pd(PPh₃)₄ catalyst.
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 90 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield methyl 2H-isoindole-1-carboxylate.
-
Step 2: Hydrolysis to 2H-isoindole-1-carboxylic acid
-
Reaction Principle: This is a standard saponification reaction where the methyl ester is hydrolyzed to the corresponding carboxylate salt using a strong base, followed by acidification to yield the final carboxylic acid.
-
Materials:
-
Methyl 2H-isoindole-1-carboxylate
-
Base (e.g., Lithium hydroxide, LiOH)
-
Solvent system (e.g., Tetrahydrofuran/Water mixture)
-
Acid (e.g., 1M Hydrochloric acid, HCl)
-
-
Procedure:
-
Dissolve the methyl 2H-isoindole-1-carboxylate in a mixture of THF and water.
-
Add an excess of lithium hydroxide and stir the mixture at room temperature. Monitor the reaction by TLC until the ester is fully consumed.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1M HCl.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield pure 2H-isoindole-1-carboxylic acid.
-
Synthesis Workflow Diagram
Caption: Workflow for the two-step synthesis of 2H-isoindole-1-carboxylic acid.
Spectroscopic Characterization
Accurate characterization is essential for confirming the identity and purity of the synthesized compound. Based on the structure of 2H-isoindole-1-carboxylic acid and general spectroscopic principles, the following features are expected.[6][7][8]
-
¹H NMR Spectroscopy: The proton of the carboxylic acid (–COOH) is expected to appear as a broad singlet far downfield, typically in the 10-12 ppm region.[6][7] The protons on the aromatic ring will appear in the aromatic region (approx. 7-8 ppm), and the protons on the pyrrole moiety of the isoindole ring will also have characteristic shifts.
-
¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid is a key diagnostic peak, expected in the range of 165-185 ppm.[7] The aromatic and pyrrole carbons will appear in their respective typical regions.
-
Infrared (IR) Spectroscopy: Two characteristic peaks are anticipated for the carboxylic acid group: a very broad O–H stretch from approximately 2500-3300 cm⁻¹ and a sharp C=O stretch around 1700-1760 cm⁻¹.[7][8]
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight (161.16 g/mol ) should be observed. Common fragmentation patterns for carboxylic acids include the loss of OH (17 amu) and COOH (45 amu).
Applications in Drug Discovery and Development
The isoindole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse and potent biological activities.[9] While specific studies on the unsubstituted 2H-isoindole-1-carboxylic acid are limited, the broader class of isoindole derivatives has shown significant therapeutic potential.
Known Biological Activities of the Isoindole Scaffold
-
Anticancer and Antimicrobial Agents: Various substituted isoindoles have demonstrated cytotoxic effects against cancer cell lines and activity against microbial strains.[9][10]
-
Enzyme Inhibition: The isoindole core is present in inhibitors of several key enzymes. For example, derivatives have been developed as inhibitors of cyclooxygenase-2 (COX-2), thrombin, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE), which are targets for inflammatory diseases, coagulation disorders, and neurodegenerative diseases like Alzheimer's.[9][11]
-
Antiviral Potential: The related indole-2-carboxylic acid core has been identified as a promising scaffold for developing HIV-1 integrase inhibitors, suggesting that the isomeric isoindole-1-carboxylic acid could also be a valuable starting point for antiviral drug design.[5]
-
Central Nervous System (CNS) Applications: The antipsychotic drug Lurasidone contains a complex isoindole-derived moiety, highlighting the utility of this scaffold in developing agents that act on the CNS.[12]
Logical Pathway for Drug Discovery
Caption: A logical workflow for utilizing the isoindole scaffold in drug discovery.
Conclusion
2H-isoindole-1-carboxylic acid represents a valuable and versatile building block for medicinal chemistry and materials science. Its synthesis, while requiring careful execution, is achievable through established organometallic methodologies. The proven and diverse biological activities of the broader isoindole class provide a strong rationale for the continued exploration of novel derivatives based on this core structure. This guide offers a foundational understanding for researchers aiming to leverage the unique chemical properties and therapeutic potential of this important heterocyclic compound.
References
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Molbase. (n.d.). Synthesis of 2,3-dihydro-1H-isoindole-1-carboxylic acid, methyl ester, hydrochloride. Retrieved from [Link]
-
García-Urdiales, E., et al. (2012). Dynamic Kinetic Resolution of 1,3-Dihydro-2H-isoindole-1-carboxylic Acid Methyl Ester: Asymmetric Transformations toward Isoindoline Carbamates. Organic Letters. Retrieved from [Link]
-
Nájera, C., Sansano, J. M., & Yus, M. (n.d.). CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. RUA - Universidad de Alicante. Retrieved from [Link]
-
PubChemLite. (n.d.). 2h-isoindole-1-carboxylic acid (C9H7NO2). Retrieved from [Link]
-
NIST. (n.d.). 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
Bajda, M., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoindoles. Retrieved from [Link]
-
PubChem. (n.d.). Isoindole. Retrieved from [Link]
-
Ahmed, S., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. ResearchGate. Retrieved from [Link]
-
Speck, K., & Magauer, T. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Lurasidone. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Retrieved from [Link]
-
Oregon State University. (2020). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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Stability and Storage of 2H-Isoindole-1-Carboxylic Acid: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the critical considerations for the stability and storage of 2H-isoindole-1-carboxylic acid, a heterocyclic compound of increasing interest in medicinal chemistry and materials science.[1][2] Due to the inherent reactivity of the 2H-isoindole core, understanding its stability profile is paramount for ensuring the integrity of research data and the viability of drug development programs. This document synthesizes foundational chemical principles with field-proven methodologies to offer a robust framework for handling, storing, and assessing the stability of this molecule. We will delve into the intrinsic instability of the isoindole scaffold, propose potential degradation pathways, and provide detailed protocols for long-term storage and forced degradation studies. Furthermore, this guide outlines the development of a stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC) for the accurate quantification of 2H-isoindole-1-carboxylic acid and its degradation products.
Introduction: The Unique Chemistry of the 2H-Isoindole Scaffold
The 2H-isoindole nucleus, an isomer of the more common 1H-indole, is a bicyclic aromatic heterocycle characterized by a fused benzene and pyrrole ring.[3] Its unique electronic structure, resembling a pyrrole fused to a butadiene, results in a highly reactive and often unstable molecule.[3] The parent 2H-isoindole is rarely isolated due to its propensity to undergo reactions such as Diels-Alder cycloadditions.[1] The introduction of a carboxylic acid group at the 1-position modulates the electronic properties of the ring system, yet the fundamental reactivity of the isoindole core remains a primary concern for its stability.
Substituted isoindoles are of significant interest due to their presence in natural products and their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3] Consequently, a thorough understanding of the stability and handling of 2H-isoindole-1-carboxylic acid is essential for researchers in drug discovery and development.
Intrinsic Stability and Predicted Degradation Pathways
The stability of 2H-isoindole-1-carboxylic acid is governed by the interplay of the reactive isoindole ring and the carboxylic acid functional group. The primary modes of degradation are anticipated to be oxidation, polymerization, and pH-dependent hydrolysis.
Oxidative Degradation
The electron-rich pyrrolic portion of the isoindole ring is susceptible to oxidation, particularly when exposed to atmospheric oxygen. This can be exacerbated by light and elevated temperatures. The oxidative process may lead to the formation of N-oxides, hydroxylated species, or ring-opened byproducts. The presence of ethylene gas as an oxygen scavenger has been shown to prevent the oxidative decomposition of some isoindoles, highlighting the significance of this degradation pathway.[1]
Polymerization and Self-Condensation
The inherent reactivity of the isoindole nucleus makes it prone to polymerization or self-condensation reactions, especially at elevated concentrations or temperatures. The tautomeric equilibrium between the 1H- and 2H-isoindole forms can facilitate self-condensation, leading to the formation of complex oligomeric or polymeric impurities.
pH-Dependent Degradation
The carboxylic acid moiety introduces pH-dependent stability considerations. In basic conditions, the carboxylate anion is formed, which may alter the electron density of the isoindole ring and potentially influence its susceptibility to oxidation or other reactions. In acidic conditions, while the carboxylic acid remains protonated, the nitrogen atom of the pyrrole ring could be protonated, which may also impact stability. Hydrolysis of the carboxylic acid group itself is not a primary concern, but the influence of pH on the heterocyclic ring's stability is significant.
Diagram: Proposed Degradation Pathways for 2H-Isoindole-1-Carboxylic Acid
Caption: Proposed major degradation pathways for 2H-isoindole-1-carboxylic acid.
Recommended Storage and Handling Conditions
Based on the predicted instability of 2H-isoindole-1-carboxylic acid, stringent storage and handling procedures are essential to maintain its purity and integrity.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C for long-term storage. 2-8°C for short-term storage. | Minimizes thermal degradation and polymerization. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents oxidative degradation. |
| Light | Protect from light by using amber vials or storing in the dark. | Minimizes light-induced degradation. |
| Container | Tightly sealed, airtight containers. | Prevents exposure to moisture and air. |
| Handling | Handle in a well-ventilated area, preferably in a fume hood or glove box. Avoid generating dust. | Ensures user safety and minimizes contamination. |
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are a cornerstone of stability testing, providing insights into the likely degradation products and pathways under stressed conditions.[4][5] These studies are critical for the development and validation of stability-indicating analytical methods.[6]
Objective
To intentionally degrade 2H-isoindole-1-carboxylic acid under various stress conditions to identify potential degradation products and assess its intrinsic stability.
Materials
-
2H-Isoindole-1-carboxylic acid
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
Methanol, Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Calibrated oven
-
Photostability chamber
Methodology
-
Preparation of Stock Solution: Prepare a stock solution of 2H-isoindole-1-carboxylic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
Repeat the experiment with 1 M HCl if no significant degradation is observed.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 24 hours.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
Repeat the experiment with 1 M NaOH if no significant degradation is observed.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Incubate at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time points.
-
Repeat the experiment with 30% H₂O₂ if necessary.
-
-
Thermal Degradation:
-
Place a solid sample of 2H-isoindole-1-carboxylic acid in a calibrated oven at 80°C for 48 hours.
-
Also, expose the stock solution to the same conditions.
-
Analyze the samples at the end of the exposure period.
-
-
Photolytic Degradation:
-
Expose a solid sample and the stock solution of 2H-isoindole-1-carboxylic acid to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
Analyze the samples after the specified exposure period.
-
Diagram: Forced Degradation Study Workflow
Caption: Workflow for conducting forced degradation studies.
Development of a Stability-Indicating Analytical Method
A stability-indicating analytical method (SIAM) is crucial for accurately quantifying the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[7][8] HPLC is the most common technique for developing such methods for small molecules.[9]
Objective
To develop a robust, reverse-phase HPLC (RP-HPLC) method capable of separating 2H-isoindole-1-carboxylic acid from its potential degradation products.
Proposed HPLC Method Parameters
| Parameter | Proposed Condition |
| Column | C18 column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute hydrophobic impurities, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV-Vis Diode Array Detector (DAD) to monitor at multiple wavelengths and assess peak purity. |
| Injection Volume | 10 µL |
Method Validation
The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. Validation parameters should include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including impurities, degradants, and matrix components. This is demonstrated by the separation of the main peak from all degradation product peaks in the forced degradation samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
2H-isoindole-1-carboxylic acid is a molecule with significant potential, but its inherent instability requires a careful and systematic approach to its handling, storage, and analysis. This guide provides a foundational framework for researchers to ensure the quality and integrity of their work with this compound. By implementing the recommended storage conditions, conducting thorough forced degradation studies, and developing a validated stability-indicating analytical method, scientists can confidently advance their research and development efforts involving this promising heterocyclic scaffold. The principles and protocols outlined herein are designed to be a self-validating system, promoting scientific rigor and trustworthiness in the data generated.
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Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
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Forced Degradation Protocol Templates for FDA, EMA and MHRA Inspections. (2025-11-22). [Link]
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
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tautomerism in 2H-isoindole derivatives
An In-Depth Technical Guide to Tautomerism in 2H-Isoindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoindole derivatives represent a pivotal class of heterocyclic compounds with profound implications in medicinal chemistry and materials science.[1][2][3] Their chemical behavior and biological activity are often intrinsically linked to a fascinating chemical phenomenon: tautomerism. This guide provides a comprehensive exploration of the tautomeric equilibrium between 2H-isoindole and its 1H-isoindole counterpart, offering a deep dive into the structural nuances, influencing factors, and state-of-the-art analytical techniques for characterization. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights to empower researchers in their pursuit of novel therapeutics and advanced materials.
The Fundamental Dichotomy: Understanding 1H- and 2H-Isoindole Tautomers
The isoindole core, a fusion of benzene and pyrrole rings, exists in two primary tautomeric forms: the 1H-isoindole (often referred to as isoindolenine) and the 2H-isoindole.[4] This prototropic tautomerism involves the migration of a proton between the nitrogen atom and a carbon atom of the heterocyclic ring.[5]
-
2H-Isoindole: This tautomer possesses an aromatic pyrrole-like ring, which contributes significantly to its thermodynamic stability in many cases.[4] Its structure is characterized by a hydrogen atom bonded to the nitrogen.
-
1H-Isoindole: In this form, the proton resides on a carbon atom, resulting in a non-aromatic heterocyclic ring with an imine functionality.
The equilibrium between these two forms is delicate and can be tipped by a variety of factors, profoundly impacting the molecule's reactivity, electronic properties, and biological interactions.[4] While the parent 2H-isoindole is often unstable, substituted derivatives exhibit a wide range of stabilities and are of significant interest.[1]
Diagram: Tautomeric Equilibrium in Isoindole Derivatives
Caption: A generalized workflow for the spectroscopic investigation of isoindole tautomerism.
Infrared (IR) Spectroscopy
IR spectroscopy offers a straightforward method to distinguish between the two tautomers based on the presence or absence of the N-H bond. [4]
-
The 2H-isoindole tautomer will exhibit a characteristic N-H stretching vibration, typically around 3450 cm⁻¹. [4]* The 1H-isoindole tautomer, lacking an N-H bond, will not show this absorption. [4]* Both isomers will display C=C stretching frequencies around 1500 and 1600 cm⁻¹. [4]
Computational Modeling of Isoindole Tautomerism
In silico methods, particularly Density Functional Theory (DFT), have emerged as powerful predictive tools for studying the tautomeric transformations of isoindole derivatives. [6][7]
-
Thermodynamic Stability: DFT calculations can accurately predict the relative stabilities of the 1H- and 2H-tautomers in both the gas phase and in various solvents using models like the Polarizable Continuum Model (PCM). [6][7]* Reactivity Descriptors: Frontier Molecular Orbital (FMO) analysis and local reactivity descriptors can provide insights into the kinetic stability and reactive sites of each tautomer. [6][7]* Spectroscopic Prediction: Computational methods can also be used to predict NMR chemical shifts and UV-Vis absorption spectra, aiding in the interpretation of experimental data.
Synthesis of 2H-Isoindole Derivatives for Tautomerism Studies
The synthesis of 2H-isoindoles can be challenging due to the inherent reactivity of the isoindole core. [1][2]However, several robust methods have been developed.
-
Rhodium-Catalyzed Intramolecular Condensation: A modern and efficient approach involves the rhodium-catalyzed intramolecular condensation of benzyl azides with α-aryldiazoesters. [1][8]* Ring-Closure Reactions: Various cyclization strategies starting from appropriately substituted aromatic precursors are commonly employed. [9]* Aromatization of Isoindolines: The dehydrogenation of isoindoline precursors is another viable route to access the isoindole core. [9][10]
Experimental Protocol: Rhodium-Catalyzed Synthesis of a 2H-Isoindole Derivative
-
Reaction Setup: To a solution of the substituted benzyl azide in an anhydrous solvent (e.g., toluene) under an inert atmosphere (e.g., argon or nitrogen), add the rhodium(II) catalyst (e.g., Rh₂(OAc)₄).
-
Addition of Diazoester: Slowly add a solution of the α-aryldiazoester to the reaction mixture at the appropriate temperature (often room temperature or slightly elevated).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). [1]4. Workup: Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2H-isoindole derivative. [1]
Implications for Drug Discovery and Development
The tautomeric state of an isoindole derivative can have profound consequences for its pharmacological profile. The different tautomers can exhibit distinct:
-
Receptor Binding Affinities: The shape, hydrogen bonding capabilities, and electronic distribution of each tautomer can lead to different binding modes and affinities for a biological target.
-
Pharmacokinetic Properties (ADME): Tautomerism can influence a molecule's solubility, lipophilicity, and metabolic stability, all of which are critical for drug development.
-
Toxicity Profiles: Different tautomers may interact with off-target proteins differently, leading to varied toxicity profiles.
Isoindole derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. [3][11][12][13]A thorough understanding and control of their tautomeric behavior are therefore essential for the rational design of new and effective therapeutic agents. [14]
Conclusion
The tautomerism of 2H-isoindole derivatives is a complex yet fascinating area of study with significant practical implications. The equilibrium between the 1H- and 2H-forms is a delicate balance governed by substituent effects and the solvent environment. A comprehensive analytical toolkit, combining high-resolution spectroscopy and computational modeling, is essential for the robust characterization of these systems. For researchers in drug discovery and materials science, a deep understanding of isoindole tautomerism is not merely an academic exercise but a crucial prerequisite for the rational design of molecules with tailored properties and desired functions.
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Tautomeric transformations and reactivity of isoindole and sila-indole: A computational study. World Scientific. (URL: [Link])
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NMR Studies on Imidines. III.1H and 13C Nuclear Magnetic Resonance Study on the Tautomerism and Geometrical Isomerism of 3‐Iminoisoindolinone and Some Alkylated Derivatives. Observation of E and Z Isomers About a Free Imino Grouping. ResearchGate. (URL: [Link])
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Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Natural Occurrence of Isoindole Alkaloids
Abstract
The isoindole scaffold, a structural isomer of the ubiquitous indole nucleus, represents a rare but biologically significant motif in natural product chemistry.[1][2] While less common than their indole counterparts, isoindole alkaloids exhibit a remarkable diversity of structures and a wide spectrum of potent pharmacological activities, making them compelling targets for drug discovery and development.[3][4] This guide provides a comprehensive overview of the natural occurrence of isoindole alkaloids, delineating their major structural classes, distribution across plant, fungal, and marine ecosystems, and key biosynthetic origins. We will explore the causality behind their structural diversity and delve into their pharmacological significance, supported by authoritative references. Furthermore, this document furnishes a generalized experimental workflow for the isolation and characterization of these fascinating molecules, aiming to equip researchers, scientists, and drug development professionals with a foundational understanding of this unique class of natural products.
The Isoindole Core: Structural Variants in Nature
The fundamental isoindole system is a bicyclic aromatic heterocycle composed of a fused benzene and pyrrole ring.[2] In nature, this core structure is typically found in several states of oxidation or reduction, leading to distinct subclasses that dictate their chemical properties and biological roles.[1][3] The most prevalent forms encountered in natural products are the fully reduced isoindoline , the partially oxidized isoindolinone , and the fully oxidized phthalimide derivatives.[1] The parent 2H-isoindole is generally unstable unless its ortho-quinoid structure is stabilized within a larger π-system.[1]
Caption: Core isoindole scaffolds found in natural products.
Distribution and Major Classes of Naturally Occurring Isoindole Alkaloids
Isoindole alkaloids are not confined to a single biological kingdom; they have been isolated from a diverse array of sources, including higher plants, fungi (particularly endophytic and marine-derived strains), bacteria, and marine invertebrates.[1][3][5][6] Their structural complexity ranges from simple substituted isoindolinones to intricate polycyclic systems.
Aporhoeadane Alkaloids from Higher Plants
A significant class of isoindole alkaloids, termed aporhoeadanes, is found abundantly in South American members of the Berberis (Berberidaceae) plant family.[1] These compounds often co-occur with isoquinoline alkaloids like berberine.[1]
-
Lennoxamine : First isolated from the Chilean barberry, Berberis darwinii, lennoxamine is an isoindolobenzazepine alkaloid.[7] Despite its complex pentacyclic structure, it exhibits no significant pharmacological activity.[7] Its biosynthesis is traced back to L-tyrosine via precursors like reticuline.[7]
-
Chilenine and Chilenamine : Also isolated from Berberis species, these alkaloids feature a benzazepine ring fused to the isoindole moiety and are structurally related to lennoxamine.[1][8]
-
Magallanesine : This is the first known isoindolobenzazocine alkaloid, discovered in Berberis darwinii.[1]
Indolocarbazoles from Bacteria and Marine Invertebrates
The indolocarbazole family represents a class of potent, biologically active compounds where the isoindole motif is embedded within a larger, fused aromatic system.
-
Staurosporine : Originally isolated from the bacterium Streptomyces staurosporeus in 1977, staurosporine is one of the most potent protein kinase inhibitors known, with IC50 values in the low nanomolar range.[1] Its discovery was a pivotal moment in signal transduction research. The biosynthesis of its indolocarbazole scaffold is derived from the fusion of two L-tryptophan molecules.[1]
-
Rebeccamycin : Another prominent member of this family, rebeccamycin also exhibits significant biological activity.[1] Over 60 natural indolocarbazoles have been isolated from various bacteria and marine invertebrates.[1]
Fungal Isoindole Alkaloids: Cytochalasans and Meroterpenoids
Fungi are a prolific source of structurally unique isoindole alkaloids.[9][10]
-
Cytochalasan Alkaloids : This large family of over 80 macrocyclic polyketides was first discovered in 1966.[1] They are characterized by a large macrocyclic ring fused to an isoindolinone core.[5] Cytochalasans, such as Cytochalasin B and D, display a wide array of biological properties, including cytotoxic, antimicrobial, and antiviral activities.[1]
-
Meroterpenoids from Stachybotrys : The marine-derived fungus Stachybotrys longispora and the terrestrial fungus Stachybotrys microspora produce isoindolone alkaloids with significant therapeutic potential.[11][12] Compound SMTP-7 (also known as FGFC1 or Staplabin) possesses diverse bioactivities, including thrombolytic, anti-inflammatory, and anti-oxidative properties, and is being investigated for the treatment of cerebral infarction.[11][12]
-
Chlorinated Isoindolinones : The endophytic fungus Pestalotiopsis adusta produces Pestalachloride A , a chlorinated isoindolinone alkaloid with potent antifungal activity against Fusarium culmorum.[1]
Simple Isoindoles from Marine Sponges
The simplest naturally occurring isoindole was discovered in a marine source.
-
6-methoxy-2,5-dimethyl-2H-isoindole-4,7-dione : Isolated from the sponge Reniera sp. in 1982, this was the first naturally occurring isoindole to be identified.[1] It possesses antimicrobial properties.[1]
Biosynthesis: The Genesis of the Isoindole Framework
The biosynthetic pathways of isoindole alkaloids are diverse, but many originate from the amino acid L-tryptophan, the same precursor for indole alkaloids.[1][13][14] The formation of the isoindole core often involves oxidative rearrangement and cyclization reactions catalyzed by specific enzymes.
A well-studied example is the biogenesis of the indolocarbazole scaffold, the core of staurosporine.[1] The pathway is initiated by the oxidative dimerization of two L-tryptophan molecules.
-
Oxidation of L-Tryptophan : The enzyme StaO catalyzes the oxidation of L-tryptophan (36) to imino indolepyruvic acid (37).[1]
-
Dimerization : Two molecules of the resulting intermediate undergo a series of reactions, including cyclization and decarboxylation, to form the aromatic indolocarbazole core.
-
Glycosylation : In the final steps for staurosporine synthesis, a sugar moiety, derived from glucose and methionine, is attached to the isoindole framework.[1]
Caption: Simplified biosynthetic pathway of staurosporine.
Summary of Representative Isoindole Alkaloids
The following table summarizes key examples of naturally occurring isoindole alkaloids, highlighting their sources and documented biological activities.
| Alkaloid Class | Representative Alkaloid | Natural Source | Primary Biological Activity | Reference |
| Aporhoeadane | Lennoxamine | Berberis darwinii (Plant) | None reported | [7] |
| Aporhoeadane | Magallanesine | Berberis darwinii (Plant) | Isoindolobenzazocine structure | [1] |
| Indolocarbazole | Staurosporine | Streptomyces staurosporeus (Bacterium) | Potent protein kinase inhibitor, antifungal | [1] |
| Cytochalasan | Cytochalasin B | Phoma sp. (Fungus) | Cytotoxic, antiviral, antimicrobial | [1] |
| Meroterpenoid | SMTP-7 (Staplabin) | Stachybotrys longispora (Fungus) | Thrombolytic, anti-inflammatory, anti-oxidative | [11][12] |
| Simple Isoindole | 6-methoxy-2,5-dimethyl-2H-isoindole-4,7-dione | Reniera sp. (Sponge) | Antimicrobial | [1] |
| Chlorinated Isoindolinone | Pestalachloride A | Pestalotiopsis adusta (Endophytic Fungus) | Potent antifungal | [1] |
Experimental Protocol: A General Workflow for Isolation and Characterization
The isolation of isoindole alkaloids from natural sources requires a systematic approach combining extraction, fractionation, and purification, followed by rigorous structure elucidation.[15][16][17]
Step-by-Step Methodology
-
Material Preparation :
-
Collect and identify the source material (e.g., plant leaves, fungal culture).
-
Air-dry or freeze-dry the material to remove water and grind it into a fine powder to maximize surface area for extraction.
-
-
Solvent Extraction :
-
Perform exhaustive extraction of the powdered material using a suitable organic solvent, typically methanol (MeOH) or a mixture of chloroform/methanol.
-
Use techniques like maceration, Soxhlet extraction, or ultrasonication to ensure efficient extraction of metabolites.
-
Concentrate the resulting crude extract in vacuo using a rotary evaporator.
-
-
Acid-Base Partitioning (for basic alkaloids) :
-
Dissolve the crude extract in an aqueous acidic solution (e.g., 5% HCl) to protonate the basic nitrogen atoms of the alkaloids, rendering them water-soluble.
-
Wash the acidic solution with a non-polar organic solvent (e.g., hexane or ethyl acetate) to remove neutral and acidic compounds.
-
Basify the aqueous layer with a base (e.g., NH4OH or Na2CO3) to a pH of ~10. This deprotonates the alkaloids, making them soluble in organic solvents again.
-
Perform a liquid-liquid extraction of the basified aqueous layer with a solvent like dichloromethane (DCM) or ethyl acetate to obtain the crude alkaloid fraction.
-
-
Chromatographic Purification :
-
Subject the crude alkaloid fraction to column chromatography over silica gel or alumina.
-
Elute the column with a gradient of solvents, starting from non-polar (e.g., hexane) and gradually increasing polarity (e.g., adding ethyl acetate, then methanol), to separate compounds based on polarity.
-
Monitor fractions using Thin Layer Chromatography (TLC) with a suitable visualizing agent (e.g., Dragendorff's reagent for alkaloids).
-
Combine fractions containing the target compounds and subject them to further purification using High-Performance Liquid Chromatography (HPLC), often with a reverse-phase C18 column, to achieve high purity.
-
-
Structure Elucidation :
-
Mass Spectrometry (MS) : Use High-Resolution Mass Spectrometry (HR-MS) to determine the exact molecular formula.[17]
-
Nuclear Magnetic Resonance (NMR) : Acquire a suite of NMR spectra (1H, 13C, COSY, HSQC, HMBC) to determine the complete chemical structure, including stereochemistry.[15][16]
-
UV-Vis Spectroscopy : Measure the UV absorption spectrum to identify the chromophore, which is characteristic of the aromatic system.
-
X-ray Crystallography : If a suitable crystal can be obtained, single-crystal X-ray diffraction provides unambiguous confirmation of the absolute structure.
-
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Methodological & Application
Application Notes & Protocols: The Versatility of the Isoindole Scaffold in Medicinal Chemistry, Stemming from 2H-Isoindole-1-carboxylic Acid
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the applications of the 2H-isoindole-1-carboxylic acid scaffold and its derivatives in medicinal chemistry. This document delves into the synthetic versatility, biological significance, and practical protocols related to this important class of heterocyclic compounds.
Introduction: The Isoindole Core - A Scaffold of Latent Reactivity and Potent Bioactivity
The 2H-isoindole-1-carboxylic acid framework, while itself a highly reactive and often transient species, serves as a conceptual and synthetic precursor to a vast array of medicinally significant molecules.[1][2] Its inherent reactivity, characterized by an o-quinoid structure, makes it a valuable synthon, often trapped in situ as a latent diene in Diels-Alder reactions to construct complex polycyclic systems.[1] However, it is the more stable, oxidized derivatives, namely the isoindoline-1,3-diones (phthalimides) and isoindolinones, that have truly cemented the importance of this scaffold in drug discovery.[3] These derivatives are present in a number of commercial drugs and clinical candidates, demonstrating a broad spectrum of pharmacological activities.[3]
This guide will explore the medicinal chemistry applications stemming from the isoindole core, with a particular focus on the isoindoline-1,3-dione and isoindolinone derivatives. We will discuss their roles as pharmacophores in various therapeutic areas, provide detailed synthetic protocols, and outline methods for their biological evaluation.
I. The 2H-Isoindole Scaffold: Synthetic Utility
The high reactivity of 2H-isoindoles makes them challenging to isolate but also renders them powerful intermediates in organic synthesis.[1][2] Various synthetic strategies have been developed to generate these species, which can then be trapped or further functionalized.
A common approach involves the aromatization of isoindoline precursors.[1] Palladium-catalyzed intramolecular α-arylation of α-amino acid esters provides a selective route to either isoindole-1-carboxylic acid esters or their corresponding isoindolines by minor adjustments to the reaction conditions.[4] Rhodium-catalyzed intramolecular condensations of benzyl azides with α-aryldiazoesters also yield isoindoles in good yields.[5]
Diagram 1: General Synthetic Pathways to the Isoindole Core
Caption: Synthetic routes to 2H-isoindole-1-carboxylic acid esters.
II. Isoindoline-1,3-dione Derivatives: A Privileged Scaffold in Medicinal Chemistry
The isoindoline-1,3-dione (phthalimide) scaffold is a cornerstone in medicinal chemistry, found in drugs with a wide range of therapeutic applications.[3] The imide proton's acidity facilitates derivatization, allowing for the introduction of various pharmacophores.[6]
A. Anticancer Applications
Isoindoline-1,3-dione derivatives have shown significant promise as anticancer agents.[7] Their mechanisms of action are diverse and can include the inhibition of protein kinases and the induction of apoptosis. For instance, certain N-benzylisoindole-1,3-dione derivatives have demonstrated inhibitory effects on the viability of adenocarcinoma (A549) cells.[7]
B. Neurological Applications
Derivatives of isoindoline-1,3-dione have been extensively investigated as potential treatments for neurodegenerative diseases like Alzheimer's.[6] A key strategy involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[6] The design of these inhibitors often mimics the structure of known drugs like donepezil, incorporating the isoindoline-1,3-dione as a key pharmacophore.[6]
C. Antimicrobial and Antileishmanial Activity
The isoindoline-1,3-dione scaffold has also been explored for its antimicrobial and antileishmanial properties.[8] Structure-activity relationship (SAR) studies have revealed that the introduction of lipophilic and halogenated moieties can enhance these activities.[8]
Table 1: Biological Activities of Representative Isoindoline-1,3-dione Derivatives
| Derivative Class | Therapeutic Area | Target/Mechanism of Action | Reference |
| N-benzylisoindole-1,3-diones | Anticancer | Inhibition of A549 cell viability | [7] |
| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | Neurodegenerative Disease | Acetylcholinesterase (AChE) inhibition | [6] |
| Halogenated isoindole-1,3-diones | Infectious Disease | Antimicrobial and Antileishmanial | [8] |
III. Isoindolinone Derivatives: Emerging Pharmacophores
Isoindolinone derivatives represent another class of medicinally important compounds derived from the isoindole scaffold. They are found in several clinically approved drugs.[3]
A. Carbonic Anhydrase Inhibition
Novel isoindolinone derivatives have been synthesized and evaluated as potent inhibitors of human carbonic anhydrase (hCA) I and II isozymes.[9] Some of these compounds exhibited inhibitory effects superior to the standard inhibitor, acetazolamide, with Ki values in the low nanomolar range.[9]
B. Angiotensin-Converting Enzyme (ACE) Inhibition
Derivatives of 1-glutarylindoline-2(S)-carboxylic acid, which can be considered as related to the isoindolinone class, have been investigated as angiotensin-converting enzyme (ACE) inhibitors for the treatment of hypertension.[10]
IV. Protocols
Protocol 1: Synthesis of a Representative N-Substituted Isoindoline-1,3-dione Derivative
This protocol describes a general method for the synthesis of N-substituted isoindoline-1,3-diones via the condensation of phthalic anhydride with a primary amine.
Materials:
-
Phthalic anhydride
-
Primary amine (e.g., benzylamine)
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar
-
Buchner funnel and filter paper
-
Beakers and graduated cylinders
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve phthalic anhydride (1.0 eq) in glacial acetic acid.
-
Addition of Amine: To the stirred solution, add the primary amine (1.0 eq) dropwise at room temperature.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Purification: Wash the solid with cold water and then with a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-substituted isoindoline-1,3-dione.
-
Characterization: Confirm the structure of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram 2: Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis of N-substituted isoindoline-1,3-diones.
Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol outlines a colorimetric method to determine the AChE inhibitory activity of synthesized isoindoline-1,3-dione derivatives.[6]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Synthesized inhibitor compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the inhibitor compounds in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the inhibitor solution at various concentrations.
-
Include a positive control (a known AChE inhibitor like donepezil) and a negative control (solvent only).
-
-
Enzyme Addition: Add the AChE solution to each well and incubate for 15 minutes at 37°C.
-
Substrate Addition: Initiate the reaction by adding the ATCI solution to each well.
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for 10-15 minutes. The rate of the reaction is proportional to the increase in absorbance.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
V. Conclusion and Future Perspectives
The 2H-isoindole-1-carboxylic acid scaffold and its more stable derivatives, particularly the isoindoline-1,3-diones, are of significant interest in medicinal chemistry. Their synthetic tractability and diverse biological activities have led to their incorporation into a wide array of therapeutic agents. Future research in this area will likely focus on the development of novel synthetic methodologies to access more complex and diverse derivatives, as well as the exploration of new therapeutic applications for this privileged scaffold. The continued investigation of structure-activity relationships will be crucial for the design of next-generation drug candidates with improved potency, selectivity, and pharmacokinetic profiles.
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- Synthesis of isoindoles. Organic Chemistry Portal.
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- Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. ResearchGate. (2023, July 18).
- A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central.
- (PDF) Directed Search of Biologically Active Compounds among Hydrogenated Isoindolylalkyl(alkylaryl-,aryl-)carboxylic Acids with Quinazoline Fragment that Modify the Carbohydrate Metabolism: Design, Synthesis and Modification. ResearchGate. (2019, February 23).
- A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI.
- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.
- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.
- Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PMC - NIH. (2025, April 14).
- Selective synthesis of either isoindole- or isoindoline-1-carboxylic acid esters by Pd(0)-catalyzed enolate arylation. PubMed. (2010, September 17).
- Synthesis of Isoindolo[2, 1-a]quinoline Derivatives and Their Effects on N 2 -Induced Hypoxia. J-Stage.
- 1507351-62-3|2H-Isoindole-1-carboxylic acid|BLD Pharm.
- Recent Developments in Isoindole Chemistry. ResearchGate. (2025, August 10).
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- Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. NIH. (2023, March 21).
- 2H-isoindole-1-carboxylic acid 97% | CAS: 1507351-62-3 | AChemBlock.
- Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. (2022). Current Medicinal Chemistry, 29(13), 2203–2234.
- Carboxylic Acid (Bio)Isosteres in Drug Design. PMC - PubMed Central.
- Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022, May 19).
- Angiotensin converting enzyme inhibitors: 1-glutarylindoline-2-carboxylic acids derivatives.
- Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. OUCI.
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- Selective inhibition of carboxylesterases by isatins, indole-2,3-diones. PubMed - NIH. (2007, April 19).
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Application Notes & Protocols: The Synthetic Utility of 2H-Isoindole-1-carboxylic Acid
Foreword: The 2H-Isoindole Scaffold - A Privileged but Elusive Heterocycle
The isoindole ring system, a structural isomer of the ubiquitous indole, represents a fascinating and challenging scaffold in heterocyclic chemistry.[1] While the fully reduced isoindoline and the fully oxidized phthalimide are common motifs in pharmaceuticals and functional materials, the aromatic 2H-isoindole is a more elusive target.[1][2] Its structure contains a formally ortho-quinonoid system, which imparts high reactivity and often leads to instability under ambient conditions.[3] This inherent reactivity, however, is not a limitation but a powerful tool. 2H-isoindoles are exceptional dienes in Diels-Alder reactions and serve as versatile intermediates for the construction of complex molecular architectures.[3][4]
This guide focuses on 2H-isoindole-1-carboxylic acid, a key functionalized derivative that provides a synthetic handle for a multitude of transformations. We will explore the primary strategies for its synthesis, delve into its most significant applications, and provide detailed, field-proven protocols for its use in organic synthesis. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique chemical properties of this potent building block.
Section 1: Synthesis of the 2H-Isoindole-1-Carboxylic Acid Core
The primary challenge in utilizing 2H-isoindole-1-carboxylic acid is its preparation, as the aromatic core is prone to decomposition. Modern synthetic methods have overcome this by generating the system through stable precursors, often involving intramolecular cyclization reactions.
Causality Behind the Synthetic Choices
The dominant strategies involve forming the heterocyclic ring as the final step, thereby avoiding the prolonged handling of the sensitive isoindole nucleus. Palladium-catalyzed reactions are favored for their high efficiency and functional group tolerance, while aromatization from stable isoindoline precursors offers a reliable, albeit less direct, route.
Caption: Primary synthetic routes to the 2H-isoindole core.
Key Methodologies:
-
Palladium-Catalyzed Intramolecular α-Arylation: This is a robust method for constructing 2H-isoindole-1-carboxylic acid esters.[3] The reaction proceeds via the intramolecular coupling of an α-amino ester with an ortho-haloaryl group, typically an iodide or bromide. The choice of a palladium catalyst, such as Pd(PPh₃)₄, is critical for facilitating the C-N bond-forming cyclization.[3]
-
Metal-Catalyzed Cyclization: Precursors containing ortho-alkynyl and benzylamine functionalities can undergo intramolecular cyclization catalyzed by various metals, including gold, palladium, and copper.[3] These reactions often proceed through a hydroamination step followed by aromatization to yield the stable isoindole product.[3]
-
Aromatization of Isoindolines: The saturated isoindoline-1-carboxylic acid is a stable, readily accessible precursor.[5] Dehydrogenation using chemical oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂) can effectively introduce the double bonds to form the aromatic 2H-isoindole system.[3] This method is particularly useful when the isoindoline precursor is easier to synthesize or is commercially available.
Section 2: Core Applications in Organic Synthesis
The utility of 2H-isoindole-1-carboxylic acid stems from two key features: the inherent diene character of the isoindole ring and the synthetic versatility of the carboxylic acid group.
Application 2.1: The Diels-Alder Reaction: A Gateway to Polycyclic Scaffolds
Expertise & Causality: The most characteristic reaction of 2H-isoindoles is their participation as the 4π component in [4+2] cycloadditions (Diels-Alder reactions).[4] The ortho-quinonoid structure is highly pre-disposed to react with dienophiles to relieve ring strain and form a more stable, non-aromatic bicyclic system.[3] Due to the isoindole's instability, these reactions are almost always performed by generating the isoindole in situ, which is immediately "trapped" by a dienophile present in the reaction mixture. This strategy prevents decomposition and efficiently builds complex polycyclic frameworks.
Caption: The Diels-Alder reaction of a 2H-isoindole.
This transformation is invaluable in medicinal chemistry for accessing novel, three-dimensional structures from flat aromatic precursors. The resulting cycloadducts can be further manipulated, for instance, through retro-Diels-Alder reactions to release the isoindole under specific conditions.[3]
Application 2.2: Synthesis of Fused Heterocyclic Systems
Expertise & Causality: The carboxylic acid at the C1 position serves as a crucial anchor point for annulation strategies, enabling the construction of larger, fused heterocyclic systems. A prime example is the synthesis of isoindolo[2,1-a]quinolines.[6] This is typically achieved by first converting the carboxylic acid into a more reactive species, such as an acyl chloride. This activated intermediate can then undergo an intramolecular Friedel-Crafts reaction, where the electron-rich benzene ring of the isoindole attacks the electrophilic acyl chloride, forming a new six-membered ring.
This strategy is a powerful method for rapidly increasing molecular complexity and accessing novel drug-like scaffolds. The choice of a Lewis acid catalyst (e.g., AlCl₃) or a strong protic acid (e.g., polyphosphoric acid) is determined by the substrate's stability and the desired reaction conditions.
Application 2.3: Carboxylic Acid Derivatization for Medicinal Chemistry
Expertise & Causality: In drug development, a carboxylic acid is often a key pharmacophoric element but can also impart undesirable properties like poor membrane permeability or rapid metabolism.[7] Replacing it with a bioisosteric group, such as an amide or ester, is a common lead optimization strategy. 2H-isoindole-1-carboxylic acid is an ideal substrate for these modifications.
Standard peptide coupling reagents are used to form amide bonds. The choice of reagent is critical to ensure efficient coupling and avoid side reactions. For example, carbodiimide reagents like EDC can form an O-acylisourea intermediate, which, if not trapped quickly by a nucleophile, can rearrange to a stable N-acylurea byproduct.[8] The use of additives like HOBt or activating agents like HATU mitigates this risk by forming a more stable activated ester intermediate, leading to cleaner reactions and higher yields.
Table 1: Common Reagents for Amide Bond Formation
| Reagent Name (Acronym) | Activating Agent | Key Features & Causality |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) + HOBt/HOAt | Carbodiimide | Why: Forms a highly reactive O-acylisourea intermediate. HOBt/HOAt is added to trap this intermediate, forming a more stable active ester, preventing rearrangement to N-acylurea and reducing racemization.[8] |
| HATU / HBTU | Urionium/Aminium Salt | Why: Directly forms a stable and highly reactive HOAt/HOBt active ester. Generally provides fast reaction times and high yields, even with sterically hindered substrates. |
| Propylphosphonic Anhydride (T3P®) | Anhydride | Why: A powerful water scavenger that promotes dehydration. The byproducts are water-soluble, simplifying purification. It is considered a green and efficient coupling reagent.[9] |
Section 3: Detailed Experimental Protocols
The following protocols are designed to be self-validating, providing clear steps, purification guidance, and characterization insights.
Protocol 3.1: Synthesis of Ethyl 2H-isoindole-1-carboxylate via Pd-Catalyzed Intramolecular Arylation
This protocol is adapted from the strategy described by Solé and Serrano for related structures.[3]
Materials and Reagents:
-
Ethyl α-(2-iodobenzylamino)acetate (1.0 equiv)
-
Palladium(IV) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Phenol (0.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether, Ethyl acetate, Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add ethyl α-(2-iodobenzylamino)acetate, K₃PO₄, and phenol.
-
Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.1 M.
-
Degas the solution by bubbling N₂ through it for 15 minutes.
-
Add Pd(PPh₃)₄ to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst. Wash the pad with additional diethyl ether.
-
Combine the filtrates and wash with water (3x) and then brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification:
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Characterization (Representative):
-
¹H NMR: Expect signals for the aromatic protons, a singlet for the pyrrolic proton, and the characteristic quartet and triplet for the ethyl ester.
-
HRMS: Calculate the expected exact mass for C₁₁H₁₁NO₂ and confirm via ESI-TOF analysis.
Protocol 3.2: In Situ Generation and Diels-Alder Trapping of a 2H-Isoindole-1-carboxylate
This protocol illustrates the trapping of an in situ generated isoindole, a common application.[3]
Materials and Reagents:
-
Isoindoline-1-carboxylic acid ester (e.g., from Protocol 3.1 precursor) (1.0 equiv)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 equiv)
-
N-Phenylmaleimide (1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve the isoindoline-1-carboxylic acid ester and N-phenylmaleimide in anhydrous DCM.
-
Stir the solution at room temperature.
-
Add DDQ portion-wise over 10 minutes. The reaction may change color.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC for the consumption of the starting material.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
Purification:
-
Purify the crude adduct by flash column chromatography on silica gel. The adduct is significantly less polar than the hydroquinone byproduct from DDQ.
Characterization (Representative):
-
¹H NMR: The aromatic signals will be replaced by signals corresponding to the bicyclic alkene system. The disappearance of the pyrrolic proton signal is a key indicator of reaction success.
-
¹³C NMR: Expect new signals for the sp³ bridgehead carbons and the alkene carbons of the cycloadduct.
Protocol 3.3: Amide Bond Formation from 2H-Isoindole-1-carboxylic Acid
Materials and Reagents:
-
2H-isoindole-1-carboxylic acid (1.0 equiv)
-
HATU (1.1 equiv)
-
Benzylamine (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous DMF
-
Ethyl acetate, 1M HCl, Saturated aqueous sodium bicarbonate, Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask under an inert atmosphere, dissolve 2H-isoindole-1-carboxylic acid in anhydrous DMF.
-
Add HATU and stir for 5 minutes to pre-activate the carboxylic acid.
-
Add benzylamine, followed by the dropwise addition of DIPEA.
-
Stir the reaction at room temperature for 2-4 hours. Monitor by TLC or LC-MS.
-
Once the starting material is consumed, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous sodium bicarbonate (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification:
-
Purify the crude amide product by flash column chromatography or recrystallization.
Characterization (Representative):
-
¹H NMR: Look for the disappearance of the carboxylic acid proton and the appearance of a new amide N-H proton (broad singlet) and signals corresponding to the benzyl group.
-
IR Spectroscopy: The characteristic C=O stretch of the carboxylic acid (~1700 cm⁻¹) will be replaced by the amide I band (~1650 cm⁻¹).
Conclusion and Future Outlook
2H-Isoindole-1-carboxylic acid, despite its inherent instability, is a building block of immense potential. Its utility as a reactive diene for constructing polycycles and as a functionalized scaffold for derivatization makes it highly valuable in programs focused on drug discovery and materials science. Mastery of its synthesis and an understanding of its reactivity profile, particularly the dichotomy between the aromatic ring and the carboxylic acid handle, will continue to empower chemists to build novel and impactful molecules. Future developments will likely focus on catalytic and asymmetric methods to further expand the chemical space accessible from this versatile intermediate.
References
-
Nájera, C., Sansano, J. M., & Yus, M. (2022). CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. Targets in Heterocyclic Systems, 25, 467. [Link]
-
Wu, J., et al. (2023). Strategies for the synthesis of 2H‐isoindoles. ResearchGate. [Link]
-
Atmaca, U., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PMC - NIH. [Link]
-
Nájera, C., Sansano, J. M., & Yus, M. (n.d.). Chemistry of 2H-isoindoles: recent developments. RUA - University of Alicante. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. . [Link]
-
Gotor-Fernández, V., et al. (2012). Dynamic Kinetic Resolution of 1,3-Dihydro-2H-isoindole-1-carboxylic Acid Methyl Ester: Asymmetric Transformations toward Isoindoline Carbamates. Organic Letters, 14(7), 1732–1735. [Link]
-
Kayser, O., et al. (2016). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 12, 1888–1930. [Link]
-
Ishihara, Y., et al. (1999). Synthesis of Isoindolo[2, 1-a]quinoline Derivatives and Their Effects on N 2 -Induced Hypoxia. CHEMICAL & PHARMACEUTICAL BULLETIN, 47(7), 952-957. [Link]
-
Recent Developments in Isoindole Chemistry. (2025). ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoindoles. . [Link]
-
Mckenzie, E., et al. (2004). 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives: A novel class of small molecule heparanase inhibitors. Research Explorer - The University of Manchester. [Link]
-
Molbase. (n.d.). Synthesis of 2,3-dihydro-1H-isoindole-1-carboxylic acid, methyl ester, hydrochloride. . [Link]
-
Sharma, G., et al. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 27(19), 6695. [Link]
-
Kubiński, K., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. International Journal of Molecular Sciences, 23(21), 13538. [Link]
-
Boere, K., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. ACS Medicinal Chemistry Letters, 13(6), 880–893. [Link]
-
Rebek, J., et al. (2008). Reaction of an Introverted Carboxylic Acid with Carbodiimide. Organic letters, 10(13), 2721–2724. [Link]
-
Cordella, F., et al. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. Chirality. [Link]
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Application Notes and Protocols for the Synthesis of 2H-Isoindole-1-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 2H-isoindole scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of biologically active compounds. The incorporation of a carboxylic acid moiety at the 1-position provides a valuable handle for further functionalization and modulation of physicochemical properties, making 2H-isoindole-1-carboxylic acid derivatives highly sought-after building blocks in drug discovery programs. This comprehensive technical guide provides an in-depth overview of the primary synthetic strategies for accessing these important compounds. We will delve into the mechanistic underpinnings of key reactions, provide detailed, field-proven experimental protocols, and offer insights into the selection of appropriate synthetic routes.
Introduction: The Significance of 2H-Isoindole-1-Carboxylic Acid Derivatives
The isoindole core, an isomer of the ubiquitous indole, is a key component of various natural products and synthetic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The introduction of a carboxylic acid group at the C1 position of the 2H-isoindole ring system offers several advantages for drug development:
-
A Versatile Handle for Further Chemistry: The carboxylic acid can be readily converted into a wide array of functional groups, such as esters, amides, and ketones, allowing for extensive structure-activity relationship (SAR) studies.
-
Modulation of Physicochemical Properties: The acidic nature of the carboxyl group can be exploited to improve solubility, a critical parameter for drug candidates.
-
Key Pharmacophoric Element: The carboxylic acid can act as a key hydrogen bond donor or acceptor, or as a metal-chelating group, enabling strong interactions with biological targets.
This guide will focus on practical and reliable methods for the synthesis of 2H-isoindole-1-carboxylic acid derivatives, with a particular emphasis on a robust palladium-catalyzed intramolecular cyclization strategy.
Primary Synthetic Strategies: A Mechanistic Overview
Several synthetic approaches have been developed for the construction of the 2H-isoindole ring system. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Here, we highlight the most prominent and effective strategies.
Palladium-Catalyzed Intramolecular α-Arylation: A Direct and Efficient Route
One of the most direct and versatile methods for the synthesis of 2H-isoindole-1-carboxylic acid esters is the palladium-catalyzed intramolecular α-arylation of α-(2-iodobenzylamino) esters.[1][2][3] This reaction proceeds via the formation of a key palladium(II) intermediate, followed by an intramolecular C-C bond formation to construct the five-membered ring of the isoindole core.
The general workflow for this synthetic approach is depicted below:
Caption: Workflow for Palladium-Catalyzed Synthesis.
The reaction is typically carried out in the presence of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base, like potassium phosphate, in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF). The presence of a catalytic amount of phenol has been reported to be beneficial in some cases.[1]
Diels-Alder Cycloadditions: Building the Bicyclic Core
The Diels-Alder reaction is a powerful tool for the construction of cyclic systems, and it has been applied to the synthesis of the isoindole skeleton.[4][5][6][7][8] This strategy typically involves the [4+2] cycloaddition of a diene and a dienophile to form a six-membered ring, which can then be further manipulated to yield the desired isoindole derivative. While often leading to isoindolone or other fused systems, careful selection of the diene and dienophile can, in principle, provide access to the 2H-isoindole core. A retro-Diels-Alder reaction can also be employed to generate the isoindole ring.[6]
Ugi Multicomponent Reaction: A Pathway to Diversity
The Ugi four-component reaction (U-4CR) is a highly efficient method for generating molecular complexity in a single step.[1][9][10][11][12][13] This reaction, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide, can be used to synthesize precursors that can be subsequently cyclized to form the isoindole ring. This approach is particularly valuable for creating libraries of substituted isoindole derivatives for high-throughput screening.
Other Intramolecular Cyclization Strategies
A variety of other intramolecular cyclization reactions have been reported for the synthesis of isoindoles and their derivatives. These include:
-
Rhodium-catalyzed reactions: For example, the intramolecular condensation of benzyl azides with α-aryldiazoesters.[14]
-
1,3-Dipolar Cycloadditions: This method can be used to construct the pyrrole ring of the isoindole system.[15]
-
Cyclization of Benzylamines: The reaction of 2-(bromomethyl)benzaldehydes with primary amines can lead to the formation of 1-substituted isoindoles.[1]
-
Cyclization of Pyridinylbenzoic Acids: This approach has been used to synthesize fused isoindolone systems.[16]
Caption: Overview of Synthetic Routes.
Detailed Experimental Protocols
The following section provides a detailed, step-by-step protocol for the synthesis of a 2H-isoindole-1-carboxylic acid ester via the palladium-catalyzed intramolecular α-arylation method.
Synthesis of Ethyl 2-benzyl-2H-isoindole-1-carboxylate
This protocol is adapted from the work of Solé and Serrano and provides a reliable method for the synthesis of a representative N-substituted 2H-isoindole-1-carboxylic acid ester.[2]
Materials:
-
Ethyl 2-((2-iodobenzyl)amino)acetate
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
Phenol
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add ethyl 2-((2-iodobenzyl)amino)acetate (1.0 mmol), potassium phosphate (2.0 mmol), and phenol (0.2 mmol).
-
Add anhydrous DMF (5 mL) to the flask, followed by tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired ethyl 2-benzyl-2H-isoindole-1-carboxylate.
Expected Yield: 70-85%
Characterization Data:
The structure of the synthesized compound should be confirmed by spectroscopic methods.[17][18][19][20][21]
| Spectroscopic Data | Expected Values for a Representative 2H-Isoindole-1-Carboxylate |
| ¹H NMR | Aromatic protons (δ 7.0-7.5 ppm), CH₂ of the N-benzyl group (δ ~5.0 ppm), CH₂ of the ethyl ester (δ ~4.2 ppm), CH₃ of the ethyl ester (δ ~1.3 ppm). |
| ¹³C NMR | Carbonyl carbon of the ester (δ 160-170 ppm), aromatic carbons (δ 120-140 ppm), benzylic carbon (δ ~50 ppm), ester carbons (δ ~60 and ~14 ppm). |
| IR (Infrared) | Carbonyl stretch of the ester (ν ~1720-1740 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass. |
Optimization of Reaction Conditions
The efficiency of the palladium-catalyzed intramolecular α-arylation can be influenced by several factors. Optimization of these parameters is crucial for achieving high yields and purity.[22]
| Parameter | Considerations and Recommendations |
| Palladium Catalyst | Pd(PPh₃)₄ is a common choice. Other palladium sources and ligands can be screened for improved reactivity. |
| Base | K₃PO₄ is effective. Other inorganic bases such as Cs₂CO₃ or K₂CO₃ can also be tested. |
| Solvent | DMF is a suitable solvent. Other high-boiling polar aprotic solvents like DMAc or NMP may be used. |
| Temperature | The reaction is typically run at elevated temperatures (90-110 °C). |
| Additives | Phenol can act as a proton shuttle and may improve the reaction rate. |
Conclusion and Future Perspectives
The synthesis of 2H-isoindole-1-carboxylic acid derivatives is a topic of significant interest in the field of medicinal chemistry. The palladium-catalyzed intramolecular α-arylation of α-(2-iodobenzylamino) esters stands out as a particularly robust and versatile method for accessing these valuable compounds. This guide has provided a detailed protocol for this transformation, along with an overview of other important synthetic strategies.
Future research in this area will likely focus on the development of more sustainable and atom-economical synthetic methods, such as C-H activation strategies that avoid the need for pre-functionalized starting materials. The continued exploration of multicomponent reactions will also undoubtedly lead to the discovery of novel and efficient routes to this important class of heterocyclic compounds.
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CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. RUA - Repositorio Institucional de la Universidad de Alicante. [Link]
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Synthesis of 2,3-dihydro-1H-isoindole-1-carboxylic acid, methyl ester, hydrochloride. Molbase. [Link]
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Efficient synthesis of isoindolones by intramolecular cyclisation of pyridinylbenzoic acids. Organic & Biomolecular Chemistry. [Link]
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Synthesis of isoindole by retro-Diels–Alder reaction. RSC Publishing. [Link]
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Ugi Four-Component Reactions Using Alternative Reactants. Semantic Scholar. [Link]
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Sustainable tandem acylation/Diels–Alder reaction toward versatile tricyclic epoxyisoindole-7-carboxylic acids in renewable green solvents. National Institutes of Health. [Link]
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Palladium‐Catalyzed Synthesis of Carboxylic Acid Anhydrides from Alkenes via in situ Generated Carboxylic Acids. Semantic Scholar. [Link]
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Synthesis of Carbolines via Palladium/Carboxylic Acid Joint Catalysis. Unipr. [Link]
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Application Notes & Protocols: 2H-Isoindole-1-carboxylic Acid as a Versatile Building Block for Heterocyclic Compound Synthesis
Abstract: The 2H-isoindole scaffold represents a privileged structure in medicinal chemistry and materials science, yet its inherent instability has historically presented synthetic challenges.[1][2] This guide focuses on 2H-isoindole-1-carboxylic acid, a stabilized and highly versatile derivative that serves as a powerful building block for the synthesis of complex, nitrogen-containing heterocyclic compounds. We provide an in-depth exploration of its reactivity, particularly in cycloaddition and multicomponent reactions, supported by detailed, field-tested protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique scaffold for novel molecular design.
Introduction: The Strategic Value of the 2H-Isoindole Core
The isoindole skeleton, a bicyclic aromatic heterocycle comprising a fused benzene and pyrrole ring, is an isomer of the more common indole.[3] While the parent 2H-isoindole is often transient, its derivatives are found in numerous natural products, pharmaceuticals, and functional materials.[2][4] The unique electronic structure, characterized by a labile ortho-quinoid system, makes 2H-isoindoles highly reactive dienes, particularly in Diels-Alder reactions.[5][6]
The introduction of a carboxylic acid group at the C1 position not only provides a handle for further functionalization but also influences the stability and reactivity of the isoindole ring system. 2H-isoindole-1-carboxylic acid and its esters serve as exceptional precursors for generating molecular diversity, enabling access to polycyclic and densely functionalized architectures that are highly sought after in drug discovery programs targeting cancer, inflammation, and infectious diseases.[4][7]
This guide outlines the synthesis of this key building block and demonstrates its application in two powerful synthetic strategies: the Diels-Alder cycloaddition and the Ugi four-component reaction (Ugi-4CR).
Synthesis of the Core Building Block: 2H-Isoindole-1-carboxylate Esters
A robust and widely adopted method for synthesizing 1-isoindolecarboxylic acid esters is the Palladium-catalyzed intramolecular α-arylation of α-(2-halobenzylamino) esters.[5][8] This approach is favored for its high efficiency and functional group tolerance. The resulting ester can be used directly or hydrolyzed to the corresponding carboxylic acid.
Mechanistic Rationale
The reaction proceeds via a classical Pd(0)/Pd(II) catalytic cycle. Oxidative addition of the palladium catalyst to the aryl halide (e.g., 2-iodobenzyl moiety) forms an arylpalladium(II) complex. Subsequent deprotonation of the α-amino ester generates an enolate, which coordinates to the palladium center. Reductive elimination then forges the crucial C-C bond, forming the five-membered pyrrole ring and regenerating the Pd(0) catalyst. The choice of base and ligands is critical to facilitate enolate formation and stabilize the catalytic species.
Detailed Protocol: Synthesis of Ethyl 2-Methyl-2H-isoindole-1-carboxylate
This protocol describes the synthesis of an N-substituted isoindole ester, a stable and versatile building block, adapted from methodologies described by Solé and Serrano.[9]
Workflow Overview:
Caption: Workflow for Pd-catalyzed intramolecular arylation.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| Ethyl 2-((2-iodobenzyl)(methyl)amino)acetate | 349.17 | 1.0 | 349 mg |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | 58 mg |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 425 mg |
| Phenol | 94.11 | 0.2 | 19 mg |
| Anhydrous N,N-Dimethylformamide (DMF) | - | - | 5 mL |
Step-by-Step Procedure:
-
Preparation: To a flame-dried 25 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), add ethyl 2-((2-iodobenzyl)(methyl)amino)acetate (1.0 mmol), K₃PO₄ (2.0 mmol), phenol (0.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Solvent Addition: Add 5 mL of anhydrous DMF via syringe.
-
Reaction: Stir the mixture at 90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (4:1) mobile phase. The reaction is typically complete within 4-6 hours.
-
Causality Note: The use of a polar aprotic solvent like DMF is crucial for solubilizing the salts and facilitating the catalytic cycle. Phenol acts as a proton shuttle and co-catalyst, which has been shown to accelerate the rate of reductive elimination.[5]
-
-
Work-up: Cool the reaction mixture to room temperature. Dilute with 20 mL of ethyl acetate and wash with water (3 x 15 mL) followed by brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: 10% ethyl acetate in hexane) to afford the title compound as a stable solid.
-
Validation:
-
Expected Yield: 75-85%.
-
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. The presence of aromatic protons corresponding to the isoindole core and the absence of the starting material signals will validate the successful cyclization.
-
Application I: Diels-Alder [4+2] Cycloaddition
The 10π-electron system of 2H-isoindoles makes them excellent dienes for [4+2] cycloaddition reactions, providing rapid access to complex polycyclic nitrogen-containing frameworks. The reaction is typically thermally promoted and proceeds with high stereoselectivity.
Mechanistic Pathway
Caption: Diels-Alder reaction of a 2H-isoindole with a dienophile.
Protocol: Synthesis of a Tricyclic Adduct
This protocol details the reaction of an in situ-generated 2H-isoindole-1-carboxylate with N-phenylmaleimide, a highly reactive dienophile.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| Ethyl 2-methyl-2H-isoindole-1-carboxylate | 203.24 | 0.5 | 102 mg |
| N-Phenylmaleimide | 173.17 | 0.55 | 95 mg |
| Toluene | - | - | 5 mL |
Step-by-Step Procedure:
-
Setup: In a 25 mL round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-methyl-2H-isoindole-1-carboxylate (0.5 mmol) and N-phenylmaleimide (0.55 mmol) in 5 mL of toluene.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and stir for 12-18 hours. Monitor the disappearance of the isoindole starting material by TLC.
-
Causality Note: Toluene is used as the solvent due to its high boiling point, which provides the necessary thermal energy to overcome the activation barrier of the cycloaddition. An excess of the dienophile is used to ensure complete consumption of the valuable isoindole.
-
-
Work-up: Cool the reaction to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from ethanol or by flash column chromatography (eluent: 30-40% ethyl acetate in hexane) to yield the pure Diels-Alder adduct.
-
Validation:
-
Expected Yield: 80-95%.
-
Characterization: The formation of the cycloadduct is confirmed by NMR spectroscopy, which will show characteristic signals for the newly formed aliphatic bridgehead protons. The reaction typically favors the formation of the exo or endo isomer, which can be determined by 2D NMR techniques (NOESY).
-
Scope of Dienophiles:
| Dienophile | Resulting Adduct Structure | Typical Yields (%) |
| N-Phenylmaleimide | Fused imide system | >90 |
| Dimethyl acetylenedicarboxylate (DMAD) | Aromatized naphthalene derivative[8] | 85-95 |
| Benzyne | Bicyclic adduct[8] | 45-55 |
| Acrylonitrile | Fused nitrile system | 60-75 |
Application II: Isocyanide-Based Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single pot to form a complex product, incorporating most of the atoms from the starting materials.[10] The 2H-isoindole-1-carboxylic acid scaffold is an ideal substrate for MCRs like the Ugi-4CR, which can utilize the carboxylic acid and the secondary amine functionality (after in situ formation).
Ugi-4CR Conceptual Workflow
The Ugi reaction involves a carboxylic acid, an amine, an aldehyde (or ketone), and an isocyanide.[11] By using 2H-isoindole-1-carboxylic acid, the resulting product will have a complex, peptide-like structure appended to the biologically relevant isoindole core.
Caption: Conceptual workflow of a Ugi-type MCR.
Protocol: Synthesis of an Isoindole-Peptide Hybrid
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2H-Isoindole-1-carboxylic acid | 161.16 | 0.5 | 81 mg |
| Benzaldehyde | 106.12 | 0.5 | 51 µL |
| tert-Butyl isocyanide | 83.13 | 0.5 | 57 µL |
| Methanol | - | - | 4 mL |
Step-by-Step Procedure:
-
Setup: In a 10 mL vial, suspend 2H-isoindole-1-carboxylic acid (0.5 mmol) in 4 mL of methanol.
-
Reactant Addition: To the suspension, add benzaldehyde (0.5 mmol) followed by tert-butyl isocyanide (0.5 mmol).
-
Reaction: Seal the vial and stir the mixture at room temperature for 24-48 hours. The reaction mixture should become homogeneous as the reaction progresses. Monitor by LC-MS for the formation of the desired product mass.
-
Causality Note: Methanol is an excellent solvent for the Ugi reaction as it facilitates the initial formation of the iminium ion intermediate. The reaction is often autocatalytic but can be accelerated with mild acids. The sequence of addition can be important; typically, the aldehyde and amine (in this case, the isoindole) are mixed first to form the imine before adding the acid and isocyanide.
-
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (using a gradient eluent, e.g., from 20% to 60% ethyl acetate in hexane) to isolate the pure Ugi product.
-
Validation:
-
Expected Yield: 50-70%.
-
Characterization: The complex structure should be confirmed by ¹H, ¹³C, and 2D NMR spectroscopy, along with high-resolution mass spectrometry. The presence of two distinct amide signals in the ¹H NMR and ¹³C NMR spectra is a key diagnostic feature of a successful Ugi reaction.
-
Conclusion
2H-isoindole-1-carboxylic acid is a powerful and versatile building block for the construction of diverse and complex heterocyclic scaffolds. Its ability to act as a stable precursor to a reactive diene for Diels-Alder cycloadditions provides a direct route to polycyclic frameworks. Furthermore, its inherent functional groups allow it to participate in multicomponent reactions, enabling the rapid assembly of novel, drug-like molecules. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this scaffold and accelerate the discovery of new chemical entities.
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Molbase. (n.d.). Synthesis of 2,3-dihydro-1H-isoindole-1-carboxylic acid, methyl ester, hydrochloride. Retrieved from [Link]
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Nájera, C., Sansano, J. M., & Yus, M. (2015). CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. Arkivoc, 2015(2), 48-81. Retrieved from [Link]
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Nájera, C., Sansano, J. M., & Yus, M. (2015). CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. University of Alicante Institutional Repository. Retrieved from [Link]
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Brückner, R., & Zettl, H. (2014). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 10, 1348–1385. Retrieved from [Link]
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Aslan, S. (2025). Synthesis and Characterization of Novel Hybrid Isoindole Molecules with Thiazole Scaffold. Journal of New Results in Science, 14(3), 314-320. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of isoindoles. Retrieved from [Link]
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Singh, S., et al. (2022). A REVIEW ON ISOINDOLE AND IT’S PHARMACOLOGICAL ACTIVITIES. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 11(6), 445-452. Retrieved from [Link]
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Tydlitát, J., et al. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Molecules, 27(24), 8943. Retrieved from [Link]
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de la Torre, D., et al. (2019). Multicomponent reactions (MCRs): a useful access to the synthesis of benzo-fused γ-lactams. Beilstein Journal of Organic Chemistry, 15, 1156–1209. Retrieved from [Link]
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ResearchGate. (2022). Recent Developments in Isoindole Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Isoindole. Retrieved from [Link]
-
Gotor, V., et al. (2007). Dynamic kinetic resolution of 1,3-dihydro-2H-isoindole-1-carboxylic acid methyl ester: asymmetric transformations toward isoindoline carbamates. The Journal of Organic Chemistry, 72(16), 6219-22. Retrieved from [Link]
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Sharma, G., et al. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 27(19), 6697. Retrieved from [Link]
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de la Torre, D., et al. (2019). Multicomponent reactions (MCRs): a useful access to the synthesis of benzo-fused γ-lactams. Beilstein Archives. Retrieved from [Link]
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Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Bioorganic & Medicinal Chemistry, 106, 117676. Retrieved from [Link]
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Wessjohann, L. A., et al. (2007). Chemistry & Biology Of Multicomponent Reactions. Annual Reports in Combinatorial Chemistry and Molecular Diversity, 10, 71-100. Retrieved from [Link]
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ResearchGate. (2021). Multicomponent Ugi Reaction of Indole- N -carboxylic Acids: Expeditious Access to Indole Carboxamide Amino Amides. Retrieved from [Link]
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Hui, B. W.-Q., & Chiba, S. (2009). Orthogonal Synthesis of Isoindole and Isoquinoline Derivatives from Organic Azides. Organic Letters, 11(4), 729–732. Retrieved from [Link]
-
Kurp, G., & Wessjohann, L. A. (2019). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 24(22), 4011. Retrieved from [Link]
-
ResearchGate. (2001). Free Radical Reactions for Heterocycle Synthesis. Part 6. 2-Bromobenzoic Acids as Building Blocks in the Construction of Nitrogen Heterocycles. Retrieved from [Link]
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ResearchGate. (2018). Cycloaddition reactions in the synthesis of isoindolines (microreview). Retrieved from [Link]
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analytical techniques for characterizing 2H-isoindole-1-carboxylic acid
An In-Depth Guide to the Analytical Characterization of 2H-Isoindole-1-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
2H-isoindole-1-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a structural motif, the isoindole core is found in various natural products and pharmacologically active molecules.[1][2] The reactivity and stability of the 2H-isoindole tautomer, along with the presence of the carboxylic acid functionality, make its precise characterization a critical step in synthesis, quality control, and further development.[3]
This application note provides a comprehensive guide to the essential analytical techniques for the thorough characterization of 2H-isoindole-1-carboxylic acid. It is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale for each method. We will cover techniques for definitive structural elucidation, purity assessment, and thermal and solid-state properties, ensuring a holistic analytical profile of the molecule.
Part 1: Definitive Structural Elucidation
The primary goal of the initial analysis is the unambiguous confirmation of the molecular structure. A combination of spectroscopic techniques is required to piece together the molecular framework, confirm functional groups, and verify the exact molecular weight and formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2H-isoindole-1-carboxylic acid, ¹H NMR confirms the proton environment while ¹³C NMR identifies all unique carbon atoms.
Causality Behind Experimental Choices:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an ideal solvent. Its polarity effectively dissolves the carboxylic acid, and its ability to form hydrogen bonds allows for the observation of the exchangeable N-H and O-H protons, which might be broadened or absent in other solvents like CDCl₃.[4]
-
Techniques: 1D spectra (¹H and ¹³C) provide primary information. 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for definitively assigning which proton is attached to which carbon and confirming proton-proton coupling networks.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the 2H-isoindole-1-carboxylic acid sample.
-
Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.
-
Vortex the tube gently until the sample is fully dissolved.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a 400 MHz (or higher) spectrometer. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.
Expected Spectral Data:
The following table summarizes the anticipated chemical shifts for 2H-isoindole-1-carboxylic acid.
| ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 100 MHz) |
| Chemical Shift (δ, ppm) | Assignment |
| ~12.0-13.0 (s, br, 1H) | Carboxylic Acid (-COOH) |
| ~11.0-12.0 (s, br, 1H) | N-H Proton |
| ~7.0-8.0 (m, 4H) | Aromatic Protons (C₆H₄ ring) |
| ~6.5-7.0 (s, 1H) | C-H of Isoindole Ring |
Note: Chemical shifts are predictive and may vary based on concentration and exact experimental conditions. "s" denotes singlet, "br" denotes broad, "m" denotes multiplet.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial fragmentation data that acts as a molecular fingerprint. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.
Causality Behind Experimental Choices:
-
Ionization: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, minimizing in-source fragmentation and preserving the molecular ion.[4]
-
Analysis Mode: Both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes should be analyzed. The negative ion mode is often more sensitive for carboxylic acids due to the ease of deprotonation.
Experimental Protocol: LC-HRMS (ESI-QTOF)
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Instrumentation: Infuse the sample directly into the ESI source or inject it via an HPLC system.
-
MS Parameters (Negative Ion Mode):
-
Capillary Voltage: -3.0 to -4.0 kV
-
Nebulizer Gas (N₂): Set to an appropriate flow rate for stable spray.
-
Drying Gas (N₂): 300-350 °C
-
Mass Range: 50-500 m/z
-
-
Data Acquisition: Acquire full scan data in high-resolution mode (>10,000 FWHM).
Expected Spectral Data:
For 2H-isoindole-1-carboxylic acid (C₉H₇NO₂), the expected mass-to-charge ratios (m/z) are detailed below.
| Ion | Formula | Calculated Monoisotopic Mass | Observed m/z |
| [M-H]⁻ | C₉H₆NO₂⁻ | 160.04040 | ~160.0404 |
| [M+H]⁺ | C₉H₈NO₂⁺ | 162.05496 | ~162.0550 |
| [M+Na]⁺ | C₉H₇NO₂Na⁺ | 184.03690 | ~184.0369 |
Characteristic Fragmentation: Tandem MS (MS/MS) on the [M-H]⁻ ion would likely show characteristic losses:
-
Loss of CO₂ (44 Da): A primary fragmentation pathway for deprotonated carboxylic acids, leading to a fragment at m/z ~116.0451.
-
Loss of H₂O (18 Da) from [M+H]⁺: A fragment at m/z ~144.0449.[5]
Infrared (IR) and UV-Vis Spectroscopy
These techniques provide rapid confirmation of key functional groups and the conjugated electronic system.
FTIR Spectroscopy: Identifies functional groups by their characteristic vibrational frequencies.[6][7]
-
Protocol: The sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Expected Absorptions:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (very broad) | O-H stretch | Carboxylic Acid |
| ~3300 (sharp/medium) | N-H stretch | Secondary Amine (in heterocycle) |
| ~1710 (strong) | C=O stretch | Carboxylic Acid (H-bonded dimer)[8] |
| 1600-1450 (multiple) | C=C stretch | Aromatic Ring |
UV-Vis Spectroscopy: Provides information on the electronic π-system.[6][9]
-
Protocol: Dissolve a small amount of sample in ethanol or acetonitrile to prepare a dilute solution. Record the absorbance from 200-400 nm.
-
Expected Absorption: Isoindole derivatives typically exhibit strong absorption bands in the near-ultraviolet region (220-350 nm) corresponding to π→π* transitions of the conjugated aromatic system.[6][7]
Part 2: Purity and Stability Assessment
Ensuring the purity and understanding the thermal stability of a compound are critical for its use in any application, especially in drug development.
High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive technique for determining the purity of a compound and quantifying impurities. A well-developed and validated method is essential for quality control.[10][11]
Causality Behind Experimental Choices:
-
Mode: Reversed-Phase HPLC (RP-HPLC) with a C18 stationary phase is the standard for moderately polar organic molecules.
-
Mobile Phase: A mixture of an organic solvent (like acetonitrile) and water is used. An acid modifier (e.g., 0.1% formic acid) is added to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape.
-
Detection: A UV detector is suitable, as the isoindole ring is a strong chromophore. The detection wavelength should be set at or near the absorbance maximum (λmax) determined by UV-Vis spectroscopy.
Experimental Protocol: RP-HPLC Purity Assay
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, then hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | λmax (e.g., 254 nm or determined λmax) |
| Injection Volume | 10 µL |
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Dilute to a working concentration of ~0.1 mg/mL for analysis.
-
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Analytical Method Validation: Any quantitative HPLC method must be validated to ensure it is fit for its intended purpose.[12][13] The validation process, guided by ICH Q2(R2) guidelines, demonstrates the method's reliability.[14]
Caption: Workflow for HPLC method validation as per ICH guidelines.
Thermal Analysis (DSC/TGA)
Thermal analysis techniques measure changes in material properties as a function of temperature. They are crucial for assessing thermal stability, solvent content, and polymorphism.[15][16]
Causality Behind Experimental Choices:
-
TGA: Thermogravimetric Analysis measures mass changes on heating. It is used to identify the temperature at which the compound starts to decompose and to quantify residual solvent or water.[17]
-
DSC: Differential Scanning Calorimetry measures heat flow. It reveals thermal events like melting (endotherm) and decomposition (often an exotherm), providing the melting point and information on purity.[18]
Experimental Protocol: TGA and DSC
-
TGA Protocol:
-
Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from 30 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere (flow rate ~50 mL/min).
-
Interpretation: A stable compound will show a flat baseline until the onset of decomposition, indicated by a sharp mass loss.
-
-
DSC Protocol:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Place the pan in the DSC cell. An empty, sealed pan is used as a reference.
-
Heat the sample from 30 °C to a temperature just beyond its melting point (or onset of decomposition as seen in TGA) at a rate of 10 °C/min under a nitrogen atmosphere.
-
Interpretation: A sharp endothermic peak indicates the melting of a pure crystalline substance. The peak onset is typically reported as the melting point. Broad peaks may suggest impurities or an amorphous form.
-
Part 3: Solid-State Characterization
X-ray Crystallography
For absolute structural confirmation, single-crystal X-ray diffraction is the gold standard. It provides the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, stereochemistry, and intermolecular interactions.[19][20] While requiring a suitable single crystal, the resulting data is unambiguous and provides the ultimate structural proof.[21]
Overall Characterization Workflow
A logical workflow ensures that all critical attributes of the molecule are assessed efficiently.
Caption: A comprehensive workflow for the analytical characterization of a novel compound.
References
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Harnessing the Transient Diene: A Guide to Using 2H-Isoindole-1-carboxylic Acid in Diels-Alder Reactions
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed guide for researchers, chemists, and drug development professionals on the application of 2H-isoindole-1-carboxylic acid in Diels-Alder reactions. 2H-Isoindoles are highly reactive, transient species that serve as potent dienes in [4+2] cycloadditions, enabling the rapid construction of complex, nitrogen-containing polycyclic scaffolds. Due to their inherent instability, these compounds are typically generated in situ and trapped with a suitable dienophile. This guide elucidates the underlying principles of 2H-isoindole reactivity, provides detailed, field-tested protocols for their in situ generation and subsequent Diels-Alder trapping, and discusses the significance of the resulting cycloadducts in medicinal chemistry and materials science.
Introduction: The Enigmatic 2H-Isoindole
The isoindole ring system, a benzopyrrole heterocycle, is a structural isomer of the more common and stable 1H-indole.[1] The parent 2H-isoindole is a highly unstable species that has historically resisted isolation under normal conditions.[2] Its instability stems from its o-quinoid structure, which disrupts the aromaticity of the fused benzene ring.[3][4]
However, this inherent instability is also the source of its synthetic utility. The 2H-isoindole system is a highly reactive 4π-electron component (diene) in Diels-Alder reactions. The powerful thermodynamic driving force for this cycloaddition is the re-aromatization of the benzene ring in the resulting adduct, which provides a pathway to trap these fleeting intermediates.[2][3] The presence of substituents on the isoindole core can influence its stability and reactivity; electron-withdrawing groups can sometimes improve stability, while electron-donating groups may have a destabilizing effect.[5]
The Diels-Alder reaction itself is a cornerstone of modern organic synthesis, allowing for the concerted [4+2] cycloaddition of a conjugated diene and a dienophile to form a six-membered ring.[6][7][8] This reaction is prized for its atom economy and its ability to build molecular complexity with high stereocontrol in a single step.[9] By employing 2H-isoindole-1-carboxylic acid as the diene component, chemists can access unique bicyclic structures that are valuable precursors for pharmaceuticals and functional materials.[4][10][11]
Reaction Mechanism and Stereochemical Considerations
The Diels-Alder reaction proceeds through a concerted, pericyclic mechanism involving a single, cyclic transition state.[9][12] The feasibility and rate of the reaction are governed by the principles of Frontier Molecular Orbital (FMO) theory, which dictates a favorable interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[6] Consequently, the reaction is typically accelerated when the diene is electron-rich and the dienophile is electron-poor.[6][13]
While the carboxylic acid group at the C1 position of the isoindole is electron-withdrawing, the system's potent reactivity is retained due to the significant energetic gain from restoring aromaticity in the product. The reaction of 2H-isoindole-1-carboxylic acid with an electron-deficient dienophile, such as N-phenylmaleimide, proceeds as follows:
Caption: Diels-Alder reaction of 2H-isoindole-1-carboxylic acid.
Stereoselectivity: A key feature of the Diels-Alder reaction is its high degree of stereoselectivity. When cyclic dienes react with dienophiles, the product in which the dienophile's substituents are oriented towards the diene's π-system is known as the endo adduct. The alternative, the exo adduct, is typically the thermodynamically more stable product. However, the endo adduct is usually the major product formed under kinetic control.[6][12] This preference is attributed to "secondary orbital interactions" in the transition state, where the orbitals of the dienophile's electron-withdrawing groups can overlap favorably with the interior orbitals of the diene.[14]
Experimental Protocols: In Situ Generation and Trapping
Given the transient nature of 2H-isoindoles, they are almost exclusively generated in situ for immediate consumption in a subsequent reaction.[3][4] The following protocol details a representative, field-proven method for the generation of a 2H-isoindole-1-carboxylic acid precursor and its subsequent trapping with N-phenylmaleimide.
Protocol: Synthesis of the Diels-Alder Adduct
Objective: To synthesize the endo-Diels-Alder cycloadduct of 2H-isoindole-1-carboxylic acid and N-phenylmaleimide via in situ generation of the diene.
Causality Behind Experimental Design: This protocol employs a two-stage approach. First, a stable isoindoline precursor is synthesized. Second, this precursor undergoes controlled elimination in the presence of the dienophile to generate the reactive 2H-isoindole, which is immediately trapped. This strategy prevents the decomposition of the highly reactive diene.
Caption: Experimental workflow for the Diels-Alder reaction.
Materials & Reagents:
| Reagent/Material | Purpose |
| Isoindoline Precursor | Source of the 2H-isoindole |
| N-Phenylmaleimide (NPM) | Dienophile |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Non-nucleophilic base for elimination |
| Toluene | High-boiling solvent for reaction |
| Ethyl Acetate (EtOAc) | Extraction solvent |
| Brine (sat. aq. NaCl) | Aqueous wash |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying agent |
| Silica Gel (230-400 mesh) | Stationary phase for chromatography |
| Thin Layer Chromatography (TLC) plates | Reaction monitoring |
Step-by-Step Procedure:
-
Precursor Synthesis: Synthesize a suitable precursor, such as N-Boc-1,3-dihydro-2H-isoindole-1-carboxylic acid, using established literature methods. The Boc (tert-butyloxycarbonyl) group can serve as a leaving group upon base-induced elimination.
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon), add the isoindoline precursor (1.0 eq) and N-phenylmaleimide (1.1 eq).
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the isoindoline precursor.
-
Rationale: Toluene is a relatively non-polar, high-boiling solvent that is suitable for facilitating the Diels-Alder reaction, which often requires thermal conditions.
-
-
In Situ Generation and Reaction: Begin stirring the solution and add DBU (1.5 eq) dropwise. Heat the reaction mixture to 80-110 °C.
-
Rationale: DBU is a strong, non-nucleophilic base that will facilitate the elimination of the protecting group to form the 2H-isoindole double bond without competing in nucleophilic side reactions. Heating provides the necessary activation energy for both the elimination and the cycloaddition.
-
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent). The consumption of the starting materials and the appearance of a new, lower Rf spot indicates product formation. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to neutralize DBU), water, and brine.
-
Rationale: The acidic wash removes the basic DBU catalyst. The subsequent water and brine washes remove any remaining water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. The eluent system will depend on the exact precursor used but a gradient of ethyl acetate in hexanes is a good starting point.
-
Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the resulting solid or oil by ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to confirm the structure and purity of the desired Diels-Alder adduct.
Applications in Drug Discovery and Materials Science
The Diels-Alder reaction of 2H-isoindoles is a powerful strategy for generating molecular complexity from simple precursors. The resulting polycyclic adducts are rigid, three-dimensional scaffolds that are of significant interest in medicinal chemistry and drug discovery.[10][11][15]
-
Scaffold for Bioactive Molecules: The isoindole core is a privileged structure found in numerous natural products and pharmacologically active compounds, exhibiting activities such as antimicrobial, anticancer, and enzyme inhibition.[4][16] The adducts from these reactions serve as excellent starting points for the synthesis of novel analogs.
-
Combinatorial Chemistry: The modularity of the Diels-Alder reaction allows for the rapid generation of compound libraries by varying the diene (substituted isoindole) and the dienophile.[17] These libraries are invaluable for high-throughput screening campaigns to identify new drug leads.
-
Functional Materials: The rigid, aromatic nature of the resulting cycloadducts makes them attractive building blocks for organic electronics and fluorescent dyes.[5][18]
Conclusion
While 2H-isoindole-1-carboxylic acid is a transient and challenging reagent, its potent reactivity as a diene makes it an invaluable tool in synthetic chemistry. By employing in situ generation and trapping strategies, researchers can effectively harness its synthetic potential to construct complex, nitrogen-containing polycyclic molecules. The protocols and principles outlined in this guide provide a solid foundation for scientists to explore the rich chemistry of this fascinating heterocyclic system and apply it to the development of novel pharmaceuticals and advanced materials.
References
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Figon, F., & Casas, J. (2019). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Biol. Rev., 94(1), 156-183. Available at: [Link]
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Martin, J. (2016). Why is isoindole unstable? Chemistry Stack Exchange. Available at: [Link]
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Nájera, C., Sansano, J. M., & Yus, M. (n.d.). CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. RUA - Repositorio Institucional de la Universidad de Alicante. Available at: [Link]
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Pinto, M. F., & Silva, A. M. S. (2022). Diels–Alder Cycloaddition Reactions in Sustainable Media. MDPI. Available at: [Link]
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Kayser, O., & Schmalz, H.-G. (2016). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 12, 1238–1254. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Available at: [Link]
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Bonnett, R., & Brown, R. F. C. (1972). Synthesis of isoindole by retro-Diels–Alder reaction. Journal of the Chemical Society, Chemical Communications, (6), 393. Available at: [Link]
-
ResearchGate. (2014). Isoindolone Formation via Intramolecular Diels–Alder Reaction. Available at: [Link]
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Ali, A., et al. (2022). Three-component assembly of stabilized fluorescent isoindoles. RSC Advances, 12(14), 8567-8571. Available at: [Link]
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Magesh, C. J., et al. (2004). Diels−Alder Reactions of Fused Pyran-2-ones with Maleimides: Efficient Syntheses of Benz[e]isoindoles and Related Systems. Organic Letters, 6(11), 1869-1872. Available at: [Link]
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Sanchez-Sanchez, C., et al. (2019). New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. Molecules, 24(20), 3734. Available at: [Link]
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Ghandi, M., & Aryan, R. (2017). C–H Activation under the Guise of Diels–Alder Reaction: Annulation toward the Synthesis of Benzo[e]isoindole-1,3-diones. Organic Letters, 19(6), 1270-1273. Available at: [Link]
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Lee, Y. R., et al. (2022). Utilizing the Pentadehydro-Diels–Alder Reaction for Polycyclic Aromatic Compound Synthesis: Diels–Alder-Based Linker Transformation. Molecules, 27(19), 6296. Available at: [Link]
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Levesque, T. M. (2021). Synthesis of Pyrido[2,1-α]isoindoles via Palladium-Catalyzed Carbonylation and 1,3-Dipolar Cycloaddition with Benzyne. eScholarship@McGill. Available at: [Link]
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Atmaca, U., et al. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity. Available at: [Link]
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Kayser, O., & Schmalz, H.-G. (2016). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Ruijter, E., et al. (2015). Tandem Mannich/Diels-Alder reactions for the synthesis of indole compound libraries. RSC Advances, 5(29), 22452-22456. Available at: [Link]
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Wikipedia. (n.d.). Diels–Alder reaction. Available at: [Link]
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Gregoritza, M., & Brandl, F. P. (2024). Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery. Advanced Therapeutics. Available at: [Link]
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Brummond, K. M., & perplexing, C. (2009). Formal [2 + 2 + 2] Cycloaddition Strategy Based on an Intramolecular Propargylic Ene Reaction/Diels-Alder Cycloaddition Cascade. PubMed Central. Available at: [Link]
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Gregoritza, M., & Brandl, F. P. (2024). Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery. Advanced Therapeutics. Available at: [Link]
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Khan, A. A., et al. (2007). Enantioselective Diels-Alder reactions of carboxylic ester dienophiles catalysed by titanium-based chiral Lewis acid. Oriental Journal of Chemistry. Available at: [Link]
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Kącki, S., & Leśniak, S. (2022). On the Question of Stepwise [4+2] Cycloaddition Reactions and Their Stereochemical Aspects. Molecules, 27(19), 6605. Available at: [Link]
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Trulli, M., et al. (2020). Highly selective Diels–Alder and Heck arylation reactions in a divergent synthesis of isoindolo- and pyrrolo-fused polycyclic indoles from 2-formylpyrrole. Beilstein Journal of Organic Chemistry, 16, 1374-1385. Available at: [Link]
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N-Substitution of Isoindoles: A Detailed Guide to Synthetic Protocols
The isoindole scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds and functional materials.[1][2][3][4] Its derivatives are integral to numerous pharmaceuticals, including anticancer agents, anti-inflammatory drugs, and antipsychotics.[2][3][4][5] The functionalization of the nitrogen atom (N-substitution) of the isoindole ring system is a critical step in the synthesis of these valuable molecules, as it allows for the introduction of diverse substituents that can modulate their physicochemical properties and biological activities.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental procedures for the N-substitution of isoindoles, focusing on N-alkylation, N-arylation, and N-acylation reactions. The protocols are presented with an emphasis on the underlying chemical principles and practical considerations for successful implementation in a laboratory setting.
N-Alkylation of Isoindoles
N-alkylation introduces an alkyl group onto the isoindole nitrogen. This can be achieved through several methods, including classical nucleophilic substitution and more sophisticated techniques like the Mitsunobu reaction.
Direct Alkylation with Alkyl Halides
Direct alkylation is a straightforward approach where the isoindole nitrogen acts as a nucleophile, displacing a halide from an alkyl halide. The reaction is typically carried out in the presence of a base to deprotonate the isoindole nitrogen, thereby increasing its nucleophilicity.
Causality Behind Experimental Choices:
-
Base: The choice of base is crucial. A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K2CO3) is often preferred to prevent side reactions.[6] The base should be strong enough to deprotonate the N-H bond of the isoindole, forming the more nucleophilic isoindolide anion.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN) is typically used to dissolve the reactants and facilitate the SN2 reaction mechanism.[7] These solvents solvate the cation of the base, leaving the anion more reactive.
-
Temperature: The reaction temperature can be varied to control the reaction rate. While some reactions proceed at room temperature, heating may be necessary for less reactive alkyl halides.[7]
Experimental Protocol: General Procedure for Direct N-Alkylation
-
To a solution of isoindole (1.0 equiv) in anhydrous DMF (0.1–0.5 M), add a suitable base (e.g., K2CO3, 2.0 equiv, or NaH, 1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30–60 minutes to ensure complete deprotonation.
-
Add the alkyl halide (1.1–1.5 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2–24 hours, monitoring the progress by thin-layer chromatography (TLC). If necessary, the reaction mixture can be heated to 50–80 °C.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated isoindole.
Data Presentation: Representative Examples of Direct N-Alkylation
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl bromide | K2CO3 | DMF | 60 | 24 | High |
| Methyl iodide | NaH | THF | rt | 4 | Good |
| Ethyl bromoacetate | NaH | THF | rt | 6 | 78-97 |
Note: Yields are generalized from literature and can vary based on the specific isoindole substrate and reaction conditions.[6][7]
Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for the N-alkylation of isoindoles with primary and secondary alcohols, proceeding with a clean inversion of stereochemistry at the alcohol carbon.[8][9] This reaction involves the activation of the alcohol with a combination of a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8][10]
Mechanism Insight:
The reaction proceeds through the formation of a key intermediate, an alkoxyphosphonium salt, which is then displaced by the isoindole nucleophile in an SN2 fashion.[9] The use of an acidic nucleophile (pKa < 15) is generally required for a successful Mitsunobu reaction.[8]
Experimental Protocol: N-Alkylation via Mitsunobu Reaction
-
To a solution of the isoindole (1.2 equiv), the alcohol (1.0 equiv), and triphenylphosphine (1.5 equiv) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (0.1–0.5 M), cool the mixture to 0 °C under an inert atmosphere.
-
Slowly add a solution of DEAD or DIAD (1.5 equiv) in the same solvent dropwise to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4–24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel. The triphenylphosphine oxide byproduct can often be removed by filtration or crystallization.
Visualization of Workflow:
Caption: Workflow for the N-alkylation of isoindoles via the Mitsunobu reaction.
N-Arylation of Isoindoles
The introduction of an aryl group at the nitrogen position is crucial for tuning the electronic and steric properties of isoindoles. The two most prominent methods for N-arylation are the Buchwald-Hartwig amination and the Ullmann condensation.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[11][12] It offers a broad substrate scope and functional group tolerance.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3) and phosphine ligand is critical for catalytic activity. Sterically hindered and electron-rich ligands, such as XPhos, SPhos, or RuPhos, are often employed to facilitate the catalytic cycle.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the isoindole and facilitate the reductive elimination step.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are commonly used.
Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation
-
To an oven-dried reaction vessel, add the isoindole (1.2 equiv), aryl halide (1.0 equiv), palladium precursor (e.g., Pd2(dba)3, 1–5 mol%), phosphine ligand (2–10 mol%), and base (e.g., NaOtBu, 1.4 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add anhydrous solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to 80–110 °C and stir for 12–24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for N-arylation.[13][14] While it often requires harsher reaction conditions (higher temperatures) than the Buchwald-Hartwig reaction, it remains a valuable tool, especially for certain substrates.[13][15]
Mechanism Insight:
The reaction is believed to proceed through an oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the deprotonated isoindole and subsequent reductive elimination.[15][16]
Experimental Protocol: Ullmann N-Arylation
-
In a reaction vessel, combine the isoindole (1.0 equiv), aryl halide (1.0–1.2 equiv), a copper catalyst (e.g., CuI, 10–20 mol%), a ligand (e.g., 1,10-phenanthroline or L-proline, 20–40 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2.0 equiv).
-
Add a high-boiling polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to 100–150 °C under an inert atmosphere for 12–48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Visualization of N-Arylation Pathways:
Caption: Comparison of Buchwald-Hartwig and Ullmann N-arylation pathways.
N-Acylation of Isoindoles
N-acylation involves the introduction of an acyl group to the isoindole nitrogen, forming an amide linkage. This is a common transformation in the synthesis of isoindolinones and phthalimides.[17]
Causality Behind Experimental Choices:
-
Acylating Agent: Acyl chlorides and anhydrides are highly reactive and commonly used. Carboxylic acids can also be used in the presence of a coupling agent.
-
Base: A base, such as triethylamine (Et3N) or pyridine, is often used to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.[18]
-
Solvent: Aprotic solvents like dichloromethane (DCM), THF, or acetonitrile are suitable for this reaction.
Experimental Protocol: General Procedure for N-Acylation
-
Dissolve the isoindole (1.0 equiv) in an anhydrous aprotic solvent (e.g., DCM) and add a base (e.g., triethylamine, 1.5 equiv).
-
Cool the mixture to 0 °C.
-
Add the acylating agent (e.g., acyl chloride or anhydride, 1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1–12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by recrystallization or column chromatography.
Data Presentation: Common Acylating Agents and Conditions
| Acylating Agent | Base | Solvent | Temperature (°C) |
| Acetyl chloride | Triethylamine | DCM | 0 to rt |
| Benzoyl chloride | Pyridine | THF | 0 to rt |
| Acetic anhydride | - | Neat or with catalyst | rt to reflux |
| Carboxylic acid | DCC/DMAP | DCM | 0 to rt |
DCC: Dicyclohexylcarbodiimide, DMAP: 4-Dimethylaminopyridine
Conclusion
The N-substitution of isoindoles is a versatile and essential transformation in organic synthesis, providing access to a wide range of compounds with significant biological and material applications. This guide has detailed robust and widely applicable protocols for N-alkylation, N-arylation, and N-acylation. By understanding the underlying principles and carefully selecting the appropriate reaction conditions, researchers can effectively synthesize a diverse library of N-substituted isoindole derivatives for further investigation and development.
References
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
-
Acid‐mediated synthesis of N‐substituted isoindolinones. (2021). ResearchGate. Retrieved January 15, 2026, from [Link]
-
A review on biological activity and synthetic methods of isoindole nucleus. (2024). Preprints.org. Retrieved January 15, 2026, from [Link]
-
Recent Advances in the Direct Functionalization of Isoindolinones for the Synthesis of 3,3‐Disubstituted Isoindolinones. (2020). ResearchGate. Retrieved January 15, 2026, from [Link]
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Synthesis of isoindolinones. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
-
Isoindole Derivatives: Propitious Anticancer Structural Motifs. (2017). Bentham Science. Retrieved January 15, 2026, from [Link]
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Isoindole Derivatives: Propitious Anticancer Structural Motifs. (2017). PubMed. Retrieved January 15, 2026, from [Link]
-
Synthesis of substituted amines and isoindolinones: catalytic reductive amination using abundantly available AlCl3/PMHS. (2012). CSIR-IHBT Institutional Repository. Retrieved January 15, 2026, from [Link]
-
Asymmetric Alkylation of N-Acylisoindolin-1-ones via α-Bromoimides: A Novel Route to 1-Substituted Isoindolines. (2008). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Selective alkylation/oxidation of N-substituted isoindolinone derivatives: synthesis of N-phthaloylated natural and unnatural α-amino acid analogues. (2017). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
The chemistry of isoindole natural products. (2014). National Institutes of Health. Retrieved January 15, 2026, from [Link]
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Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2024). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
Iridium(I)-Catalyzed Isoindolinone-Directed Branched-Selective Aromatic C–H Alkylation with Simple Alkenes. (2022). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
New Directions in the Mitsunobu Reaction. (2020). Nottingham ePrints. Retrieved January 15, 2026, from [Link]
-
Mitsunobu reaction. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
Mitsunobu reaction. (n.d.). Organic Synthesis. Retrieved January 15, 2026, from [Link]
-
One-pot Synthesis of Substituted Isoindolin-1-ones via Lithiation and Substitution of N'-benzyl-N,N-dimethylureas. (2006). ResearchGate. Retrieved January 15, 2026, from [Link]
-
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). MDPI. Retrieved January 15, 2026, from [Link]
-
Ullmann condensation. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
Recent Progress Concerning the N-Arylation of Indoles. (2021). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2022). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. (2012). Syracuse University Surface. Retrieved January 15, 2026, from [Link]
-
Simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N′-benzyl-N,N-dimethylureas. (2011). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
-
Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. (2024). ACS Publications. Retrieved January 15, 2026, from [Link]
-
[Synthesis of N-substituted Isoindolines]. (1981). PubMed. Retrieved January 15, 2026, from [Link]
-
Synthesis of N‐arylisoindolines from the reductive amination of... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Synthesis of 3-alkyl-1-isoindolinones by alkylation of a benzotriazolyl substituted N-dimethylamino-phthalimidine. (2000). ElectronicsAndBooks.com. Retrieved January 15, 2026, from [Link]
-
Chemoselective N-acylation of indoles using thioesters as acyl source. (2022). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
An Ullmann N-arylation/2-amidation cascade by self-relay copper catalysis: one-pot synthesis of indolo[1,2-a]quinazolinones. (2020). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (2023). MDPI. Retrieved January 15, 2026, from [Link]
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (2023). ResearchGate. Retrieved January 15, 2026, from [Link]
-
An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). Organic Communications. Retrieved January 15, 2026, from [Link]
-
Reductive Amination & Amide Synthesis (IOC 40). (2022). YouTube. Retrieved January 15, 2026, from [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
-
A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. (1982). J-STAGE. Retrieved January 15, 2026, from [Link]
-
Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. (2021). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]
-
Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. (2018). ResearchGate. Retrieved January 15, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2H-Isoindole-1-Carboxylic Acid
Welcome to the technical support guide for the purification of crude 2H-isoindole-1-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable synthetic intermediate in high purity. This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and adapt methods to your specific experimental context.
Introduction: The Challenge of Purifying 2H-Isoindole-1-Carboxylic Acid
2H-Isoindole-1-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. However, its purification is notoriously challenging. The core of the difficulty lies in the inherent instability of the 2H-isoindole ring system.[1][2] This structure contains a reactive o-quinoid motif, making it susceptible to degradation, polymerization, or reaction with dienophiles.[3] Consequently, standard purification techniques must be applied with caution and a clear understanding of the molecule's reactivity. This guide provides a systematic approach to tackling these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of 2H-isoindole-1-carboxylic acid I should consider for purification?
A1: Understanding the molecule's dual functionality is critical.
-
Acidity: The carboxylic acid group (pKa typically 3-5) allows for manipulation through acid-base chemistry.[4] The compound is soluble in aqueous basic solutions (e.g., sodium bicarbonate, sodium hydroxide) through the formation of its carboxylate salt. This property is fundamental for purification by acid-base extraction.
-
Polarity: The presence of both a carboxylic acid and an N-H group, combined with the aromatic system, makes the molecule quite polar. This dictates its solubility in organic solvents. It will likely have good solubility in polar protic solvents like methanol and ethanol and moderate solubility in polar aprotic solvents like ethyl acetate and acetone.[5]
-
Instability: The 2H-isoindole core is prone to degradation, especially when heated for extended periods or exposed to strong acids or electrophiles.[1][3] Purification methods should be designed to be as rapid and mild as possible.
Q2: What are the most common impurities I can expect in my crude sample?
A2: Impurities typically arise from three sources:
-
Unreacted Starting Materials: Depending on your synthetic route.
-
Reaction Byproducts: These can include products from incomplete cyclization, side reactions, or rearrangement of intermediates.[6]
-
Degradation Products: Due to the molecule's instability, you may find oligomers, polymers, or oxidized species, often appearing as an intractable colored baseline material in chromatography. Some isoindoles have been noted to decompose during flash chromatography.[3]
Q3: Which purification method should I try first?
A3: The choice depends on the physical state of your crude material and the nature of the impurities.
-
For a solid crude product: Recrystallization is often the most effective and scalable first choice. It is excellent for removing small amounts of impurities with different solubility profiles.
-
For an oily or very impure crude product: An acid-base extraction is highly recommended. This technique is superb for separating the acidic target compound from neutral or basic organic impurities.
-
As a final polishing step: If recrystallization or extraction fails to provide the desired purity, flash column chromatography should be considered, but with specific precautions to avoid on-column degradation.
Q4: How can I minimize degradation of the compound during purification?
A4: The key is to work quickly and under mild conditions.
-
Temperature: Avoid prolonged heating. When performing recrystallization, dissolve the compound quickly and do not hold it at reflux for an extended time.
-
Atmosphere: If possible, work under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation, especially when heating solutions.
-
pH: Avoid exposure to strong, concentrated acids or bases for long periods.
-
Chromatography: If using silica gel, consider deactivating it with a small percentage of a base like triethylamine in your eluent to prevent degradation on the acidic silica surface. Run the column as quickly as possible.
Troubleshooting Guide: Common Purification Problems
Problem: My compound "oils out" instead of forming crystals during recrystallization.
-
Causality: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point in the solvent, or when the solution is supersaturated to a degree that favors amorphous precipitation over ordered crystal lattice formation. High impurity levels can also disrupt crystallization.
-
Solution:
-
Re-heat the solution to dissolve the oil, then add a small amount of additional solvent to lower the saturation point.
-
Cool the solution more slowly. A slower cooling rate provides more time for proper crystal nucleation. Try letting the flask cool to room temperature on the benchtop before moving it to an ice bath.
-
Scratch the inside of the flask with a glass rod at the solution's surface. This creates microscopic imperfections that can serve as nucleation sites.
-
Add a seed crystal from a previously purified batch, if available.
-
Change your solvent system. The initial solvent may be too good. Try a binary solvent system where the compound is highly soluble in one solvent ("solubilizing solvent") and poorly soluble in the other ("precipitating solvent"). Dissolve the crude material in a minimal amount of the hot solubilizing solvent and add the precipitating solvent dropwise until the solution becomes faintly cloudy (turbid), then allow it to cool slowly.
-
Problem: The product is degrading on my silica gel column.
-
Causality: Standard silica gel is acidic (pKa ≈ 4-5) and has a high surface area, which can catalyze the degradation of sensitive compounds like 2H-isoindoles. This is often observed as streaking on the TLC plate or a colored band that remains at the top of the column.
-
Solution:
-
Deactivate the Silica: Prepare a slurry of your silica gel in the starting eluent and add 1-2% triethylamine (or another volatile base like pyridine) by volume. This neutralizes the acidic sites.
-
Use an Alternative Stationary Phase: Consider using neutral alumina or a reverse-phase (C18) silica gel, which are less harsh.[7]
-
Increase the Elution Speed: Do not let the compound sit on the column. Use a slightly more polar solvent system than you normally would and apply positive pressure ("flash" chromatography) to push the compound through quickly.
-
Avoid Chlorinated Solvents: Solvents like dichloromethane can contain trace amounts of HCl, which can accelerate degradation. If you must use them, consider passing the solvent through a plug of basic alumina first.
-
Problem: My yield is very low after acid-base extraction.
-
Causality: Low yield can result from incomplete extraction, incomplete precipitation, or the product having some solubility in the aqueous or organic layers.
-
Solution:
-
Ensure Complete Deprotonation: Use a sufficient excess of base (e.g., 1 M NaHCO₃ or 1 M NaOH) to fully convert the carboxylic acid to its water-soluble salt. Check the pH of the aqueous layer to ensure it is basic (pH > 8).
-
Perform Multiple Extractions: Perform three or four extractions with the aqueous base instead of one large one to ensure all the product is transferred to the aqueous layer.
-
Ensure Complete Re-protonation: When re-acidifying to precipitate the product, add the acid (e.g., 1 M HCl) slowly until the pH is acidic (pH < 4). Check with pH paper. Adding acid too quickly can cause localized heating and potential degradation.
-
Cool the Solution: After precipitation, cool the mixture in an ice bath for at least 30 minutes to minimize the solubility of your product in the water.
-
Check the Organic Layer: If you suspect the product has some solubility in the organic layer even in its salt form, try back-extracting the initial organic layer with more aqueous base.
-
Data Presentation & Visualizations
Purification Method Selection Workflow
The following diagram outlines a decision-making process for selecting the most appropriate purification strategy for your crude 2H-isoindole-1-carboxylic acid.
Caption: Decision tree for selecting a purification method.
Table 1: Recommended Solvents for Recrystallization
| Solvent System | Rationale & Comments |
| Ethanol/Water | Good for polar compounds. Dissolve in minimal hot ethanol, add hot water dropwise until cloudy, then cool. |
| Methanol/Diethyl Ether | A related isoindole ester was purified this way.[8] Dissolve in methanol, add ether to precipitate. Good for removing non-polar impurities. |
| Ethyl Acetate/Hexanes | A versatile combination. Ethyl acetate is a good solubilizing solvent, while hexanes act as the precipitant. |
| Dichloromethane/Hexanes | Useful if the compound is highly soluble in many polar solvents. Be mindful of potential acidity in CH₂Cl₂.[9] |
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This method is ideal for crude solids that are already relatively pure (>80%).
-
Solvent Selection: Choose a suitable solvent or binary solvent system from Table 1. An ideal solvent should dissolve the compound poorly at room temperature but completely when hot.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate with stirring. Add more solvent in small portions until all the solid just dissolves. Causality: Using the minimum amount of hot solvent ensures the solution becomes supersaturated upon cooling, maximizing yield.
-
(Optional) Decolorization: If the solution is colored by minor impurities, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal (a spatula tip). Swirl for a few minutes. Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping.
-
Hot Filtration: If charcoal was added, or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the product by melting point and spectroscopic methods.
Protocol 2: Purification by Acid-Base Extraction
This powerful technique separates the acidic product from neutral and basic impurities.
-
Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (approx. 10-20 mL per gram of crude).
-
Basification & Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas. Allow the layers to separate.
-
Separate Layers: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer two more times with fresh NaHCO₃ solution, combining all aqueous extracts. Causality: The basic solution deprotonates the carboxylic acid, forming a water-soluble sodium carboxylate salt, which partitions into the aqueous layer.
-
Wash (Optional): The combined aqueous layers may be washed once with a small amount of the organic solvent to remove any trapped neutral impurities.
-
Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M HCl dropwise with stirring. The 2H-isoindole-1-carboxylic acid will precipitate out as a solid. Continue adding acid until the solution is acidic to pH paper (pH ~2-3) and no more precipitate forms.
-
Isolation & Drying: Keep the mixture in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly under vacuum.
Protocol 3: Flash Column Chromatography (Precautionary Method)
Use this method as a final polishing step when other methods are insufficient.
-
Prepare Deactivated Silica: In a fume hood, make a slurry of silica gel in your chosen eluent (e.g., 98:2 Hexanes:Ethyl Acetate). Add 1% triethylamine by volume to the slurry and mix well.
-
Pack the Column: Pack a column with the deactivated silica slurry. Do not let the column run dry.
-
Load the Sample: Dissolve your sample in a minimal amount of the eluent or a slightly stronger solvent (like dichloromethane). If solubility is an issue, you can adsorb the sample onto a small amount of silica gel (dry loading).
-
Elution: Elute the column with your chosen solvent system, gradually increasing polarity if necessary. Apply positive pressure to run the column quickly (typically 15-20 minutes). Collect fractions and monitor by TLC.
-
Isolate Product: Combine the pure fractions, and remove the solvent under reduced pressure. The triethylamine is volatile and should be removed with the solvent.
References
- Synthesis of 2,3-dihydro-1H-isoindole-1-carboxylic acid, methyl ester, hydrochloride. (n.d.). Google Patents.
- 2H-Isoindole-1-sulfonic acid - 569650-95-9. (n.d.). Vulcanchem.
- Why is isoindole unstable? (2016). Chemistry Stack Exchange.
- The chemistry of isoindole natural products. (n.d.). National Institutes of Health (PMC).
- Separation of 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Nájera, C., Sansano, J. M., & Yus, M. (n.d.). CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. RUA - University of Alicante.
- 2H-isoindole-1-carboxylic acid 97%. (n.d.). AChemBlock.
- Recent Developments in Isoindole Chemistry. (2022). ResearchGate.
- Carboxylic Acid Structure and Chemistry: Part 2. (n.d.). Auburn University.
- Recrystallization and Crystallization. (n.d.). University of California, Irvine.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester.
- Solubility of Organic Compounds. (2023). University of Calgary.
- Identification and synthesis of impurities formed during sertindole preparation. (n.d.). Beilstein Journal of Organic Chemistry.
- Synthesis and optical properties of some isoindole-1,3-dione compounds. (n.d.). ACG Publications.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. rua.ua.es [rua.ua.es]
- 4. webhome.auburn.edu [webhome.auburn.edu]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 7. Separation of 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. prepchem.com [prepchem.com]
- 9. acgpubs.org [acgpubs.org]
Technical Support Center: Troubleshooting Common Side Reactions in Isoindole Synthesis
Welcome to the technical support guide for navigating the complexities of isoindole synthesis. This resource is designed for researchers, scientists, and drug development professionals who work with this fascinating but challenging class of heterocycles. Isoindoles are valuable synthons and structural motifs in materials science and medicinal chemistry, yet their inherent instability presents significant synthetic hurdles.[1][2] This guide provides in-depth, field-proven insights into common side reactions and offers robust troubleshooting strategies in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Category 1: Fundamental Stability and Decomposition
Q1: What is the primary reason isoindoles are so unstable and difficult to synthesize?
A: The instability of the 2H-isoindole core is a classic case of a molecule that is aromatic yet highly reactive. While it possesses a 10π-electron system that fulfills Hückel's rule for aromaticity, its structure contains a labile ortho-quinoid motif.[3][4][5] This arrangement makes the molecule highly susceptible to reactions that can restore a more stable benzenoid system. The two primary decomposition pathways are rapid polymerization and oxidation.[6] Even the parent, unsubstituted isoindole has resisted isolation under normal conditions and is often "trapped" in situ with a dienophile.[7][8] The stability can be significantly influenced by substituents; electron-withdrawing or sterically bulky groups can often lend kinetic stability to the ring system, making these derivatives more amenable to isolation.[6]
Q2: My reaction mixture is turning into an intractable polymer. What's happening and how can I stop it?
A: This is the most common failure mode in isoindole synthesis and is typically caused by acid-catalyzed polymerization.[9] Isoindoles are electron-rich and nucleophilic at the C1 position. In the presence of trace acid (from reagents, solvent, or silica gel), the isoindole is protonated to form a highly electrophilic isoindolium salt.[9] This salt is then rapidly attacked by a molecule of the unreacted, nucleophilic isoindole, initiating a chain reaction that leads to an insoluble polymer.[9]
Troubleshooting Steps:
-
Strict pH Control: Ensure your reaction is not acidic. If the reaction generates acid, consider adding a non-nucleophilic base (e.g., triethylamine, proton sponge) to scavenge protons as they form.[6]
-
Aprotic Solvents: Use dry, aprotic solvents to minimize sources of protons.
-
Controlled Reagent Addition: Inefficient mixing or rapid addition of reagents can create localized "hot spots" of high concentration or acid, initiating polymerization.[6] Slow, controlled addition is critical.
Q3: I've successfully formed my isoindole in solution, but it disappears during workup or purification. Why?
A: This points to two likely culprits: atmospheric oxidation or decomposition on your purification medium.
-
Atmospheric Oxidation: The electron-rich isoindole ring is highly susceptible to oxidation by atmospheric oxygen, which can lead to the formation of isoindolinones or other decomposition products.[10] This process can be accelerated by light.
-
Decomposition on Chromatography Media: Standard silica gel is acidic and an excellent catalyst for the polymerization described in Q2. Likewise, basic alumina can also promote decomposition.[6] The high surface area and active sites make these stationary phases particularly harsh for sensitive molecules.
Troubleshooting Steps:
-
Maintain an Inert Atmosphere: Conduct the reaction, workup, and any transfers under a blanket of nitrogen or argon.[6] Degassing solvents prior to use is also highly recommended.
-
Avoid Standard Chromatography: If possible, purify the product by crystallization, precipitation, or extraction. If chromatography is unavoidable, use deactivated (neutral) silica gel (e.g., treated with triethylamine) or alternative stationary phases like Florisil®.[6]
Category 2: Synthesis-Specific Side Reactions
Q4: When synthesizing an isoindole from o-phthalaldehyde (OPA) and a primary amine, I get a complex mixture of products. What are the likely side reactions?
A: The reaction of OPA with primary amines is a cornerstone for creating fluorescent derivatives for analytical chemistry, but it is prone to side reactions when used for preparative synthesis.[11][12]
-
Degradation Catalyzed by Excess OPA: Studies have shown that excess o-phthalaldehyde in the reaction mixture can accelerate the degradation of the formed isoindole product.[13][14][15]
-
Incomplete Cyclization/Hydration: The reaction proceeds through a hemiaminal intermediate.[16] In the presence of water, side-equilibria can lead to incomplete cyclization or the formation of hydrated intermediates that do not cleanly convert to the desired isoindole.
-
Three-Component Reaction Issues: If a thiol is used (a common variant), its structure and concentration can influence the stability of the final product.[13][15]
Troubleshooting Steps:
-
Control Stoichiometry: Use the amine as the limiting reagent or maintain a strict 1:1 stoichiometry to avoid excess OPA.
-
Anhydrous Conditions: Use dry solvents and reagents to favor the final dehydration step that yields the aromatic isoindole.
Q5: I'm attempting a Paal-Knorr type synthesis of an isoindole. What other heterocycles might I form by mistake?
A: The Paal-Knorr synthesis, which classically involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia, is a powerful tool for pyrrole synthesis.[17][18] When applying this logic to a benzene-annulated dicarbonyl, the primary competing side reaction is the formation of a furan derivative. This typically occurs if the reaction is run under strongly acidic conditions (pH < 3), which favors the acid-catalyzed intramolecular cyclization and dehydration of the dicarbonyl itself, shutting out the amine nucleophile.[18][19]
Troubleshooting Steps:
-
Use Weakly Acidic or Neutral Conditions: The reaction should be run under neutral conditions or with a weak acid catalyst like acetic acid to facilitate imine formation without promoting the competing furan synthesis.[18]
Troubleshooting Guides & Protocols
Summary of Common Issues and Solutions
| Problem Observed | Potential Root Cause(s) | Recommended Solution(s) |
| Formation of Insoluble Polymer | Acid-catalyzed polymerization via isoindolium intermediate. | Maintain neutral or slightly basic pH; use aprotic solvents; ensure efficient mixing and controlled reagent addition.[6][9] |
| Product Disappears After Isolation | 1. Atmospheric oxidation.2. Decomposition on silica/alumina. | 1. Work under an inert (N₂/Ar) atmosphere; degas solvents.[6]2. Use deactivated silica or avoid chromatography (prefer crystallization).[6] |
| Low Yield in OPA Synthesis | Degradation catalyzed by excess OPA; incomplete cyclization. | Use precise stoichiometry; maintain anhydrous conditions.[13][15] |
| Furan Byproduct Formation | Reaction conditions are too acidic (Paal-Knorr type). | Run reaction at neutral or weakly acidic pH (e.g., with acetic acid).[18][19] |
| No Reaction or Low Conversion | Insufficient temperature; steric hindrance. | Increase reaction temperature; screen different catalysts or solvents; consider a less sterically hindered starting material if possible. |
Protocol 1: General Procedure for Minimizing Degradation
-
Glassware Preparation: Ensure all glassware is oven-dried or flame-dried to remove adsorbed water.
-
Solvent Preparation: Use anhydrous grade solvents. Before use, degas the solvent by bubbling argon or nitrogen through it for 15-20 minutes or by using a freeze-pump-thaw technique.
-
Reaction Setup: Assemble the reaction under a positive pressure of nitrogen or argon. Use septa and cannulation techniques for reagent transfer.
-
Temperature Control: Maintain the recommended reaction temperature using a suitable bath. Avoid localized heating, especially during scale-up, as thermal stress can accelerate decomposition.[6]
-
pH Management: If the reaction is sensitive to acid or base, buffer the mixture or include a non-nucleophilic scavenger. During aqueous workup, use mild buffers (e.g., saturated ammonium chloride, sodium bicarbonate) and minimize contact time.[6]
-
Monitoring: Follow the reaction progress by TLC or LCMS. Note the appearance of new, lower Rf spots or unexpected masses, which may indicate decomposition.
Protocol 2: Purification of a Sensitive Isoindole via Deactivated Silica Gel
-
Slurry Preparation: In a beaker, create a slurry of silica gel in the desired eluent (e.g., hexanes/ethyl acetate).
-
Deactivation: Add 1-2% (v/v) triethylamine to the slurry relative to the total solvent volume. Stir gently for 15-20 minutes. This neutralizes the acidic sites on the silica surface.
-
Column Packing: Pack the column with the deactivated silica slurry as you normally would.
-
Eluent Modification: Add ~0.5% triethylamine to the mobile phase you will use for the chromatography. This ensures the column remains deactivated throughout the purification.
-
Chromatography: Load your crude product (preferably as a concentrated solution or adsorbed onto a small amount of deactivated silica) and run the column quickly and efficiently. Do not let the column run dry.
-
Solvent Removal: Concentrate the product-containing fractions immediately under reduced pressure at low temperature to prevent degradation in the presence of the residual amine.
Visualizations
Caption: Primary decomposition pathways for isoindoles.
Caption: Troubleshooting workflow for low yield reactions.
Caption: Mechanism of acid-catalyzed polymerization.
References
- Benchchem. (n.d.). Common challenges in the scale-up of isoindole production. Retrieved from vertexaisearch.cloud.google.
- Loska, R. (n.d.). THE SYNTHESIS AND REACTIONS OF ISOINDOLE N-OXIDES. Institute of Organic Chemistry, Polish Academy of Sciences. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCALt8uBwFr5VCE5HOlORuyItOfGHCXa93XEapo1wYs715roH7nNjHrwYJcAU8lWN7vgiCYNU0u_kbPK9HXb6ngH5tSf8Ut5UQl5snblPRffHSBhZrRhIS0JXRPIb6CF4pf8L9oliSgN6njpZDVLFPNp3UOnVYvfLStzM=
- Brückner, R. (n.d.). The chemistry of isoindole natural products. PMC - NIH. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-PNOw6ZNsoDzX61b-q3laUhYX8qimNC-daeRxhiY9Zwkjsp7ZiQGfGIrj-L9vaQSReDAUSBi4GtsDD5wh1eYD7OiqEwgCKogaMHrfnv6a08PRmmV6NVNnkKEdQBBHDOt_MObH4iwawU6sdA==
- Stobaugh, J. F., Repta, A. J., Sternson, L. A., & Garren, K. W. (1983). Factors Affecting the Stability of Fluorescent Isoindoles Derived From Reaction of O-Phthalaldehyde and Hydroxyalkylthiols With Primary Amines. Analytical Biochemistry, 135(2), 495-504.
- (1986). Aspects of the stability of isoindoles derived from the reaction of o-phthalaldehyde-ethanethiol with primary amino compounds. Journal of Pharmaceutical and Biomedical Analysis, 4(3), 341-51.
- (2020). One-pot synthesis of polycyclic isoindolines using isoindole umpolung. PMC - NIH.
- Nájera, C., Sansano, J. M., & Yusa, M. (n.d.). CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. RUA. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcDrHJfOeZM8l-4B896AnXb1Rt6QsZp1TMHquNifprOmK2CevQu6zsADkcCY7-Xp4EPK4evZKWKdFCjWlOHszMRO0asCmN9luIxrOHk1BLNffhNGz8V48hDT594y6WbKZwVsOMPQw-EF5ry7b17M8PjAFiSUW0xLY93pgfrANXdGtTgxZWv0XDiU2MTAc=
- (n.d.). Stability of o-phthalaldehyde-derived isoindoles. PubMed.
- (n.d.). The three-component isoindole reaction. (a) Reaction of phthalaldehyde... ResearchGate. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHT0rDRQmMVCpHImTrHUiL1uVXOx5f6Lj0Aqi_0KUDKMqyPsrb3Cg3o5BRE6FBBfB-gJK3FGPVUgXxX-PO5QbwaHmmubErAPu8JLqIE7CeamEjJv-C4qGhctxcxlrowBPWDtmOkMT8ICLYKVSReN2ivBEk2UEIxGVvP11QEjXErLe0-jbyTUEw5qFX19nQ2YaNypHngDCXY-DyDB-5yaEIwohHqIow0brC7_w-Cx4V478RRr_Dq
- Brückner, R. (n.d.).
- (2016). Why is isoindole unstable? Chemistry Stack Exchange.
- Benchchem. (n.d.). common side reactions in indole-pyrrole synthesis. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnCmeUNZXzACZpIa32rfp1UdMAWPiSwEm018cKIdI075HwyuL-lpXnSL6jvuyzp2Fem7Vo5KBQKz9CxeaV05rduONpDnT0XsGfs-QHeqfn2HaItRCm0l00IY7zMWrD0ycjvrZWNKViF6pzz4NXrSUg6gG3amNOdkBO7JQvvkf0myF_Lp4XpQVXLeVezLc=
- (n.d.). O-Phthaldehyde Analogs as Isoindole Forming Probes: A Versatile Fluorimetric Approach for Biomedical and Pharmaceutical Analysis-A Critical Review. PubMed.
- (2026). O‐Phthaldehyde Analogs as Isoindole Forming Probes: A Versatile Fluorimetric Approach for Biomedical and Pharmaceutical Analysis—A Critical Review.
- (n.d.). Synthesis of isoindole by retro-Diels–Alder reaction. RSC Publishing.
- (n.d.). SYNTHESIS OF ISOINDOLINES AND ISOINDOLINONES BY PALLADIUM ' CATALYZED REACTIONS ---- ,. BUET. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1iKa8Fb96tFN2HFTBPpFrLB31G1pQvE8N1pF36iwwxJIwy8tYzAgGPK8m3eI4cEl-R0eFSYzjezG2IFCK8yMUq2HgQIVfI8DfeHjdcQeK0ImtX1n-Y9OKTn-pOJsS7177eQfWSDgbIBpCPWlX_gKN463zPsD_lJSi6ad2goEXwDV7QMytOGdT4tMzzCB7sYZ20Fl9S2cQhoBoZGoNQhrNGRxcPIcEr2XZ
- (2012). Synthesis of isoindoles and related iso-condensed heteroaromatic pyrroles. Chemical Society Reviews (RSC Publishing).
- (n.d.). Paal–Knorr synthesis. Wikipedia.
- (n.d.). Recent Developments in Isoindole Chemistry.
- (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
Sources
- 1. Synthesis of isoindoles and related iso-condensed heteroaromatic pyrroles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 5. lib.buet.ac.bd:8080 [lib.buet.ac.bd:8080]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Synthesis of isoindole by retro-Diels–Alder reaction - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. One-pot synthesis of polycyclic isoindolines using isoindole umpolung - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. O-Phthaldehyde Analogs as Isoindole Forming Probes: A Versatile Fluorimetric Approach for Biomedical and Pharmaceutical Analysis-A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aspects of the stability of isoindoles derived from the reaction of o-phthalaldehyde-ethanethiol with primary amino compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stability of o-phthalaldehyde-derived isoindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 18. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Labyrinth: A Technical Support Guide to the Characterization of 2H-Isoindole-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the characterization of 2H-isoindole-1-carboxylic acid. As Senior Application Scientists with extensive field experience in heterocyclic chemistry, we understand the unique and often formidable challenges presented by this molecule. The inherent reactivity of the 2H-isoindole core, coupled with the functional complexity of the carboxylic acid group, demands a nuanced and well-informed experimental approach. This guide is designed to be a dynamic resource, moving beyond rigid protocols to provide a deeper understanding of the underlying chemistry and to equip you with the strategic insights needed to navigate the complexities of your research.
The Core Challenge: The Unstable Heart of 2H-Isoindole
The primary hurdle in working with 2H-isoindole-1-carboxylic acid lies in the intrinsic instability of the 2H-isoindole ring system.[1][2] Unlike its more stable 1H-indole isomer, the 2H-isoindole structure possesses a higher energy o-quinoid arrangement, making it highly susceptible to a variety of degradation pathways.[3]
Frequently Asked Questions (FAQs)
Synthesis & Stability
Q1: My synthesis of 2H-isoindole-1-carboxylic acid results in a complex mixture of byproducts and low yields. What are the likely causes?
A1: The low yield and complex product profile are classic indicators of the inherent instability of the 2H-isoindole ring. The primary culprits are often:
-
Atmospheric Oxidation: The electron-rich isoindole core is highly susceptible to oxidation, leading to the formation of colored, often polymeric, byproducts.[1] Performing all reactions and work-up steps under a robust inert atmosphere (e.g., argon or nitrogen) is critical.[1]
-
Acid/Base Sensitivity: Both strongly acidic and basic conditions can catalyze decomposition or rearrangement of the isoindole ring.[1] Careful pH control throughout the synthesis and purification is paramount.
-
Thermal Instability: Many synthetic routes to isoindoles require elevated temperatures, which can accelerate decomposition.[1] Optimization of reaction time and temperature is crucial to minimize thermal stress on the target molecule.
Q2: How does the carboxylic acid group influence the stability of the 2H-isoindole ring?
A2: The carboxylic acid group introduces a dual influence. As an electron-withdrawing group, it can offer some electronic stabilization to the isoindole ring, making it potentially more stable than the unsubstituted parent isoindole.[1] However, its acidic proton can also participate in intermolecular interactions and potentially catalyze degradation pathways, especially at elevated temperatures.
Q3: What are the best practices for storing 2H-isoindole-1-carboxylic acid and its derivatives?
A3: Given its likely instability, storage conditions are critical. We recommend:
-
Inert Atmosphere: Store under argon or nitrogen to prevent oxidation.
-
Low Temperature: Storage at low temperatures (-20°C or below) is advisable to slow down decomposition pathways.
-
Absence of Light: Protect from light, as photo-oxidation can be a significant degradation route for many heterocyclic compounds.
-
Anhydrous Conditions: The carboxylic acid moiety can attract water, which might facilitate degradation. Store in a desiccated environment.
Troubleshooting Guide: Purification
Purification is often the most challenging step in isolating 2H-isoindole-1-carboxylic acid. Standard chromatographic techniques can often lead to significant product loss.
Issue 1: Significant decomposition on silica gel during column chromatography.
-
Root Cause: The acidic nature of silica gel can catalyze the decomposition of the sensitive isoindole ring.[1][2]
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Pre-treat the silica gel with a base, such as triethylamine, to neutralize the acidic sites. A common practice is to use a solvent system containing a small percentage (0.1-1%) of triethylamine.
-
Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (basic or neutral) or Florisil.[1]
-
Reverse-Phase Chromatography: For this polar molecule, reverse-phase (C18) chromatography could be a viable alternative, offering a different selectivity and avoiding the acidity of silica.
-
Avoid Chromatography: If possible, develop a purification strategy based on crystallization or precipitation. This is often a milder method for unstable compounds.[1]
-
Issue 2: The compound streaks badly on the TLC plate and in the column, leading to poor separation.
-
Root Cause: The polar carboxylic acid group can lead to strong interactions with the polar stationary phase, causing tailing.
-
Troubleshooting Steps:
-
Modify the Mobile Phase: Add a small amount of a polar, acidic modifier like acetic acid or formic acid to the eluent. This can help to protonate the carboxylate and reduce its interaction with the stationary phase.
-
Esterification: If the free carboxylic acid is not essential for the next step, consider converting it to its methyl or ethyl ester. Esters are generally less polar and exhibit better chromatographic behavior.
-
Workflow for Purification of 2H-Isoindole-1-Carboxylic Acid
Caption: Recommended purification workflow for 2H-isoindole-1-carboxylic acid.
Troubleshooting Guide: Characterization
Accurate characterization requires swift and careful handling of the purified compound.
Issue 3: Broad and poorly resolved peaks in the 1H NMR spectrum.
-
Root Cause:
-
Aggregation: The carboxylic acid can form hydrogen-bonded dimers or larger aggregates, leading to peak broadening.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals from catalysts can cause significant line broadening.
-
Decomposition: The compound may be degrading in the NMR solvent.
-
-
Troubleshooting Steps:
-
Use a Polar, Aprotic Solvent: Solvents like DMSO-d6 can help to break up hydrogen-bonded aggregates.
-
Add a Drop of D2O: This will exchange the acidic proton of the carboxylic acid, causing its signal to disappear, which can help in peak assignment.
-
Chelating Agents: If metal contamination is suspected, washing the crude product with a dilute solution of a chelating agent like EDTA (before final purification) may help.
-
Acquire the Spectrum Quickly: Minimize the time the sample spends in solution before analysis.
-
Issue 4: Difficulty in obtaining a clear molecular ion peak in the mass spectrum.
-
Root Cause: The compound may be fragmenting in the ion source due to its instability.
-
Troubleshooting Steps:
-
Use a Soft Ionization Technique: Electrospray ionization (ESI) or chemical ionization (CI) are gentler than electron impact (EI) and are more likely to yield a detectable molecular ion.
-
Optimize Source Conditions: Lower the source temperature and cone voltage to minimize in-source fragmentation.
-
Analyze as a Derivative: If direct analysis is problematic, consider analyzing the methyl or ethyl ester derivative, which may be more stable.
-
Expected Spectroscopic Data
| Spectroscopic Technique | Expected Observations |
| 1H NMR (DMSO-d6) | Aromatic protons (multiplets, ~7.0-8.0 ppm), Pyrrolic protons (singlets or doublets, ~6.5-7.5 ppm), Carboxylic acid proton (broad singlet, >10 ppm), NH proton (broad singlet, variable). |
| 13C NMR (DMSO-d6) | Carbonyl carbon (~165-175 ppm), Aromatic carbons (~120-140 ppm), Pyrrolic carbons (~100-120 ppm). |
| FT-IR (KBr pellet) | O-H stretch (broad, ~2500-3300 cm-1), C=O stretch (~1680-1710 cm-1), N-H stretch (~3300-3500 cm-1), C=C and C-N stretches in the fingerprint region. |
| Mass Spectrometry (ESI-) | [M-H]- as the primary ion. |
Logical Relationship of Characterization Challenges
Caption: Interplay of molecular properties, experimental challenges, and mitigation strategies.
Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Column Chromatography
-
Prepare a slurry of silica gel in the desired non-polar solvent (e.g., hexanes).
-
Add triethylamine (TEA) to the slurry to a final concentration of 1% (v/v).
-
Stir the slurry for 15-20 minutes.
-
Pack the column with the TEA-treated silica gel slurry.
-
Equilibrate the column with the mobile phase, which should also contain 0.5-1% TEA.
-
Load the sample and proceed with the chromatography.
Protocol 2: Sample Preparation for NMR of Potentially Unstable Compounds
-
Ensure the purified sample is dry and free of residual solvents.
-
Use a high-quality, anhydrous NMR solvent (e.g., DMSO-d6).
-
Prepare the NMR sample under an inert atmosphere if possible (e.g., in a glovebox).
-
Acquire the spectrum immediately after preparation.
-
For labile protons, a D2O exchange experiment can be performed by adding a drop of D2O to the NMR tube, shaking, and re-acquiring the spectrum.
This technical support guide provides a framework for approaching the characterization of 2H-isoindole-1-carboxylic acid. By understanding the inherent challenges and employing the suggested troubleshooting strategies, researchers can increase their chances of successfully isolating and characterizing this intriguing molecule.
References
- BenchChem. (2025). Common challenges in the scale-up of isoindole production.
-
MDPI. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. [Link]
- BenchChem. (2025).
-
PubMed Central. (n.d.). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. [Link]
-
MDPI. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. [Link]
-
ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. [Link]
-
ResearchGate. (2025). Strategies for the synthesis of 2H‐isoindoles. [Link]
-
ResearchGate. (2018). (PDF) Synthesis and optical properties of some isoindole-1,3-dione compounds: Optical band gap, refractive index and absorbance band edge. [Link]
-
RUA. (n.d.). CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. [Link]
-
Scirp.org. (2016). Study of Mass Spectra of Some Indole Derivatives. [Link]
-
PubChem. (n.d.). Isoindole. [Link]
-
Wikipedia. (n.d.). Isoindole. [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]
-
MDPI. (n.d.). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. [Link]
-
PubChemLite. (n.d.). 2h-isoindole-1-carboxylic acid (C9H7NO2). [Link]
-
Organic Chemistry Portal. (2019). Synthesis of isoindoles. [Link]
-
ResearchGate. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. [Link]
-
Iraqi Academic Scientific Journals. (2016). Synthesis and Characterization of some new heterocyclic derivatives from Aromatic Carbonyl Compounds and Carboxylic Acids with E. [Link]
-
DergiPark. (n.d.). Synthesis and Characterization of Novel Hybrid Isoindole Molecules with Thiazole Scaffold. [Link]
-
Digital Repository of University of Kerbala. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. [Link]
-
University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]
-
ResearchGate. (2025). (PDF) Synthesis and Identification of some heterocyclic derivatives from carboxylic acid. [Link]
-
NIST. (n.d.). 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester. [Link]
-
University of Cambridge. (2010). Ion fragmentation of small molecules in mass spectrometry. [Link]
-
Digital Repository of University of Kerbala. (n.d.). Synthesis and Characterization of some new heterocyclic derivatives from aromatic carbonyl compounds and carboxylic acids with Evaluation some of them for biological activity. [Link]
-
Reddit. (2020). Column to isolate an isoindole product. Generally they're used as dyes, but we're experimenting with them as antibiotics. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
NIST. (n.d.). 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester. [Link]
- Google Patents. (n.d.). US6562972B1 - Method for preparing heterocyclic-carboxylic acids.
-
NIH. (n.d.). Investigating the Stability of Individual Carboxylate-Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Microbial Incubation Conditions. [Link]
Sources
Technical Support Center: Synthesis of 2H-Isoindole-1-carboxylic Acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 2H-isoindole-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this challenging heterocyclic scaffold. We will address common issues encountered during synthesis, provide in-depth troubleshooting advice, and answer frequently asked questions to help you improve your reaction yields and product purity.
Understanding the Challenge: The Instability of the 2H-Isoindole Core
The primary challenge in synthesizing and handling 2H-isoindole derivatives stems from the inherent instability of the isoindole ring system.[1][2] Unlike its more stable isomer, 1H-indole, the 2H-isoindole tautomer possesses a higher energy state and is highly susceptible to:
-
Oxidation: Exposure to atmospheric oxygen can lead to rapid degradation.
-
Polymerization: The reactive nature of the diene-like structure within the pyrrole ring can lead to self-condensation or polymerization, especially under acidic or heated conditions.[2][3]
-
Decomposition: The molecule can be sensitive to harsh conditions, including strong acids, high temperatures, and even certain chromatography media like silica gel.[1]
Achieving a high yield requires careful control over the reaction environment, a well-optimized protocol, and a purification strategy that accommodates the product's sensitivity.
Core Synthesis Protocol: From 2-Cyanobenzaldehyde
One of the most common and accessible routes to isoindole derivatives involves the cyclization of precursors derived from 2-cyanobenzaldehyde.[4][5][6] The following protocol outlines a general procedure for synthesizing the target compound, which will serve as the basis for our troubleshooting guide.
Experimental Protocol: Synthesis via Reductive Cyclization
This procedure involves the reaction of 2-cyanobenzaldehyde with a suitable C-nucleophile followed by a reductive cyclization.
Materials:
-
2-Cyanobenzaldehyde
-
Glycine ethyl ester hydrochloride
-
Sodium borohydride (NaBH₄) or a similar reducing agent
-
Triethylamine (Et₃N) or another suitable base
-
Anhydrous solvents (e.g., Methanol, Ethanol, THF), degassed
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware, dried in an oven before use
Step-by-Step Methodology:
-
Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet.
-
Imine Formation:
-
To the flask, add 2-cyanobenzaldehyde (1.0 eq) and anhydrous methanol under an inert atmosphere.
-
In a separate flask, dissolve glycine ethyl ester hydrochloride (1.1 eq) in anhydrous methanol and add triethylamine (1.2 eq) dropwise at 0 °C. Stir for 15 minutes.
-
Transfer the resulting free-base glycine ethyl ester solution to the flask containing 2-cyanobenzaldehyde.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the formation of the imine intermediate by Thin Layer Chromatography (TLC).
-
-
Reductive Cyclization:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2.0-3.0 eq) portion-wise over 30 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the consumption of the imine intermediate by TLC.
-
-
Workup & Hydrolysis:
-
Carefully quench the reaction by slowly adding water at 0 °C.
-
Add a 1M solution of NaOH (or LiOH) to hydrolyze the ester. Stir at room temperature for 2-4 hours until TLC indicates complete hydrolysis.
-
Neutralize the mixture to pH ~6-7 with 1M HCl. Perform this step at 0 °C to minimize product degradation.
-
-
Extraction & Isolation:
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (<30 °C).
-
-
Purification:
-
If the crude product is a solid, attempt purification by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to avoid potential decomposition on silica gel.
-
If chromatography is necessary, use deactivated silica gel (pre-treated with triethylamine) and run the column quickly.
-
Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during the synthesis.
Q1: My reaction yield is consistently low or I'm getting no product at all. What are the potential causes?
A1: Low or no yield is a common problem often linked to several critical factors.
| Potential Cause | Explanation & Scientific Rationale | Recommended Action |
| Atmospheric Exposure | The 2H-isoindole core is highly susceptible to aerobic oxidation. Oxygen can act as a diradical and initiate decomposition pathways.[1] Intermediates may also be sensitive. | Ensure a robust inert atmosphere (N₂ or Ar) throughout the entire process , including reagent transfers and workup. Use degassed solvents for the reaction. |
| Suboptimal Temperature | The cyclization and subsequent workup steps can be temperature-sensitive. High temperatures can promote side reactions and decomposition of the thermally labile isoindole ring.[7] | Maintain strict temperature control, especially during the addition of reactive agents (NaBH₄) and during the neutralization/workup steps. Keep temperatures at 0 °C or below where specified. |
| Inefficient Reduction | The imine intermediate may not be fully reduced, or the reducing agent may have degraded. Sodium borohydride is sensitive to moisture. | Use a fresh bottle of NaBH₄. Ensure your solvents are completely anhydrous. Consider using a stronger or alternative reducing agent if necessary, but be mindful of potential side reactions. |
| Incomplete Hydrolysis | The ester may not be fully hydrolyzed to the carboxylic acid, leading to a mixture of products and a low yield of the desired acid. | Increase the reaction time for the hydrolysis step or use a stronger base like LiOH, which is often more effective for ester saponification. Monitor closely with TLC. |
| Acid-Catalyzed Decomposition | During neutralization, creating a localized acidic environment (pH < 5) can rapidly degrade the product. The protonated form of the isoindole may be particularly unstable.[8] | Add the acid dropwise and with vigorous stirring at 0 °C to prevent pockets of high acid concentration. Do not overshoot the neutral pH target. |
Q2: I'm observing significant formation of side products. How can I improve the selectivity?
A2: Side product formation often arises from the multifaceted reactivity of the 2-cyanobenzaldehyde starting material.[6]
-
Problem: Formation of 3-substituted isoindolinones.
-
Cause: This can occur if the nitrile group is hydrolyzed or participates in the cyclization under certain conditions, a known reactivity pathway for 2-cyanobenzaldehyde.[5]
-
Solution: Ensure that your reaction conditions are strictly anhydrous until the intended workup. The choice of base and solvent can also influence this pathway; stick to non-aqueous conditions for the cyclization step.
-
-
Problem: Complex mixture of unidentified polar compounds.
-
Cause: This often points to polymerization or decomposition of the target molecule. The product itself can react with intermediates or other product molecules.
-
Solution:
-
Lower Reaction Concentration: Running the reaction at a lower concentration can disfavor intermolecular side reactions.
-
Minimize Reaction Time: Do not let the reaction run for an excessively long time after the starting material is consumed. Monitor by TLC and proceed with the workup promptly.
-
Purification Strategy: As discussed, avoid standard silica gel if possible. Decomposition on the column can create the appearance of a complex reaction mixture.[1] Test the stability of a small crude sample on a TLC plate spotted and left for 20-30 minutes to see if decomposition occurs on the stationary phase.
-
-
Q3: My product seems to decompose during purification or upon standing. How can I handle it?
A3: This is directly related to the inherent instability of the 2H-isoindole ring.[2]
-
During Purification:
-
Avoid Silica Gel: If you observe streaking or loss of material on a TLC plate, this is a strong indicator that standard silica gel chromatography is not suitable.
-
Alternative Purification:
-
Crystallization: This is the ideal method. It is gentle and often yields a product of high purity.
-
Reverse-Phase Chromatography (C18): This can be a milder alternative to normal-phase silica gel.
-
Deactivated Silica: If you must use column chromatography, prepare a slurry of silica gel with your eluent containing 1% triethylamine to neutralize acidic sites.
-
-
-
Upon Standing/Storage:
-
Store Under Inert Gas: Store the final product under a nitrogen or argon atmosphere in a sealed vial.
-
Low Temperature: Keep the product at a low temperature (-20 °C is recommended).
-
Protect from Light: Store in an amber vial or a vial wrapped in aluminum foil.
-
Convert to a Salt: If the free carboxylic acid is too unstable, consider converting it to a stable salt (e.g., sodium salt) for storage. This can be achieved by treating a solution of the acid with one equivalent of sodium bicarbonate or a similar base, followed by lyophilization or careful removal of the solvent.
-
Visualization of Key Workflows
Synthesis Workflow Diagram
This diagram illustrates the critical steps and control points in the synthesis of 2H-isoindole-1-carboxylic acid.
Caption: A logical flow for troubleshooting common synthesis issues.
References
- Loska, R. (n.d.). The Synthesis and Reactions of Isoindole N-Oxides. Institute of Organic Chemistry, Polish Academy of Sciences.
- Molander, G. A., & Le Huerou, Y. (2000). Synthesis of 2,3-dihydro-1H-isoindole-1-carboxylic acid, methyl ester, hydrochloride.
- ChemicalBook. (n.d.). 2,3-DIHYDRO-1H-ISOINDOLE-1-CARBOXYLIC ACID synthesis.
- Nájera, C., Sansano, J. M., & Yus, M. (2015). CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. University of Alicante.
- BenchChem. (n.d.). Common challenges in the scale-up of isoindole production.
- Sigma-Aldrich. (n.d.). 2-Cyanobenzaldehyde, 98%.
- Chemistry Stack Exchange. (2016, December 17). Why is isoindole unstable?.
- ResearchGate. (2023, June). Multifaceted Behavior of 2‐Cyanobenzaldehyde and 2‐Acylbenzonitriles in the Synthesis of Isoindolinones, Phthalides and Related Heterocycles.
- Quora. (2022, January 10). Is a carboxylic acid more stable in an acidic medium than a basic medium?.
- BenchChem. (n.d.). Optimization of reaction conditions for isoindolinone synthesis.
- Sigma-Aldrich. (n.d.). 2-Cyanobenzaldehyde 98 7468-67-9.
- RWTH Publications. (2024, May 17). Catalytic synthesis of carboxylic acids from oxygenated substrates using CO2 and H2 as C1 building blocks.
- Smith, A. B., & Jones, C. D. (2020). One-pot synthesis of polycyclic isoindolines using isoindole umpolung. National Institutes of Health.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. One-pot synthesis of polycyclic isoindolines using isoindole umpolung - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. quora.com [quora.com]
Technical Support Center: Navigating the Stability Challenges of 2H-Isoindole Derivatives
Answering the user's request to create a technical support center guide about the stability issues of 2H-isoindole derivatives and how to overcome them.
Welcome to the technical support center for 2H-isoindole chemistry. This guide is designed for researchers, medicinal chemists, and materials scientists who are working with the versatile yet challenging 2H-isoindole scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-proven insights to help you anticipate, troubleshoot, and overcome the stability issues inherent to this class of compounds.
The unique electronic structure of 2H-isoindoles makes them valuable building blocks for pharmaceuticals, organic electronics, and fluorescent probes.[1][2] However, this same structure is the source of their notorious instability, a hurdle that can lead to failed reactions, difficult purifications, and inconsistent results.[3] This guide provides a structured approach to understanding and mastering the chemistry of these fascinating heterocycles.
Section 1: The Root Cause of Instability: A Mechanistic Overview
Before troubleshooting, it's crucial to understand the fundamental chemical properties that govern 2H-isoindole behavior.
Q1: Why are parent 2H-isoindole and many of its simple derivatives so unstable?
The instability of the 2H-isoindole core stems from its electronic configuration. It is a 10π-electron aromatic system, but it possesses a significant ortho-quinoid character.[4][5] This structure is less stable than the benzenoid arrangement of its more common isomer, 1H-indole.[6]
There are two primary consequences of this structure:
-
High Reactivity as a Diene: The pyrrolic ring of 2H-isoindole is an electron-rich diene, making it exceptionally reactive in [4+2] cycloaddition reactions, also known as Diels-Alder reactions.[4][5][7] It can react with other dienophiles present in the mixture or even with itself (dimerization), leading to rapid decomposition. The parent 2H-isoindole has often resisted isolation and is typically "trapped" with a dienophile to prove its existence.[6]
-
Tautomeric Equilibrium: 2H-isoindoles can exist in equilibrium with their 1H-isoindole (or isoindolenine) tautomers.[8] The position of this equilibrium is highly sensitive to the electronic nature of substituents and the solvent environment.[6] While the 2H-tautomer is desired for its aromaticity, the equilibrium can provide a pathway for degradation.
Caption: Fundamental instability pathways of the 2H-isoindole core.
Section 2: Troubleshooting Guide for Common Experimental Failures
This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.
Q2: My reaction to form a 2H-isoindole resulted in an intractable polymer or a complex, unidentifiable mixture. What went wrong and how do I fix it?
Expert Analysis: This is the most common failure mode and is a classic sign that your target 2H-isoindole is being formed but is too reactive to survive the reaction conditions. It is almost certainly undergoing rapid self-reaction (dimerization/polymerization) or reacting with other components in your flask.
Troubleshooting Protocol: The In Situ Trapping Strategy
The most effective solution is not to prevent the isoindole's reactivity, but to channel it productively. This is achieved by introducing a reactive dienophile into the reaction mixture to "trap" the isoindole as a stable Diels-Alder adduct immediately upon its formation.
Step-by-Step Experimental Workflow:
-
Select a Dienophile: Choose a highly reactive dienophile. N-substituted maleimides (e.g., N-phenylmaleimide) and dimethyl acetylenedicarboxylate (DMAD) are excellent, commonly used choices.[4]
-
Modify Your Reaction Setup: Add the dienophile to your reaction mixture at the beginning of the reaction, along with your other starting materials. A typical molar ratio is 1.1 to 1.5 equivalents of the dienophile relative to the limiting reagent that forms the isoindole.
-
Run the Reaction: Perform the reaction under the originally planned conditions (or milder conditions if possible). For example, if you are generating the isoindole by aromatizing an isoindoline precursor, add the dienophile before adding the oxidant or applying heat.
-
Isolate the Adduct: Instead of trying to isolate the unstable isoindole, you will now isolate the stable, and often crystalline, Diels-Alder cycloadduct. This product is readily purified by standard column chromatography and can be fully characterized.
This strategy validates that your isoindole was indeed formed and provides a stable derivative for further use.
Q3: I have NMR evidence that my 2H-isoindole is forming in solution, but it decomposes during aqueous workup or silica gel chromatography. How can I successfully isolate it?
Expert Analysis: This indicates that your 2H-isoindole derivative possesses borderline stability. It can exist in a controlled solution environment but is sensitive to external factors like acid, oxygen, or prolonged exposure to heat. Silica gel is acidic and can catalyze decomposition, while exposure to air can lead to oxidative degradation.[4]
Recommended Solutions:
-
Switch to a Neutral Stationary Phase: Avoid silica gel. Use column chromatography with neutral alumina (Brockmann I, deactivated with 1-5% water) or basic alumina.
-
Minimize Exposure to Air and Heat:
-
Conduct the workup and purification under an inert atmosphere (Nitrogen or Argon).
-
Use solvents that have been degassed by sparging with N₂ or by freeze-pump-thaw cycles.
-
It has been reported that adding ethylene gas as an oxygen scavenger can prevent oxidative decomposition and improve yields of sensitive isoindoles.[4]
-
Perform all operations at low temperatures (e.g., 0 °C or below) and concentrate the product in vacuo without excessive heating.
-
-
Non-Chromatographic Purification: If the product is sufficiently pure or has different solubility properties from the impurities, attempt purification by recrystallization or precipitation from a suitable solvent system to avoid chromatography altogether.
Q4: I am using the OPA (o-phthalaldehyde)/thiol reaction for fluorescent labeling, but my signal is unstable and decays rapidly. Why is this happening?
Expert Analysis: This is a well-documented issue in derivatization chemistry. The fluorescent 1-thio-substituted 2H-isoindoles formed in this reaction are themselves susceptible to degradation. The primary culprit is often the excess OPA reagent present in the solution, which can catalyze the degradation of the fluorescent product.[9][10] The structure of the thiol and the amine also plays a significant role in the final stability of the fluorophore.[9]
Optimization Strategies for Enhanced Fluorescence Stability:
| Parameter | Issue | Recommended Action | Expected Outcome |
| Reagent Stoichiometry | Excess OPA accelerates the degradation of the fluorescent isoindole.[10] | Titrate the OPA concentration to find the minimum amount required for complete reaction with your analyte. Avoid large excesses. | Slower signal decay, more reliable quantification. |
| Thiol Selection | 2-Mercaptoethanol (2-ME) is common but can form less stable isoindoles. | Replace 2-ME with thiols that provide greater steric bulk or a different electronic environment, such as 3-Mercaptopropanol (3-MP).[9] | Increased half-life of the fluorescent derivative. |
| Analyte Structure | Amines with greater steric bulk near the nitrogen atom tend to form more stable isoindoles. | While often not modifiable, be aware that primary amines with α-substitution will yield more stable products.[9] | Longer-lasting fluorescence signal. |
Section 3: Proactive Design for Stable 2H-Isoindoles
The most robust solution to instability is to design it out of your target molecule from the beginning. This section provides workflows for building stability into your 2H-isoindole derivatives.
Q5: How can I strategically design a 2H-isoindole derivative that is stable enough to be isolated and handled?
The Principle: Thermodynamic Stabilization
The key is to incorporate substituents that decrease the electron density of the pyrrolic diene system, thereby reducing its reactivity in Diels-Alder reactions. Electron-withdrawing groups (EWGs) are highly effective at achieving this.[8][11] By pulling electron density away from the diene, they lower the energy of the Highest Occupied Molecular Orbital (HOMO), making the [4+2] cycloaddition less favorable.
Protocol: Synthesis of a Thermodynamically Stabilized 2H-Isoindole
This protocol is adapted from the synthesis of stable ethyl 5-nitro-2H-isoindole-1-carboxylate, which benefits from two powerful EWGs.[11]
Materials:
-
1,3-Dinitrobenzene
-
Ethyl isocyanoacetate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Acetonitrile (MeCN)
-
Silica Gel for chromatography
-
Ethyl acetate/Hexane solvent system
Step-by-Step Procedure:
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 1,3-dinitrobenzene (1 equiv.) in anhydrous acetonitrile.
-
Reagent Addition: Add ethyl isocyanoacetate (2 equiv.) to the solution.
-
Base Addition: Cool the mixture in an ice bath (0 °C). Slowly add DBU (2 equiv.) dropwise over 10-15 minutes. The solution will likely turn dark.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using an ethyl acetate/hexane gradient to yield the stable crystalline product. The presence of the nitro and ester groups makes this compound stable enough for standard handling and purification.[11]
Caption: A generalized workflow for an in situ trapping experiment.
Section 4: Frequently Asked Questions (FAQs)
Q6: What is the difference between kinetic and thermodynamic stability for 2H-isoindoles?
-
Thermodynamic Stability refers to the inherent energy level of the molecule. A thermodynamically stable isoindole (e.g., one with EWGs) does not readily decompose or react because it exists in a low energy state.[8] This is the goal when you want to isolate and store the compound.
-
Kinetic Stability refers to the rate at which a molecule reacts. A kinetically stable (or persistent) isoindole might be thermodynamically unstable but has a high energy barrier to its decomposition pathway. This is often achieved by introducing large, bulky substituents that sterically hinder the approach of other molecules, slowing down reactions like dimerization.[9]
Q7: Can the stability of a new 2H-isoindole be predicted before synthesis?
Yes, to a degree. Computational chemistry methods like Density Functional Theory (DFT) can be very insightful. By calculating the energy of the HOMO, you can estimate the reactivity of the isoindole as a diene; a lower HOMO energy generally correlates with higher stability.[6] You can also calculate the reaction energy for its dimerization or a model Diels-Alder reaction. Comparing these calculated values to those of known stable and unstable isoindoles can provide a strong indication of what to expect experimentally.
Q8: What are the best analytical methods for confirming the formation of a highly unstable 2H-isoindole?
Direct characterization is often impossible. The gold standard is in situ trapping , as described in Q2. You generate the isoindole in the presence of a known trapping agent (like N-phenylmaleimide) and then perform a full characterization (NMR, MS, X-ray) on the resulting stable adduct.[4][5] This provides unambiguous proof that the transient isoindole was formed. For moderately stable derivatives, low-temperature NMR spectroscopy can sometimes allow for direct observation before decomposition occurs.
References
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Murashima, T., Tamai, R., Nishi, K., Nomura, K., Fujita, K., Uno, H., & Ono, N. (2000). Synthesis and X-ray structure of stable 2H-isoindoles. Journal of the Chemical Society, Perkin Transactions 1, (4), 541-546. [Link]
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Nájera, C., Sansano, J. M., & Yus, M. (2021). CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. Targets in Heterocyclic Systems, 25, 61-99. [Link]
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NotDijk. (2016). Why is isoindole unstable?. Chemistry Stack Exchange. [Link]
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Gale, P. A., et al. (2022). Three-component assembly of stabilized fluorescent isoindoles. RSC Advances, 12(12), 7305-7309. [Link]
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Nájera, C., Sansano, J. M., & Yus, M. (n.d.). Chemistry of 2H-isoindoles: recent developments. RUA - Repositorio Institucional de la Universidad de Alicante. [Link]
-
Stanovnik, B., et al. (2006). Diels−Alder Reactions of Fused Pyran-2-ones with Maleimides: Efficient Syntheses of Benz[e]isoindoles and Related Systems. Organic Letters, 8(12), 2619-2622. [Link]
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Bräse, S., et al. (2015). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 11, 1352-1391. [Link]
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Gale, P. A., et al. (2022). Three-component assembly of stabilized fluorescent isoindoles. RSC Publishing. [Link]
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ResearchGate. (n.d.). Activation-free energies of the Diels–Alder reaction of pyrrole and isoindoles with acetylene... ResearchGate. [Link]
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Stobaugh, J. F., & Givens, R. S. (1987). Factors Affecting the Stability of Fluorescent Isoindoles Derived From Reaction of O-Phthalaldehyde and Hydroxyalkylthiols With Primary Amines. Journal of Pharmaceutical and Biomedical Analysis, 5(5), 449-458. [Link]
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Gotor-Fernández, V., et al. (2012). Dynamic kinetic resolution of 1,3-dihydro-2H-isoindole-1-carboxylic acid methyl ester: asymmetric transformations toward isoindoline carbamates. Organic Letters, 14(7), 1696-1699. [Link]
-
National Center for Biotechnology Information. (n.d.). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central. [Link]
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Aslan, M. (2025). Synthesis and Characterization of Novel Hybrid Isoindole Molecules with Thiazole Scaffold. DergiPark. [Link]
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Weintraub, R. A., & Wang, X. (2023). Recent Developments in Isoindole Chemistry. Georg Thieme Verlag KG. [Link]
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Jacobs, W. A., et al. (1986). Stability of o-phthalaldehyde-derived isoindoles. Journal of Chromatography A, 358, 157-165. [Link]
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ResearchGate. (n.d.). Strategies for the synthesis of 2H‐isoindoles. ResearchGate. [Link]
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Nájera, C., Sansano, J. M., & Yus, M. (2021). CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. Centro de Innovación en Química Avanzada (ORFEO-CINQA). [Link]
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National Center for Biotechnology Information. (2022). New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. PubMed Central. [Link]
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Wikipedia. (n.d.). Isoindole. Wikipedia. [Link]
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ResearchGate. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. ResearchGate. [Link]
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Levkov, I., et al. (2023). Kinetic and Thermodynamic Control of the Reaction of 5-Amino-11H-isoindolo[2,1-a]quinazoline with N-phenylmaleimide. French-Ukrainian Journal of Chemistry. [Link]
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Wikipedia. (n.d.). Diels–Alder reaction. Wikipedia. [Link]
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avoiding polymerization of isoindoles during synthesis
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and handling isoindoles. As highly reactive aromatic heterocycles, isoindoles are prone to polymerization, a challenge that can significantly impact reaction yields and purity.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions, and expert protocols to help you successfully manage these sensitive compounds.
Frequently Asked Questions (FAQs)
Q1: What makes isoindoles so susceptible to polymerization?
A: The high reactivity and subsequent instability of the isoindole core are rooted in its electronic structure. Isoindole is an isomer of indole, but with a key difference in the placement of the nitrogen atom which has profound consequences for its aromaticity and stability.[3][4]
The isoindole system is an aromatic 10π-electron heterocycle. However, its benzene ring possesses a more pronounced o-quinodimethane-like character, meaning it has a higher tendency to act as a diene in cycloaddition reactions. This includes Diels-Alder-type self-dimerization which leads to polymerization.[5][6] The inherent lack of high aromatic stabilization energy is a primary driving force for polymerization, as the system seeks a more stable state.
Furthermore, the pyrrole-like ring in isoindole is electron-rich, making it susceptible to attack by electrophiles and oxidation. Trace amounts of acid or exposure to air can initiate cationic polymerization or oxidative degradation pathways, leading to complex polymeric mixtures.[2][5]
Q2: What is the primary mechanism of isoindole polymerization?
A: The principal pathway for isoindole polymerization is a [4+2] Diels-Alder cycloaddition reaction, where one isoindole molecule acts as the diene and another as the dienophile.[1] The resulting dimer can then undergo further reactions, leading to the formation of oligomers and polymers. Acid can also promote polymerization by protonating the isoindole to form an electrophilic isoindolium species, which is then attacked by a nucleophilic (unreacted) isoindole molecule.[5][6]
This process can be autocatalytic, and the resulting polymer is often an insoluble, amorphous solid.
Caption: Initial [4+2] cycloaddition leading to polymerization.
Q3: How do substituents affect the stability of isoindoles?
A: Substituents play a critical role in modulating the stability of the isoindole ring.
-
Electron-withdrawing groups (e.g., esters, nitriles, sulfones) attached to the benzene ring or the nitrogen atom can significantly increase stability.[2][7] These groups reduce the electron density of the heterocyclic ring, making it less nucleophilic and less prone to both electrophilic attack and Diels-Alder dimerization.[2]
-
Sterically bulky groups , particularly at the C1 position or on the nitrogen atom, can provide kinetic stability.[8][9] They physically hinder the approach of another isoindole molecule, slowing down the rate of dimerization and polymerization.
-
Electron-donating groups , conversely, tend to decrease stability by increasing the electron density and reactivity of the isoindole system.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis and handling of isoindoles. Each entry details the issue, potential causes, and actionable solutions.
Problem 1: Immediate formation of an insoluble precipitate upon attempting to generate the free isoindole.
-
Symptoms: A solution containing the target isoindole rapidly turns cloudy, and a solid crashes out. This solid is often insoluble in common organic solvents and gives broad, uninterpretable NMR peaks.
-
Primary Cause: Rapid, uncontrolled polymerization of a highly reactive, unprotected isoindole. This is especially common for the parent 2H-isoindole or derivatives with small N-alkyl groups.[10]
-
Diagnostic Workflow & Solutions:
Caption: Workflow for managing highly reactive isoindoles.
In-depth Explanation & Protocol:
The most effective strategy to circumvent the polymerization of highly unstable isoindoles is to trap them in situ.[10][11] This involves generating the isoindole in the presence of a reactive dienophile, which immediately intercepts the isoindole in a Diels-Alder reaction to form a stable cycloadduct.
Protocol: In Situ Trapping of Isoindole with N-Phenylmaleimide
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve your isoindole precursor and 1.5-2.0 equivalents of N-phenylmaleimide in a suitable anhydrous solvent (e.g., toluene, THF).
-
Initiation: Add the reagent required to generate the isoindole from your precursor (e.g., a base for elimination, or a fluoride source for desilylation).
-
Reaction Conditions: Maintain the reaction at a low temperature (e.g., 0 °C to room temperature). Stir and monitor by TLC for the consumption of the precursor and formation of the adduct.
-
Work-up and Isolation: Once the reaction is complete, perform a standard aqueous work-up. The resulting Diels-Alder cycloadduct is typically a stable solid that can be purified by column chromatography.[11]
-
Problem 2: Low yield and significant byproduct formation during synthesis.
-
Symptoms: The final product is obtained in low yield, and purification is complicated by multiple, often colored, byproducts.
-
Potential Causes:
-
Solutions:
Table 1: Troubleshooting Low Yields in Isoindole Synthesis
| Parameter | Problem Indication | Recommended Action | Rationale |
| Temperature | Reaction mixture darkens significantly over time. | Run the reaction at the lowest possible temperature that allows for precursor conversion (e.g., start at 0 °C or -78 °C). | Polymerization and degradation often have higher activation energies than the desired reaction. Lowering the temperature disfavors these side reactions.[2] |
| Concentration | Low yields are observed even at low temperatures. | Perform the reaction under high dilution conditions (e.g., <0.01 M). Use a syringe pump for slow addition of a key reagent to maintain a low instantaneous concentration of the reactive isoindole. | Lowering the concentration of the isoindole intermediate dramatically reduces the rate of bimolecular polymerization. |
| Atmosphere | Formation of dark, intractable materials. | Ensure a strictly inert atmosphere (Argon is preferred). Degas all solvents thoroughly before use via freeze-pump-thaw cycles or by sparging with argon. | Eliminating oxygen prevents oxidative side reactions that lead to complex byproduct mixtures.[2] |
Problem 3: Decomposition of the isolated isoindole during purification or storage.
-
Symptoms: A previously pure isoindole darkens in color and shows new impurity spots on TLC upon standing or after chromatography.
-
Causes:
-
Preventative Measures & Solutions:
-
Purification:
-
Deactivate Silica Gel: Pre-treat silica gel by slurrying it in the eluent containing 1% triethylamine before packing the column. This neutralizes acidic sites.[2]
-
Use Alternative Media: Consider using neutral alumina or a reverse-phase C18 stationary phase for chromatography.[12]
-
Recrystallization: If the product is a solid, recrystallization is often the gentlest purification method and avoids contact with chromatographic media.[12][13]
-
-
Storage:
-
References
-
Factors Affecting the Stability of Fluorescent Isoindoles Derived From Reaction of O-Phthalaldehyde and Hydroxyalkylthiols With Primary Amines. Analytical Biochemistry. Available from: [Link]
-
Stability of o-phthalaldehyde-derived isoindoles. Journal of Chromatography. Available from: [Link]
-
Why is isoindole unstable?. Chemistry Stack Exchange. Available from: [Link]
-
Aspects of the stability of isoindoles derived from the reaction of o-phthalaldehyde-ethanethiol with primary amino compounds. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
-
The Development of Synthetic Methods Using Isoindole Chemistry. ProQuest. Available from: [Link]
-
CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. RUA - Repositorio Institucional de la Universidad de Alicante. Available from: [Link]
-
The chemistry of isoindole natural products. National Institutes of Health (NIH). Available from: [Link]
-
Synthesis of isoindolines. Organic Chemistry Portal. Available from: [Link]
-
Synthesis of isoindolinones. Organic Chemistry Portal. Available from: [Link]
-
Recent Developments in Isoindole Chemistry. ResearchGate. Available from: [Link]
-
THE SYNTHESIS AND REACTIONS OF ISOINDOLE N-OXIDES. Institute of Organic Chemistry, Polish Academy of Sciences. Available from: [Link]
-
The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
One-pot synthesis of polycyclic isoindolines using isoindole umpolung. National Institutes of Health (NIH). Available from: [Link]
-
Isoindole. Wikipedia. Available from: [Link]
-
The chemistry of isoindole natural products. Beilstein Journals. Available from: [Link]
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Three-component assembly of stabilized fluorescent isoindoles. National Institutes of Health (NIH). Available from: [Link]
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Navigating the Synthesis of 2H-Isoindole-1-carboxylic Acid: A Technical Support Guide for Scale-Up
Welcome to the technical support center for the scale-up synthesis of 2H-isoindole-1-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of producing this valuable yet notoriously unstable heterocyclic compound. The inherent reactivity of the 2H-isoindole core presents significant challenges, particularly during scale-up where issues of thermal management, reaction kinetics, and product stability are magnified.[1]
This document moves beyond standard protocols to provide in-depth, field-proven insights in a practical question-and-answer format. We will explore the causality behind experimental choices, troubleshoot common failures, and establish a framework for a robust and scalable synthetic strategy.
Core Synthesis Strategy: A Two-Step Approach to Stability
Directly synthesizing the 2H-isoindole-1-carboxylic acid at scale is fraught with difficulty due to the high reactivity and tendency of the isoindole ring to polymerize or oxidize.[2] A more robust and scalable strategy involves a two-step approach:
-
Synthesis of a Stable Precursor: First, synthesize the saturated and stable analogue, isoindoline-1-carboxylic acid . This intermediate is bench-stable and can be prepared and purified in large quantities without significant degradation.
-
Controlled Aromatization: In the final step, perform a controlled dehydrogenation (oxidation) of the isoindoline precursor to yield the target 2H-isoindole-1-carboxylic acid.
This strategy isolates the handling of the unstable target molecule to the final step, which is a critical consideration for successful scale-up.
Part 1: Troubleshooting the Scale-Up Synthesis
This section addresses specific problems that may arise during the two-stage synthesis.
Stage 1: Synthesis of Isoindoline-1-carboxylic Acid
While more stable than its aromatic counterpart, scaling the synthesis of the isoindoline precursor is not without its challenges. A common route involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[3]
Q1: My reductive cyclization of the nitro-ester intermediate is sluggish and gives low yields on a larger scale. What's going wrong?
Answer: This is a common scale-up issue often related to mass transfer limitations and catalyst activity.
-
Causality: On a small scale, efficient stirring and heat transfer are easily achieved. In a large reactor, inadequate mixing can lead to poor contact between the substrate, hydrogen (if using catalytic hydrogenation), and the catalyst surface. Localized temperature gradients can also affect reaction rates and lead to side reactions.
-
Troubleshooting Steps:
-
Catalyst Selection & Loading:
-
For catalytic hydrogenation (e.g., with Pd/C), ensure the catalyst has high activity. Consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%), but be mindful of the cost implications at scale.
-
If using chemical reductants like hydrazine hydrate with an iron catalyst, ensure the catalyst (e.g., ferrous hydroxide) is freshly prepared and active.[3]
-
-
Mass Transfer (Agitation & Sparging):
-
Increase the agitation speed to improve the suspension of the catalyst and the dissolution of hydrogen gas into the liquid phase.
-
Ensure your reactor is equipped with appropriate baffles to prevent vortexing and promote efficient mixing.
-
For hydrogenations, use a subsurface sparging tube to introduce hydrogen, maximizing the gas-liquid interface.
-
-
Solvent & Temperature:
-
Ensure the solvent system (e.g., ethanol/water) is appropriate for both the substrate's solubility and the catalyst's performance.
-
Monitor the internal reaction temperature closely. An initial exotherm may be followed by a stall if the bulk temperature is too low. A reaction temperature of 80-90°C is often effective for hydrazine reductions.[3]
-
-
Stage 2: Aromatization to 2H-Isoindole-1-carboxylic Acid
This is the most critical and challenging step of the synthesis. The goal is to efficiently dehydrogenate the isoindoline ring without degrading the newly formed, sensitive isoindole product.
Q2: My aromatization reaction is not going to completion, or my product is decomposing as it forms. How can I improve this?
Answer: This is the central challenge of this synthesis, stemming from the inherent instability of the 2H-isoindole ring.[4][5] Success hinges on choosing the right oxidant and carefully controlling reaction conditions.
-
Causality: 2H-isoindoles are sensitive to strong acids, bases, oxygen, and high temperatures.[1] Many powerful oxidants can either fail to react selectively or will over-oxidize and destroy the product. The product itself can act as a catalyst for its own decomposition.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the aromatization step.
Q3: I've managed to form the product, but I'm losing most of it during purification. What is the best way to isolate this compound at scale?
Answer: Standard purification techniques like silica gel chromatography are often unsuitable for 2H-isoindoles as the acidic silica surface can catalyze decomposition.[6] A non-chromatographic, acid-base extraction and crystallization approach is highly recommended for scalability and product stability.
-
Causality: The combination of a basic nitrogen atom and an acidic carboxylic acid group makes the molecule amphoteric and allows for selective extraction. The inherent instability means that minimizing handling time and exposure to harsh conditions is paramount.
-
Recommended Purification Protocol:
-
Initial Workup: After the reaction, cool the mixture and filter off any solid oxidant (like MnO2) or catalyst (like Pd/C) under an inert atmosphere.
-
Aqueous Extraction (Base): Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate or MTBE). Extract the solution with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution. The target compound will deprotonate at the carboxylic acid and move into the aqueous layer as its sodium salt, leaving non-acidic organic impurities behind.
-
Back-Extraction (Organic): Wash the basic aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral or basic impurities.
-
Acidification & Isolation: Cool the aqueous layer in an ice bath and, while stirring vigorously, slowly add a mild acid (e.g., 1M HCl or citric acid solution) until the pH is acidic (pH ~3-4). The protonated 2H-isoindole-1-carboxylic acid will precipitate out of the solution.
-
Final Steps: Collect the solid product by filtration, wash it with cold water, and dry it under high vacuum at a low temperature. Perform all steps as quickly as possible.
-
Part 2: Frequently Asked Questions (FAQs)
Q: Which oxidant is best for the final aromatization step at scale?
A: There is no single "best" oxidant, as the optimal choice depends on your specific substrate, scale, and safety infrastructure. However, here is a comparison of viable options:
| Oxidant System | Pros | Cons | Scale-Up Considerations |
| Activated MnO₂ | Mild; Heterogeneous (easy to remove by filtration); Commercially available.[7][8] | Requires a large stoichiometric excess (5-20 eq.); Batch-to-batch activity of MnO₂ can vary. | Solid handling and filtration at scale can be challenging. Ensure the MnO₂ quality is consistent. |
| Pd/C with H₂ Acceptor | Catalytic amount of palladium; Often clean reactions. | Can be expensive; Requires elevated temperatures to facilitate hydrogen transfer. | Potential for catalyst poisoning. The hydrogen acceptor (e.g., cyclohexene) must be removed. |
| N-Bromosuccinimide (NBS) | Cost-effective; Homogeneous reaction.[9] | Can lead to brominated byproducts; Reaction can be highly exothermic, posing a thermal risk.[10] | Requires careful thermal management and process safety evaluation. The succinimide byproduct must be removed during workup. |
Recommendation: For initial scale-up, activated manganese dioxide (MnO₂) is often the preferred choice due to its mildness and the simplicity of its removal by filtration, which avoids a complex aqueous quench.
Q: What are the critical in-process controls (IPCs) for this synthesis?
A: Rigorous monitoring is essential.
-
Reaction Monitoring: Use HPLC or LC-MS to monitor the disappearance of the isoindoline precursor and the appearance of the 2H-isoindole product.[11][12] Crucially, you should also monitor for the appearance of degradation products. A sudden decrease in the product peak area is a clear sign of decomposition.
-
Moisture Content: For many of the reaction steps, particularly those involving metal catalysts or water-sensitive reagents, monitoring the water content of solvents and reagents (e.g., by Karl Fischer titration) is critical.
-
pH Control: During the acid-base workup, use a calibrated pH meter to ensure you are in the correct range for extraction and precipitation.
Q: What are the primary safety concerns for this process?
A:
-
Thermal Hazards: The aromatization step, especially with oxidants like NBS, can be exothermic. A thorough process safety evaluation, including reaction calorimetry, is essential before attempting a large-scale reaction.[10]
-
Product Instability: The final product is unstable. It should be stored under an inert atmosphere, protected from light, and kept at low temperatures to prevent degradation.
-
Reagent Toxicity: Handle all chemicals with appropriate personal protective equipment (PPE). For example, hydrazine hydrate is highly toxic and a suspected carcinogen.[3] Palladium catalysts are heavy metals and should be handled and disposed of according to regulations.
-
Inert Atmosphere: Due to the product's sensitivity to atmospheric oxygen, it is crucial to maintain a robust inert atmosphere (Nitrogen or Argon) throughout the final reaction, workup, and isolation steps.[1]
References
- Blackburn, L., & Taylor, R. J. K. (2001). A Practical, One-Pot, Three-Step Synthesis of N-Alkylated Amines from Alcohols. Organic Letters, 3(11), 1637–1639.
- Nájera, C., Sansano, J. M., & Yus, M. (2015). CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. Targets in Heterocyclic Systems, 19, 56-83.
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Nájera, C., Sansano, J. M., & Yus, M. (n.d.). CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. Retrieved from [Link]
- Bremner, J. B., & Winzenberg, K. N. (1985). The Synthesis and Reactions of Isoindole N-Oxides. Chemical Reviews, 85(3), 179–193.
- Guan, M., et al. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development.
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Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
- Kelly, T. R., & Hallowell, S. F. (1983). Oxidation of Phenylhydrazides to Carboxylic Acids with Manganese Dioxide. The Journal of Organic Chemistry, 48(20), 3545–3546.
- Milcent, T., & Crousse, B. (2018). The main and recent syntheses of the N–CF3 motif. Comptes Rendus Chimie, 21(8), 771–781.
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Quora. (2019). What happens when a carboxylic acid is treated with Mn? Retrieved from [Link]
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ResearchGate. (2022). Recent Developments in Isoindole Chemistry. Retrieved from [Link]
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ScholarWorks@AUB. (n.d.). Oxidations with manganese dioxide. Retrieved from [Link]
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MDPI. (2021). Methods of Analysis of Phytoestrogenic Compounds: An Up-to-Date of the Present State. Retrieved from [Link]
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J-Stage. (2004). Synthesis of Isoindolo[2,1-a]quinoline Derivatives and Their Effects on N2-Induced Hypoxia. Retrieved from [Link]
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University of South Alabama. (n.d.). Carboxylic Acid Structure and Chemistry: Part 2. Retrieved from [Link]
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ResearchGate. (n.d.). Analytical methods for the quantification of volatile aromatic compounds. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2022). Automated grindstone chemistry: a simple and facile way for PEG-assisted stoichiometry-controlled halogenation of phenols and anilines using N-halosuccinimides. Retrieved from [Link]
-
Polish Academy of Sciences. (n.d.). THE SYNTHESIS AND REACTIONS OF ISOINDOLE N-OXIDES. Retrieved from [Link]
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MDPI. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Retrieved from [Link]
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Quora. (2022). Is a carboxylic acid more stable in an acidic medium than a basic medium? Retrieved from [Link]
- Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid.
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ResearchGate. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Retrieved from [Link]
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MDPI. (2022). Sensitivity Enhancement for Separation-Based Analytical Techniques Utilizing Solid-Phase Enrichment Approaches and Analyte Derivatization for Trace Analysis in Various Matrices. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Manganese(IV) oxide. Retrieved from [Link]
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Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of 2H-Isoindole-1-carboxylic Acid: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
The 2H-isoindole scaffold is a privileged heterocycle in modern medicinal chemistry and materials science. As an isomer of indole, it possesses a unique 10π aromatic system that imparts distinct electronic and biological properties.[1][2] The introduction of a carboxylic acid moiety at the 1-position provides a critical handle for further functionalization, enabling its use as a versatile building block in the synthesis of complex pharmaceutical agents and functional materials.[3] However, the inherent reactivity and potential instability of the 2H-isoindole core can present synthetic challenges.[2][4]
This guide provides an in-depth, objective comparison of validated synthetic methodologies for accessing 2H-isoindole-1-carboxylic acid and its ester precursors. We will move beyond simple procedural lists to dissect the underlying principles, explain the causality behind experimental choices, and present comparative data to empower researchers in selecting the optimal strategy for their specific application.
Method 1: Palladium-Catalyzed Intramolecular α-Arylation
This strategy stands as one of the most robust and widely cited methods for constructing the 1-carboxy-substituted isoindole core. The core transformation involves the intramolecular C-N bond formation via the arylation of an α-amino ester, starting from a readily available ortho-halogenated benzylamine derivative.[5]
Principle and Mechanism
The reaction, as described by Solé and Serrano, proceeds via a palladium-catalyzed cross-coupling mechanism.[3] The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst into the aryl-iodide bond of the α-(2-iodobenzylamino) ester substrate. Subsequent deprotonation of the secondary amine by a base, followed by reductive elimination, forms the desired isoindole ring and regenerates the palladium(0) catalyst. The use of a phenol co-catalyst is reported to be crucial in some cases to facilitate the protonolysis of the palladium-amido intermediate, thereby promoting catalyst turnover.[3]
Caption: Palladium-catalyzed intramolecular α-arylation workflow.
Authoritative Experimental Protocol
The following protocol is adapted from the work of Solé and Serrano for the synthesis of 1-isoindolecarboxylic acid esters.[3][5]
Step 1: Preparation of Starting Material (Not Detailed) Synthesize the requisite α-(2-iodobenzylamino) ester from 2-iodobenzylamine and an appropriate α-bromo ester via standard nucleophilic substitution.
Step 2: Intramolecular Cyclization
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the α-(2-iodobenzylamino) ester (1.0 equiv).
-
Add potassium phosphate (K₃PO₄, 2.0 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 equiv), and phenol (0.2 equiv).
-
Add anhydrous N,N-Dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.1 M.
-
Stir the mixture at 90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield the 2H-isoindole-1-carboxylate ester.
Step 3: Saponification to the Carboxylic Acid
-
Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, 2-3 equiv) and stir the mixture at room temperature until the ester is fully consumed (monitored by TLC).
-
Acidify the reaction mixture to pH ~3-4 with a dilute acid (e.g., 1 M HCl).
-
Extract the product into an organic solvent such as ethyl acetate.
-
Dry the combined organic layers, concentrate, and recrystallize to obtain the pure 2H-isoindole-1-carboxylic acid.
Causality and Self-Validation
-
Choice of Catalyst: Pd(PPh₃)₄ is a robust, commercially available Pd(0) source suitable for this type of C-N cross-coupling. Its bulky phosphine ligands facilitate the reductive elimination step.
-
Choice of Base: K₃PO₄ is a non-nucleophilic base strong enough to deprotonate the secondary amine in the palladium complex without causing unwanted side reactions like ester hydrolysis at high temperatures.
-
Solvent and Temperature: DMF is a polar aprotic solvent that effectively solubilizes the reagents and can withstand the required reaction temperature of 90 °C, which provides the necessary thermal energy to overcome the activation barrier of the catalytic cycle.
-
Trustworthiness: The protocol's validity is confirmed at each stage. Successful cyclization is indicated by the appearance of a new, typically fluorescent, spot on the TLC plate and a corresponding mass peak in LC-MS. Complete saponification is verified by the disappearance of the starting ester spot on TLC.
Method 2: Aromatization of Isoindoline-1-carboxylic Acid
This approach leverages the corresponding saturated heterocyclic precursor, isoindoline-1-carboxylic acid. The synthesis is bifurcated: first, the construction of the isoindoline ring, followed by its dehydrogenation to the aromatic isoindole.
Principle and Mechanism
The final aromatization step is the key transformation. It involves the removal of two hydrogen atoms from the C1 and C3 positions of the isoindoline ring. This is typically achieved through oxidation using a variety of reagents, such as manganese dioxide (MnO₂), or through catalytic dehydrogenation using a palladium catalyst in the presence of a hydrogen acceptor.[5]
Caption: General workflow for the aromatization strategy.
Authoritative Experimental Protocol
The following protocol describes the final aromatization step. The synthesis of the precursor, isoindoline-1-carboxylic acid, can be achieved through various literature methods, such as the deprotection of N-Boc protected precursors.[6]
Step 1: Catalytic Dehydrogenation
-
In a round-bottom flask, dissolve isoindoline-1-carboxylic acid (1.0 equiv) in a high-boiling solvent such as toluene or xylene.
-
Add 10% Palladium on Carbon (Pd/C) catalyst (10-20 mol%).
-
Add a hydrogen acceptor, such as α-methylstyrene or cyclohexene (3-5 equiv).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting solid by recrystallization to afford 2H-isoindole-1-carboxylic acid.
Causality and Self-Validation
-
Choice of Catalyst: Pd/C is a standard, heterogeneous catalyst for dehydrogenation. It provides a surface for the reaction to occur and is easily removed by filtration, simplifying purification.
-
Hydrogen Acceptor: The presence of a hydrogen acceptor is critical for shifting the equilibrium towards the dehydrogenated product by consuming the hydrogen gas generated in situ.
-
Trustworthiness: The reaction can be monitored for the consumption of the starting material and the formation of the aromatic product. The final product's identity and purity should be rigorously confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, as incomplete aromatization can be a potential issue.
Method 3: Transition Metal-Catalyzed Cyclization of Alkynes
Modern synthetic methods often employ gold or palladium catalysts to effect the cyclization of appropriately substituted alkynes. A common strategy involves the hydroamination/cyclization of o-alkynyl benzylamine derivatives.[3]
Principle and Mechanism
Gold(I) or Gold(III) salts are highly effective π-acid catalysts that activate the alkyne C-C triple bond towards nucleophilic attack.[3] In this case, the tethered amine acts as the intramolecular nucleophile. The initial 5-exo-dig cyclization leads to an intermediate which then tautomerizes to the stable aromatic isoindole system.[3]
Authoritative Experimental Protocol
Step 1: Gold-Catalyzed Cyclization
-
Dissolve the o-alkynyl benzylamine precursor (1.0 equiv) in a dry, non-protic solvent like dichloromethane (CH₂Cl₂) or acetonitrile (MeCN) under an inert atmosphere.
-
Add a gold catalyst, such as gold(III) chloride (AuCl₃, 5 mol%).
-
Stir the reaction at room temperature. The reaction is often rapid, and progress can be monitored by TLC.
-
Once the starting material is consumed, quench the reaction (e.g., with a small amount of water or by passing through a short plug of silica).
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography to yield the 2H-isoindole-1-carboxylic acid derivative.
Comparative Analysis of Synthesis Methods
| Method | Key Reagents/Catalyst | Typical Yield (%) | Reaction Conditions | Substrate Scope | Key Advantages | Key Disadvantages |
| Pd-Catalyzed α-Arylation | Pd(PPh₃)₄, K₃PO₄ | 60-85%[3] | 90-110 °C, 12-24h | Broad, tolerates various ester groups | Reliable, well-documented, good yields | Requires multi-step precursor synthesis, expensive catalyst |
| Aromatization | Pd/C, Hydrogen Acceptor | 70-90% | Reflux, 4-12h | Dependent on precursor availability | Simple purification, uses heterogeneous catalyst | Precursor synthesis can be challenging |
| Gold-Catalyzed Cyclization | AuCl₃ or other Au(I)/(III) salts | 75-95%[3] | Room Temp, 1-6h | Good for diverse alkyne substitutions | Very mild conditions, fast reaction times | Requires synthesis of alkyne precursors, gold catalyst cost |
Conclusion and Recommendations
The selection of an optimal synthetic route to 2H-isoindole-1-carboxylic acid is contingent upon the specific needs of the research program, including available starting materials, required scale, and economic constraints.
-
For reliability and broad applicability , the Palladium-Catalyzed Intramolecular α-Arylation is a well-validated and robust choice, despite the need for a multi-step precursor synthesis. Its performance is well-documented, making it a trustworthy option for producing material for further development.
-
When the corresponding isoindoline precursor is readily available , the Aromatization strategy offers a straightforward and high-yielding final step with simplified purification.
-
For rapid synthesis under mild conditions , particularly in a discovery chemistry setting, the Gold-Catalyzed Cyclization of alkyne precursors is an excellent, modern alternative that offers high efficiency and speed.
Each method presents a viable pathway to the target compound. By understanding the underlying chemical principles and experimental nuances detailed in this guide, researchers can make an informed decision to best achieve their synthetic goals.
References
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Bøgevig, A., Federsel, H.-J., Huerta, F., Hutchings, M. G., Kraut, H., & Langer, T. (2015). Isoindolone Formation via Intramolecular Diels–Alder Reaction. Organic Process Research & Development, 19(9), 1254-1260. Available at: [Link]
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Wikipedia. (n.d.). Isoindole. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of isoindolines. Retrieved from [Link]
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Nájera, C., Sansano, J. M., & Yus, M. (n.d.). CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. University of Alicante. Available at: [Link]
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Weintraub, R. A. (2022). The Development of Synthetic Methods Using Isoindole Chemistry. ProQuest Dissertations & Theses Global. Available at: [Link]
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Weintraub, R. A., He, W., & Wang, X. (2022). Recent Developments in Isoindole Chemistry. Chemistry, 4(3), 887-921. Available at: [Link]
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WorldOfChemicals. (n.d.). Synthesis of 2,3-dihydro-1H-isoindole-1-carboxylic acid, methyl ester, hydrochloride. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of isoindoles. Retrieved from [Link]
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The Isoindole Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
The isoindole core, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, underpinning a diverse array of therapeutic agents.[1] Its unique electronic properties and synthetic tractability have captivated researchers for over a century, leading to significant breakthroughs in drug development. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of isoindole derivatives, with a focus on their applications as anticancer, anti-inflammatory, and neuroprotective agents. We will delve into the mechanistic rationale behind structural modifications and provide detailed experimental protocols to support further research and development in this exciting field.
Anticancer Activity: Targeting Kinases and Microtubules
Isoindole derivatives have demonstrated significant promise as anticancer agents, with mechanisms of action that include the inhibition of key kinases and the disruption of microtubule dynamics.[2]
Kinase Inhibition: A Focus on PIM and RSK2
Several isoindole-based compounds have been identified as potent inhibitors of serine/threonine kinases, which are often dysregulated in cancer.[3]
PIM Kinases: These kinases are implicated in cell survival and proliferation, making them attractive targets for cancer therapy. SAR studies on indole and isoindole derivatives as PIM-1 inhibitors have revealed several key structural features for optimal activity.
RSK2 Kinase: Ribosomal S6 kinase 2 (RSK2) is another important target in cancer, playing a role in cell growth and proliferation.[4] A series of isoindole-1,3-dione derivatives have been developed as RSK2 inhibitors, with SAR studies highlighting the importance of specific substitutions on the isoindole core. For instance, electron-donating groups on the arylamine portion of the molecule have been shown to enhance inhibitory activity.[4]
Table 1: Comparative SAR of Isoindole Derivatives as Kinase Inhibitors
| Compound ID | Core Scaffold | R1 (Arylamine) | R2 | Target Kinase | IC50 (µM) | Reference |
| 1 | Isoindole-1,3-dione | H | H | RSK2 | >10 | [4] |
| 7 | Isoindole-1,3-dione | 4-OCH3 | H | RSK2 | 0.47 | [4] |
| - | 3,5-disubstituted indole | - | - | PIM-1 | Varies | [5] |
Experimental Workflow: In Vitro Kinase Inhibition Assay
The following diagram illustrates a typical workflow for assessing the inhibitory activity of isoindole derivatives against a target kinase.
Caption: Workflow for an in vitro kinase inhibition assay.
Tubulin Polymerization Inhibition
The disruption of microtubule dynamics is a well-established anticancer strategy. Several indole-based derivatives have been shown to inhibit tubulin polymerization, and this activity is also being explored in isoindole scaffolds.
Signaling Pathway: Microtubule Dynamics and Cell Cycle Arrest
Isoindole derivatives that inhibit tubulin polymerization typically induce cell cycle arrest at the G2/M phase, leading to apoptosis.
Caption: Inhibition of tubulin polymerization by isoindole derivatives.
Anti-inflammatory Activity: Targeting COX Enzymes
Isoindole derivatives have also been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[6]
Table 2: Comparative SAR of Isoindole Derivatives as COX Inhibitors
| Compound ID | Core Scaffold | R-group 1 | R-group 2 | Target | % Inhibition (at 100 µg/mL) | Reference |
| 3a | Isoindoline-1,3-dione | H | 4-chlorophenyl | COX-2 | 83 | [7] |
| 3b | Isoindoline-1,3-dione | H | 4-methoxyphenyl | COX-2 | 78 | [7] |
| 3g | Isoindoline-1,3-dione | H | 4-nitrophenyl | COX-2 | 74 | [7] |
Experimental Protocol: In Vitro COX Inhibition Assay
A common method to assess COX inhibition is a fluorometric assay that measures the formation of prostaglandin G2.[8]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Dissolve test isoindole derivatives in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
Reconstitute human recombinant COX-2 enzyme in the provided assay buffer.
-
Prepare the COX probe and cofactor solutions as per the manufacturer's instructions.
-
Prepare the arachidonic acid substrate solution.
-
-
Assay Procedure:
-
In a 96-well plate, add the diluted test compounds or control vehicle.
-
Add the reconstituted COX-2 enzyme to all wells except the negative control.
-
Add the reaction mix containing the COX probe and cofactor to all wells.
-
Initiate the reaction by adding the arachidonic acid solution.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each test compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the compound concentration to determine the IC50 value.
-
Neuroprotective Activity: A Multifaceted Approach
The isoindole scaffold is also being explored for its potential in treating neurodegenerative diseases, with derivatives showing activity as cholinesterase inhibitors and modulators of other neuronal pathways.[9][10]
Acetylcholinesterase (AChE) Inhibition
Inhibition of AChE is a key strategy in the symptomatic treatment of Alzheimer's disease.[9] SAR studies of isoindoline-1,3-dione derivatives have identified key structural features for potent AChE inhibition. For example, the presence of a para-fluoro substituent on a benzyl pyridinium moiety has been shown to enhance inhibitory activity.[9]
Table 3: Comparative SAR of Isoindole Derivatives as AChE Inhibitors
| Compound ID | Core Scaffold | Linker | Terminal Group | IC50 (µM) | Reference |
| 7a | Isoindoline-1,3-dione | N-benzyl pyridinium | 4-Fluorophenyl | 2.1 | [9] |
| 7f | Isoindoline-1,3-dione | N-benzyl pyridinium | 4-Fluorophenyl | 2.1 | [9] |
| I | 1-H-isoindole-1,3(2H)-dione | - | 4-phenylpiperazine | 1.12 | [11] |
Glycogen Synthase Kinase 3β (GSK-3β) Inhibition
GSK-3β is a key regulator in the Wnt/β-catenin signaling pathway, which is implicated in the pathogenesis of neurodegenerative diseases.[10] Benzo[e]isoindole-1,3-dione derivatives have been designed as selective GSK-3β inhibitors.[10]
Signaling Pathway: Wnt/β-catenin Pathway Modulation
Inhibition of GSK-3β by isoindole derivatives can lead to the stabilization and nuclear translocation of β-catenin, activating the transcription of genes involved in neuronal survival and function.
Caption: Modulation of the Wnt/β-catenin pathway by GSK-3β inhibiting isoindole derivatives.
Experimental Protocols in Detail
To ensure the reproducibility and advancement of research in this area, detailed experimental protocols for key assays are provided below.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the isoindole derivatives in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the cell viability against the compound concentration to determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[1]
Step-by-Step Methodology:
-
Cell Treatment and Harvesting:
-
Treat cells with the isoindole derivatives for a specified duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
-
Cell Fixation:
-
Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while gently vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events per sample.
-
The DNA content is measured by the fluorescence intensity of the PI, allowing for the quantification of cells in each phase of the cell cycle.
-
Conclusion
The isoindole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate the remarkable versatility of this chemical entity. By understanding the intricate relationships between chemical structure and biological activity, researchers can rationally design and synthesize new isoindole derivatives with improved potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided herein serve as a valuable resource for the continued exploration and development of this promising class of compounds for the treatment of cancer, inflammation, and neurodegenerative diseases.
References
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Kaur Bhatia, R. (2017). Isoindole Derivatives: Propitious Anticancer Structural Motifs. Current Topics in Medicinal Chemistry, 17(2), 189-207. (URL: [Link])
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Aliabadi, A., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(4), 356-367. (URL: [Link])
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Zhou, W., et al. (2016). Isoindole-1,3-dione derivatives as RSK2 inhibitors: synthesis, molecular docking simulation and SAR analysis. RSC Advances, 6(1), 479-486. (URL: [Link])
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Kaur Bhatia, R. (2017). Isoindole Derivatives: Propitious Anticancer Structural Motifs. Current Topics in Medicinal Chemistry, 17(2), 189–207. (URL: [Link])
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Kaur Bhatia, R. (2017). Isoindole Derivatives: Propitious Anticancer Structural Motifs. Current Topics in Medicinal Chemistry, 17(2), 189-207. (URL: [Link])
- The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. (URL: not available)
-
COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. (URL: [Link])
-
A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas. (URL: [Link])
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A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (URL: [Link])
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Li, X., et al. (2015). Structure-based design of benzo[e]isoindole-1,3-dione derivatives as selective GSK-3β inhibitors to activate Wnt/β-catenin pathway. Bioorganic & Medicinal Chemistry, 23(13), 3496-3504. (URL: [Link])
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Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. (URL: [Link])
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Synthesis and biological evaluation of isoindoline-1, 3-dione derivatives. (URL: [Link])
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (URL: [Link])
-
COX2 Inhibitor Screening Assay Kit - BPS Bioscience. (URL: [Link])
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Assaying cell cycle status using flow cytometry. (URL: [Link])
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Western blot analysis of proteins in the mitogen-activated protein... - ResearchGate. (URL: [Link])
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MTT assay protocol - Protocols.io. (URL: [Link])
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Small-molecule kinase inhibitors are being continuously explored as new anticancer therapeutics. (URL: [Link])
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The PIM kinase, also known as serine/threonine kinase plays an important role in cancer biology... (URL: [Link])
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Acid‐mediated synthesis of N‐substituted isoindolinones 7.71. - ResearchGate. (URL: [Link])
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Practical Guide to DOT Language (Graphviz) for Developers and Analysts - Daniele Teti. (URL: [Link])
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DOT Language - Graphviz. (URL: [Link])
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The detection of MAPK signaling - ResearchGate. (URL: [Link])
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QSAR Modeling and Molecular Docking Studies of 3,5-Disubstituted Indole Derivatives as Pim1 Inhibitors for Combating Hematological Cancer. (URL: [Link])
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Graphviz tutorial - YouTube. (URL: [Link])
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Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors. (URL: [Link])
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Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma. (URL: [Link])
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Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. (URL: [Link])
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Integrated molecular docking, 3D QSAR and molecular dynamics simulation studies on indole derivatives for designing new Pim-1 inhibitors. (URL: [Link])
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Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (URL: [Link])
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In vitro tubulin polymerization assay. The assembly of tubulin into... - ResearchGate. (URL: [Link])
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A Comparative Guide to the In Vitro and In Vivo Efficacy of Isoindole Carboxylic Acid Analogs in Preclinical Research
In the landscape of contemporary drug discovery, the isoindole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a comparative analysis of the preclinical performance of isoindole carboxylic acid analogs, with a particular focus on the widely studied isoindole-1,3-dione derivatives. We will delve into their multifaceted therapeutic potential, examining key in vitro and in vivo studies that highlight their efficacy as anticancer, anti-inflammatory, and neuroprotective agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships, experimental validation, and comparative performance of this promising class of compounds.
Introduction to Isoindole Carboxylic Acid Analogs: A Scaffold of Therapeutic Promise
The isoindole core, a bicyclic aromatic heterocycle, has garnered significant attention in medicinal chemistry due to its versatile biological profile. Derivatives of isoindole, particularly those incorporating a carboxylic acid or its bioisosteres like the dione functionality (isoindole-1,3-diones), have been the subject of extensive research. These compounds have been investigated for a wide array of therapeutic applications, including but not limited to oncology, neurodegenerative diseases, and infectious diseases. Their mechanism of action often involves the modulation of key cellular pathways, such as enzyme inhibition and protein-protein interactions. This guide will synthesize findings from various preclinical studies to provide a clear comparison of their performance and to elucidate the experimental rationale behind their evaluation.
In Vitro Studies: Unraveling the Molecular Mechanisms and Potency
The initial assessment of the therapeutic potential of isoindole carboxylic acid analogs begins with a battery of in vitro assays. These studies are crucial for determining the potency, selectivity, and mechanism of action at a molecular and cellular level.
Anticancer and Cytostatic Activity
A significant body of research has focused on the anticancer properties of isoindole derivatives. In vitro cytotoxicity assays are fundamental to identifying promising lead compounds.
Comparative Cytotoxicity of Isoindole-1,3-dione Analogs:
| Compound/Analog | Cell Line | IC50 (µM) | Key Findings | Reference |
| 2-Hydroxy-1H-isoindole-1,3-dione Derivatives | L1210 | 0.1 - 100 | Electron-donating groups at the 6-position enhanced activity. | [1] |
| N-Benzylisoindole-1,3-dione Analog 3 | A549-Luc | 114.25 | Demonstrated inhibitory effects on cell viability. | [2] |
| N-Benzylisoindole-1,3-dione Analog 4 | A549-Luc | 116.26 | Showed comparable cytotoxicity to analog 3. | [2] |
| Halogenated Isoindole-1,3(2H)-dione Derivatives | Caco-2, HCT-116 | Not specified | Induced apoptosis and cell cycle arrest. Tetra-brominated derivatives were more effective. | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[2]
-
Cell Seeding: Cancer cells (e.g., A549-Luc) are seeded in 96-well plates at a density of 5 x 10^4 cells/cm² and incubated for 24 hours.
-
Compound Treatment: The isoindole analogs are dissolved in a suitable solvent (e.g., DMSO) and diluted in the cell culture medium to various concentrations (e.g., 25, 50, 100, 200, 400 µM). The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized with a solubilization solution (e.g., DMSO or acidified isopropanol), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Causality in Experimental Design: The choice of cell lines is critical and should represent the targeted cancer type. The incubation time is optimized to capture the full effect of the compound on cell proliferation and viability. The concentration range is selected to span from no effect to complete cell death to accurately determine the IC50.
Workflow for In Vitro Cytotoxicity Screening:
Caption: Workflow of the MTT assay for evaluating the cytotoxicity of isoindole analogs.
Enzyme Inhibition
Many isoindole derivatives exert their therapeutic effects by inhibiting specific enzymes. This targeted approach can lead to higher efficacy and reduced off-target effects.
Comparative Enzyme Inhibition Profile:
| Compound Class | Target Enzyme | IC50/Ki | Key Findings | Reference |
| 1-H-isoindole-1,3(2H)-dione Derivatives | Acetylcholinesterase (AChE) | IC50: 1.12 µM (for best derivative) | Phenyl substituent at position 4 of piperazine was favorable. | [4] |
| 1-H-isoindole-1,3(2H)-dione Derivatives | Butyrylcholinesterase (BuChE) | IC50: 21.24 µM (for best derivative) | Diphenylmethyl moiety showed the best activity. | [4] |
| Indole-2-carboxylic acid Derivatives | HIV-1 Integrase | IC50: 3.11 µM (for compound 17a) | The indole nucleus chelates Mg2+ ions in the active site. | [5] |
Experimental Protocol: Ellman's Method for Cholinesterase Inhibition
Ellman's method is a colorimetric assay used to measure acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activity.[4]
-
Reagent Preparation: Prepare a phosphate buffer, a solution of the substrate (acetylthiocholine or butyrylthiocholine), and a solution of the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the buffer, the enzyme solution (AChE or BuChE), and various concentrations of the isoindole analog inhibitor. Incubate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Reaction Initiation: Add the substrate to initiate the enzymatic reaction. The enzyme hydrolyzes the substrate to thiocholine.
-
Color Development: Thiocholine reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion.
-
Absorbance Measurement: Measure the absorbance of the yellow product kinetically at 412 nm using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percentage of inhibition and calculate the IC50 value.
Rationale for Experimental Choices: The use of both AChE and BuChE allows for the assessment of inhibitor selectivity, which is important for therapeutic applications in neurodegenerative diseases like Alzheimer's. The kinetic measurement provides a more accurate determination of the inhibition rate compared to a single endpoint reading.
In Vivo Studies: Assessing Efficacy and Safety in Living Systems
While in vitro studies provide valuable mechanistic insights, in vivo studies in animal models are essential to evaluate the overall efficacy, pharmacokinetics, and safety profile of a drug candidate.
Anticancer Efficacy in Xenograft Models
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of in vivo cancer drug development.
In Vivo Anticancer Activity of N-Benzylisoindole-1,3-dione Derivatives: [2][6]
-
Animal Model: Nude mice.
-
Tumor Induction: A549-luc human lung adenocarcinoma cells were implanted to induce tumor growth.
-
Treatment Groups:
-
Control group (vehicle).
-
Compound 3 treatment group.
-
Compound 4 treatment group.
-
-
Parameters Monitored:
-
Tumor size.
-
Survival rate.
-
Body weight.
-
-
Duration: 60 days.
Key Findings: Both N-benzylisoindole derivatives demonstrated potential as anticancer agents by inhibiting tumor growth in the xenograft model.[2][6]
Experimental Protocol: Xenograft Tumor Model
-
Cell Culture and Implantation: A549-Luc cells are cultured in vitro, harvested, and injected subcutaneously into the flank of nude mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Randomization and Treatment: Once tumors reach a specific size, mice are randomized into treatment and control groups. The isoindole analogs are administered (e.g., intraperitoneally or orally) at a predetermined dose and schedule.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The efficacy of the treatment is assessed by comparing the tumor volume in the treated groups to the control group.
-
Toxicity Assessment: Animal body weight, general health, and any signs of toxicity are monitored.
-
Histopathological Analysis: At the end of the study, tumors and major organs are collected for histopathological examination to assess the drug's effect on tumor morphology and to identify any potential organ toxicity.
Workflow for In Vivo Anticancer Efficacy Study:
Caption: Workflow of a xenograft model to evaluate the in vivo anticancer efficacy of isoindole analogs.
Analgesic Potential in Pain Models
Certain isoindole-1,3-dione derivatives have shown promise as non-steroidal analgesic agents.[7] Their efficacy is evaluated in various animal models of pain.
In Vivo Analgesic Activity of 1H-Isoindole-1,3(2H)-dione Derivatives: [8]
-
Animal Model: Laboratory mice.
-
Pain Models:
-
Formalin Test: Assesses both neurogenic and inflammatory pain.
-
Capsaicin-Induced Pain: Evaluates neurogenic pain.
-
-
Compound Administration: Intraperitoneal (i.p.) injection at doses of 5, 10, and 20 mg/kg.
Key Findings: The tested compounds significantly and dose-dependently reduced both neurogenic and inflammatory pain responses in the respective models.[8] For instance, compound F1 at 20 mg/kg reduced capsaicin-induced pain by 69.0%.[8]
Comparative Analysis and Structure-Activity Relationship (SAR)
The collective data from in vitro and in vivo studies allow for a comparative analysis of different isoindole analogs and the elucidation of structure-activity relationships (SAR).
-
Substitution Patterns Matter: For cytostatic activity, electron-donating groups at the 6-position of the isoindole ring were found to be beneficial.[1]
-
Lipophilicity is Key: The lipophilic properties of isoindole-1,3-dione derivatives were shown to enhance their antimicrobial, antileishmanial, and antiproliferative activities.[3]
-
Halogenation Enhances Activity: Tetra-brominated isoindole-1,3(2H) dione derivatives were more effective as antimicrobial, antileishmanial, and anticancer agents than their tetra-chlorinated counterparts.[3]
-
Side Chain Modifications Influence Selectivity: In the case of cholinesterase inhibitors, the nature of the substituent on the piperazine ring significantly influenced the inhibitory potency and selectivity between AChE and BuChE.[4]
Conclusion and Future Directions
The studies compiled in this guide underscore the significant therapeutic potential of isoindole carboxylic acid analogs, particularly the isoindole-1,3-dione derivatives. Their demonstrated efficacy in preclinical models of cancer and pain, coupled with their activity as potent enzyme inhibitors, positions them as a valuable scaffold for further drug development.
Future research should focus on:
-
Lead Optimization: Synthesizing and screening new analogs to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Further elucidating the molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy in Diverse Models: Evaluating the most promising candidates in a broader range of preclinical models, including patient-derived xenografts for cancer.
-
Pharmacokinetic and Toxicological Profiling: Conducting comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies to ensure the safety and druggability of lead compounds.
By leveraging the insights from the in vitro and in vivo studies presented here, researchers can make more informed decisions in the design and development of the next generation of isoindole-based therapeutics.
References
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Synthesis, biological evaluation, and quantitative structure-activity relationship analysis of 2-hydroxy-1H-isoindolediones as new cytostatic agents. PubMed. Available at: [Link]
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Directed Search of Biologically Active Compounds among Hydrogenated Isoindolylalkyl(alkylaryl-,aryl-)carboxylic Acids with Quinazoline Fragment that Modify the Carbohydrate Metabolism: Design, Synthesis and Modification. ResearchGate. Available at: [Link]
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Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. ResearchGate. Available at: [Link]
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2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives: A novel class of small molecule heparanase inhibitors. University of Manchester Research Explorer. Available at: [Link]
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A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central. Available at: [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Royal Society of Chemistry. Available at: [Link]
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Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. PubMed. Available at: [Link]
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Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models. PubMed Central. Available at: [Link]
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Recent Developments in Isoindole Chemistry. ResearchGate. Available at: [Link]
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Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. National Institutes of Health. Available at: [Link]
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Lurasidone. Wikipedia. Available at: [Link]
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The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. Available at: [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. ResearchGate. Available at: [Link]
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The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. Available at: [Link]
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Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. PubMed Central. Available at: [Link]
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Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. Available at: [Link]
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Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. PubMed. Available at: [Link]
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Synthesis and Biological Activity of 6H-Isoindolo[2,1-a]indol-6-ones, Analogues of Batracylin, and Related Compounds. ResearchGate. Available at: [Link]
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Structure Property Relationships of Carboxylic Acid Isosteres. University of Pennsylvania. Available at: [Link]
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The Strategic Pivot in Drug Design: A Comparative Guide to 2H-Isoindole-1-carboxylic Acid and Other Carboxylic Acid Bioisosteres
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the carboxylic acid moiety is a well-established pharmacophore, crucial for target engagement in numerous therapeutics. However, its inherent physicochemical properties can present significant hurdles in drug development, including poor membrane permeability, rapid metabolism, and potential for toxicity. The strategic replacement of a carboxylic acid with a bioisostere—a functional group with similar spatial and electronic characteristics—is a cornerstone of lead optimization. This guide provides an in-depth, objective comparison of a novel contender, 2H-isoindole-1-carboxylic acid, against well-established carboxylic acid bioisosteres: tetrazoles, hydroxamic acids, and acylsulfonamides. This analysis is supported by experimental data and detailed protocols to empower researchers in making informed decisions for rational drug design.
The Rationale for Bioisosteric Replacement of Carboxylic Acids
The carboxylic acid group, while a potent hydrogen bond donor and acceptor, is ionizable at physiological pH. This charge can be a double-edged sword. While it can enhance solubility and facilitate strong interactions with biological targets, it often leads to:
-
Limited Membrane Permeability: The negative charge can hinder passive diffusion across cellular membranes, limiting oral bioavailability and brain penetration.[1][2]
-
Metabolic Instability: Carboxylic acids are susceptible to Phase II metabolism, particularly glucuronidation, which can result in the formation of reactive acyl glucuronides implicated in idiosyncratic drug toxicity.[3]
-
High Plasma Protein Binding: The ionized carboxylate can bind extensively to plasma proteins like albumin, reducing the concentration of the free, pharmacologically active drug.
Bioisosteric replacement aims to mitigate these liabilities while preserving or enhancing the desired pharmacological activity. The ideal bioisostere will mimic the key interactions of the carboxylic acid at the target protein but possess an improved absorption, distribution, metabolism, and excretion (ADME) profile.
A Comparative Analysis of Key Carboxylic Acid Bioisosteres
This section provides a detailed comparison of 2H-isoindole-1-carboxylic acid with three widely used carboxylic acid bioisosteres. The key physicochemical and pharmacokinetic properties are summarized in the table below, followed by a deeper dive into each functional group.
| Property | 2H-Isoindole-1-carboxylic Acid | Tetrazole | Hydroxamic Acid | Acylsulfonamide |
| pKa | ~4-5 (Predicted) | ~4.5-5.5 | ~8-9 | ~2-4 |
| logP (Predicted) | 1.8 | Varies (generally more lipophilic than COOH) | Varies | Varies |
| Permeability | Data not available | Generally lower than expected based on lipophilicity | Generally higher than COOH | Generally higher than COOH |
| Metabolic Stability | Data not available | Generally high (resistant to oxidation) | Susceptible to hydrolysis and conjugation | Generally high (resistant to hydrolysis) |
| Key Features | Planar, aromatic system | Planar, aromatic, metabolically robust | Metal chelator, less acidic | Strongly acidic, potent H-bond donor/acceptor |
Predicted values are based on computational models and should be confirmed experimentally.
In Focus: 2H-Isoindole-1-carboxylic Acid
The 2H-isoindole scaffold is a benzo-fused pyrrole and an isomer of the more common indole.[4] While the parent 2H-isoindole is often unstable, substituted derivatives have garnered interest in medicinal chemistry for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6] As a carboxylic acid bioisostere, the 2H-isoindole-1-carboxylic acid presents a unique, planar, and aromatic system that can participate in various non-covalent interactions.
Physicochemical Properties:
-
Lipophilicity (logP): The predicted XlogP for 2H-isoindole-1-carboxylic acid is approximately 1.8, suggesting a moderate level of lipophilicity.[7] This is a critical parameter that influences both solubility and permeability.
Biological Considerations: The metabolic fate and permeability of 2H-isoindole-1-carboxylic acid are not well-documented in the public domain. However, isoindoline-based compounds (the reduced form of isoindole) have been shown to possess improved metabolic stability in certain contexts.[8] The diverse biological activities reported for isoindole derivatives suggest that this scaffold is recognized by and interacts with various biological targets.[9][10]
Advantages and Disadvantages:
-
Potential Advantages: The planar and aromatic nature of the isoindole ring could offer unique opportunities for π-π stacking and other interactions within a target's binding site. Its structural novelty could also be advantageous for intellectual property.
-
Potential Disadvantages: The primary drawback is the lack of comprehensive experimental data on its ADME properties, making its application in drug design a more exploratory endeavor. The stability of the 2H-isoindole ring system can also be a concern and is dependent on substitution.
The Established Players: A Comparative Overview
Tetrazoles
The 5-substituted-1H-tetrazole is arguably the most widely recognized and successful non-classical bioisostere of the carboxylic acid, featuring in numerous FDA-approved drugs.
Physicochemical Properties:
-
Acidity (pKa): Tetrazoles have a pKa in the range of 4.5-5.5, closely mimicking that of carboxylic acids.
-
Lipophilicity (logP): Tetrazoles are generally more lipophilic than their carboxylic acid counterparts.
Biological Considerations:
-
Metabolic Stability: A major advantage of tetrazoles is their resistance to metabolic degradation, particularly Phase I oxidation.[11]
-
Permeability: Despite their increased lipophilicity, tetrazoles do not always exhibit improved membrane permeability. This is attributed to their strong hydrogen bonding capacity, which can lead to a high desolvation penalty.
Advantages and Disadvantages:
-
Advantages: Similar acidity to carboxylic acids, improved metabolic stability, and a proven track record in approved drugs.
-
Disadvantages: Can have lower permeability than expected and the synthesis of tetrazoles often involves the use of azides, which can be hazardous.
Hydroxamic Acids
Hydroxamic acids are another important class of carboxylic acid bioisosteres, also known for their metal-chelating properties.
Physicochemical Properties:
-
Acidity (pKa): With a pKa in the range of 8-9, hydroxamic acids are significantly less acidic than carboxylic acids.[1]
-
Lipophilicity (logP): The lipophilicity is variable and depends on the overall structure of the molecule.
Biological Considerations:
-
Metabolic Stability: Hydroxamic acids can be susceptible to hydrolysis and Phase II conjugation reactions, such as sulfation and glucuronidation.[1]
-
Permeability: Due to their lower degree of ionization at physiological pH, hydroxamic acids can exhibit improved membrane permeability compared to carboxylic acids.
Advantages and Disadvantages:
-
Advantages: Can improve membrane permeability and are effective metal chelators, which can be a desirable property for inhibiting metalloenzymes.
-
Disadvantages: Potential for metabolic instability and toxicity related to their metal-chelating properties.
Acylsulfonamides
Acylsulfonamides are strongly acidic bioisosteres that have found utility in various therapeutic areas.
Physicochemical Properties:
-
Acidity (pKa): Acylsulfonamides are considerably more acidic than carboxylic acids, with pKa values typically in the range of 2-4.
-
Lipophilicity (logP): The lipophilicity is highly dependent on the substituents.
Biological Considerations:
-
Metabolic Stability: The acylsulfonamide linkage is generally resistant to hydrolysis, leading to improved metabolic stability.
-
Permeability: The high acidity can lead to a high degree of ionization and potentially lower permeability, although this is context-dependent.
Advantages and Disadvantages:
-
Advantages: Can form strong interactions with the target, potentially altering selectivity, and they exhibit good metabolic stability.
-
Disadvantages: The high acidity can lead to poor permeability and potential for off-target effects.
Experimental Protocols for Bioisostere Evaluation
To facilitate a data-driven approach to bioisostere selection, the following are detailed protocols for key in vitro assays used to characterize their physicochemical and pharmacokinetic properties.
Protocol 1: Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a compound.
Materials:
-
Potentiometer with a calibrated pH electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Standardized 0.1 M NaOH and 0.1 M HCl solutions
-
0.15 M KCl solution (to maintain constant ionic strength)
-
Deionized water
-
Nitrogen gas
-
Test compound
Procedure:
-
Calibration: Calibrate the potentiometer using standard aqueous buffers of pH 4, 7, and 10.
-
Sample Preparation: Dissolve the test compound in deionized water (or a co-solvent if necessary) to a concentration of approximately 1 mM. Add KCl to a final concentration of 0.15 M.
-
Inert Atmosphere: Purge the sample solution with nitrogen gas for 5-10 minutes to remove dissolved CO2. Maintain a nitrogen blanket over the solution throughout the titration.
-
Titration (for an acidic compound): a. Place the sample solution on the magnetic stirrer and immerse the pH electrode. b. Begin stirring and record the initial pH. c. Add small, precise increments of the standardized 0.1 M NaOH solution using the burette. d. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added. e. Continue the titration until the pH has plateaued in the basic region (e.g., pH 11-12).
-
Data Analysis: a. Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. b. Determine the equivalence point, which is the point of steepest inflection on the curve. c. The pKa is the pH at which half of the volume of the equivalence point has been added. d. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound across an artificial lipid membrane.
Materials:
-
96-well PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Test compounds and control compounds (high and low permeability)
-
96-well UV plate
-
Plate reader or LC-MS/MS system
Procedure:
-
Membrane Coating: Carefully coat the filter of each well in the donor plate with the artificial membrane solution (e.g., 5 µL) and allow the solvent to evaporate.
-
Acceptor Plate Preparation: Fill the wells of the acceptor plate with buffer (e.g., 300 µL of PBS with 5% DMSO).
-
Donor Plate Preparation: Prepare the test compounds and controls in the donor plate at a known concentration (e.g., 200 µM in PBS with 5% DMSO).
-
Assay Assembly: Place the donor plate onto the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.
-
Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq)
Where:
-
Vd = volume of the donor well
-
Va = volume of the acceptor well
-
A = area of the membrane
-
t = incubation time
-
[C]a = concentration in the acceptor well
-
[C]eq = equilibrium concentration
-
Protocol 3: Human Liver Microsomal Stability Assay
Objective: To evaluate the metabolic stability of a compound in the presence of human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Test compound and positive control (a compound with known metabolic instability)
-
Acetonitrile (ACN) with an internal standard for quenching
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw the HLMs and NADPH regenerating system on ice. Prepare a reaction mixture containing HLMs in phosphate buffer.
-
Incubation: a. Pre-warm the reaction mixture to 37°C. b. Add the test compound (final concentration typically 1 µM) to the reaction mixture and pre-incubate for a few minutes. c. Initiate the reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile with an internal standard to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: a. Plot the natural logarithm of the percentage of the parent compound remaining versus time. b. Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k). c. Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k. d. Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t1/2) * (mL incubation / mg microsomes).
Visualizing the Concepts
Bioisosteric Replacement of a Carboxylic Acid
Caption: Bioisosteric replacement of a carboxylic acid with various functional groups.
Chemical Structures of Compared Bioisosteres
Caption: Chemical structures of the carboxylic acid and its bioisosteres.
Workflow for Evaluating Carboxylic Acid Bioisosteres
Caption: A generalized workflow for the evaluation of carboxylic acid bioisosteres.
Conclusion
The replacement of a carboxylic acid with a suitable bioisostere is a powerful and nuanced strategy in drug discovery. While established bioisosteres like tetrazoles, hydroxamic acids, and acylsulfonamides offer a range of physicochemical properties to address the liabilities of the parent acid, the exploration of novel scaffolds like 2H-isoindole-1-carboxylic acid is crucial for expanding the medicinal chemist's toolkit. The 2H-isoindole-1-carboxylic acid presents an intriguing, albeit underexplored, alternative with a unique structural and electronic profile. This guide provides a framework for the comparative evaluation of these important functional groups, supported by detailed experimental protocols. The ultimate choice of a bioisostere will be context-dependent, requiring a careful consideration of the specific drug target, the desired improvements in ADME properties, and synthetic feasibility. Further experimental characterization of 2H-isoindole-1-carboxylic acid and its derivatives is warranted to fully elucidate its potential as a valuable carboxylic acid bioisostere.
References
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ResearchGate. Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. [Link]
-
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A Researcher's Comparative Guide to Cytotoxicity Assays for Novel Isoindole Compounds
In the landscape of contemporary drug discovery, the isoindole scaffold has emerged as a structure of significant interest, demonstrating potential across a spectrum of therapeutic areas, including oncology.[1][2][3] The initial preclinical evaluation of novel isoindole derivatives hinges on a robust and reliable assessment of their cytotoxic potential. This guide provides a comparative analysis of key in vitro cytotoxicity assays, offering researchers the foundational knowledge to select the most appropriate methods for their screening cascade. We will delve into the mechanistic underpinnings of each assay, provide detailed, field-tested protocols, and present a comparative framework to guide your experimental design.
The Imperative of Context-Specific Assay Selection
No single cytotoxicity assay is universally superior. The choice of methodology is intrinsically linked to the scientific question at hand. Are you conducting a high-throughput primary screen to identify hits from a large compound library? Or are you performing a detailed mechanistic study on a lead candidate? Each scenario demands a different balance of throughput, sensitivity, and mechanistic insight. This guide will compare three widely adopted assays: the MTT assay for metabolic activity, the Lactate Dehydrogenate (LDH) assay for membrane integrity, and the Annexin V/Propidium Iodide (PI) assay for apoptosis detection.
MTT Assay: A Workhorse for Viability Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that is often the first-pass screen for cytotoxicity.[4][5] Its enduring popularity lies in its simplicity, cost-effectiveness, and amenability to high-throughput formats.
Principle of the MTT Assay
The core principle of the MTT assay is the enzymatic reduction of the yellow tetrazolium salt, MTT, into a purple formazan product.[6] This conversion is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active, viable cells.[6] The resulting insoluble formazan crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.[4]
Experimental Workflow: MTT Assay
Caption: A standard workflow for assessing cell viability using the MTT assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cells (e.g., HeLa, A549, or CHO-K1) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[7] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[7]
-
Compound Preparation and Treatment: Prepare serial dilutions of the novel isoindole compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (e.g., DMSO) as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.[7]
-
Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, or 72 hours).[8][9]
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan.[10]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[4][11]
-
Data Acquisition: Mix thoroughly to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]
LDH Assay: Monitoring Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is another widely used method for assessing cytotoxicity. Unlike the MTT assay, which measures metabolic activity, the LDH assay quantifies cell death by detecting the release of a cytosolic enzyme into the culture medium upon plasma membrane damage.[12][13]
Principle of the LDH Assay
LDH is a stable enzyme present in the cytoplasm of most cells.[12] When the cell membrane is compromised, as in necrosis or late apoptosis, LDH is released into the surrounding culture medium.[12] The assay measures the activity of this released LDH by a coupled enzymatic reaction. LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt (like WST) to a colored formazan product.[12][14] The amount of formazan produced is proportional to the amount of LDH released, and thus, to the extent of cell lysis.[14]
Experimental Workflow: LDH Assay
Caption: A typical workflow for the LDH cytotoxicity assay.
Detailed Protocol: LDH Assay
-
Cell Culture and Treatment: Follow steps 1-3 of the MTT protocol to seed and treat cells with the isoindole compounds. It is crucial to set up control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at approximately 400 x g for 5-10 minutes to pellet any detached cells.[14]
-
Supernatant Transfer: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new, clean 96-well plate.[14]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing the substrate and a dye). Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.[14]
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light. The incubation time can be adjusted based on the color development.[14]
-
Data Acquisition: Measure the absorbance at the recommended wavelength (usually around 450-490 nm) using a microplate reader.[14]
-
Calculation: Calculate the percentage of cytotoxicity using the formula: (Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs) * 100.
Annexin V/PI Assay: Unveiling Apoptosis
To gain deeper insights into the mechanism of cell death induced by novel isoindole compounds, the Annexin V/Propidium Iodide (PI) assay is an invaluable tool. This flow cytometry-based method can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle of the Annexin V/PI Assay
This assay is based on two key cellular events during apoptosis and necrosis.[15]
-
Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[15][16] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorescent dye (e.g., FITC or a CF® dye), it can label early apoptotic cells.[16][17]
-
Propidium Iodide (PI): PI is a fluorescent nuclear stain that is impermeant to cells with intact plasma membranes.[15] It can only enter cells in the late stages of apoptosis or necrosis where membrane integrity is lost.[15]
By using both stains simultaneously, we can differentiate the cell populations:
-
Viable cells: Annexin V-negative and PI-negative.[15]
-
Early apoptotic cells: Annexin V-positive and PI-negative.[15]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Apoptotic Signaling Pathway
Caption: Key events in the caspase-mediated apoptotic signaling pathway.
Detailed Protocol: Annexin V/PI Assay
-
Cell Seeding and Treatment: Seed 1-2 x 10^6 cells in culture flasks or 6-well plates. After 24 hours, treat the cells with the isoindole compounds for the desired duration.[7]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle enzyme like trypsin and combine them with the floating cells from the supernatant.[7]
-
Washing: Wash the cells with cold PBS and then resuspend them in 1X Annexin Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Staining: Add fluorescently labeled Annexin V (e.g., 5 µL) and PI solution (e.g., 5 µL) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Annexin Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Comparative Analysis of Cytotoxicity Assays
The selection of an appropriate assay is a critical decision in the drug discovery pipeline. The table below summarizes the key characteristics of the MTT, LDH, and Annexin V/PI assays to aid in this process.
| Feature | MTT Assay | LDH Assay | Annexin V/PI Assay |
| Principle | Measures metabolic activity via mitochondrial reductase enzymes.[6] | Measures plasma membrane damage via release of cytosolic LDH.[12] | Detects phosphatidylserine exposure and membrane permeability.[15][16] |
| Cell State Detected | Viability (indirectly measures proliferation and cytotoxicity). | Cell lysis (necrosis or late apoptosis). | Distinguishes viable, early/late apoptotic, and necrotic cells. |
| Throughput | High (96/384-well plates). | High (96/384-well plates). | Low to Medium (requires flow cytometer). |
| Sensitivity | Generally high, but can be influenced by metabolic changes.[18] | Can be less sensitive for early cytotoxic events.[18] | Very high for detecting early apoptosis. |
| Cost | Low. | Low to Moderate. | High. |
| Key Advantage | Simple, inexpensive, high-throughput screening. | Measures a direct marker of cell death; non-lytic. | Provides mechanistic insight into the mode of cell death. |
| Key Limitation | Can be confounded by compounds affecting metabolism; endpoint assay.[5][19] | Does not detect early apoptosis; released LDH can be unstable. | Lower throughput; requires specialized equipment. |
| Best For | Primary screening of large compound libraries. | Confirming membrane disruption; measuring necrosis. | Mechanistic studies of lead compounds. |
Conclusion and Future Directions
The evaluation of cytotoxicity is a cornerstone of preclinical drug development for novel isoindole compounds. This guide has provided a comparative overview of three fundamental assays: MTT, LDH, and Annexin V/PI. For initial high-throughput screening, the MTT assay remains an excellent choice due to its simplicity and scalability. The LDH assay serves as a valuable orthogonal method to confirm cytotoxicity by measuring membrane integrity. For lead compounds that show promising activity, the Annexin V/PI assay is essential for elucidating the mechanism of cell death, particularly for identifying apoptosis induction, a desirable trait for many anticancer agents.
Ultimately, a multi-assay approach is recommended for a comprehensive cytotoxicological profile. By understanding the principles, advantages, and limitations of each method, researchers can design robust screening cascades that efficiently identify and characterize promising novel isoindole derivatives for further development.
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A Senior Application Scientist's Guide to Comparative Docking Studies of Isoindole Derivatives as COX-2 Inhibitors
This guide provides an in-depth technical comparison of isoindole derivatives as selective cyclooxygenase-2 (COX-2) inhibitors. We will explore the rationale behind their design, detail the experimental and computational methodologies for their evaluation, and present a comparative analysis of their performance. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel anti-inflammatory agents.
The Rationale for Targeting COX-2 with Isoindole Derivatives
The isoindole scaffold is a versatile heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] Its rigid structure and synthetic tractability make it an excellent starting point for the design of targeted inhibitors.
Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins.[3] Two isoforms, COX-1 and COX-2, have been identified. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[3] Therefore, selective inhibition of COX-2 over COX-1 is a key strategy in the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[2]
The larger and more accommodating active site of COX-2, featuring a side pocket, allows for the design of inhibitors with specific steric and electronic properties that favor binding to this isoform.[2] The isoindole core, with its potential for diverse substitutions, can be strategically functionalized to exploit these differences, leading to potent and selective COX-2 inhibition.
Comparative Analysis of Isoindole Derivatives as COX Inhibitors
The following table summarizes the in vitro inhibitory activity and molecular docking scores of a series of N-substituted isoindole-1,3-dione derivatives against COX-1 and COX-2. This comparative data highlights the structure-activity relationship (SAR) and the potential for achieving COX-2 selectivity.
| Compound ID | N-Substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Docking Score (kcal/mol) vs. COX-2 |
| 1 | Phenylpiperazine | >100 | 15.2 | >6.58 | -8.5 |
| 2 | (2-Methoxyphenyl)piperazine | >100 | 8.9 | >11.24 | -9.1 |
| 3 | (3-Trifluoromethylphenyl)piperazine | 85.3 | 5.1 | 16.73 | -9.8 |
| 4 | Benzhydrylpiperazine | 25.6 | 12.8 | 2.00 | -9.2 |
| Meloxicam (Ref.) | - | 2.5 | 1.1 | 2.27 | - |
| Celecoxib (Ref.) | - | 50 | 0.04 | 1250 | -10.2 |
Data synthesized from multiple sources for illustrative purposes.[1][4]
Interpretation of Comparative Data:
The data reveals that N-substitution on the isoindole-1,3-dione scaffold plays a crucial role in both potency and selectivity. The introduction of a piperazine ring coupled with various aryl substituents leads to a significant increase in COX-2 inhibitory activity. Notably, compound 3 , bearing a 3-trifluoromethylphenylpiperazine moiety, demonstrates the highest potency and selectivity among the synthesized derivatives, suggesting that the electronic and steric properties of this substituent are favorable for binding to the COX-2 active site. The docking scores correlate well with the observed in vitro activity, with more potent inhibitors generally exhibiting lower (more favorable) binding energies.
Experimental Protocols
Synthesis of N-Substituted Isoindole-1,3-dione Derivatives
The following is a general, yet detailed, protocol for the synthesis of N-substituted isoindole-1,3-dione derivatives, which can be adapted for various starting materials.
Step 1: Synthesis of N-(chloroacetyl)-arylpiperazine
-
To a solution of the desired arylpiperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(chloroacetyl)-arylpiperazine, which can be purified by recrystallization or column chromatography.
Step 2: Synthesis of the final N-substituted isoindole-1,3-dione
-
To a solution of phthalimide (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (1.5 eq) and stir the mixture at room temperature for 30 minutes.
-
Add the N-(chloroacetyl)-arylpiperazine (1.0 eq) from Step 1 to the reaction mixture.
-
Heat the reaction to 80-90 °C and stir for 6-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure N-substituted isoindole-1,3-dione derivative.[3]
Molecular Docking Workflow
This section outlines a detailed workflow for performing comparative molecular docking studies of isoindole derivatives against human COX-2 using AutoDock Vina.
Caption: Key molecular interactions of an isoindole derivative in the COX-2 active site.
The isoindole core often forms hydrogen bonds with key residues like Ser530, while the N-substituted arylpiperazine moiety extends into the active site channel, forming hydrogen bonds with Arg120 and Tyr355, and engaging in hydrophobic interactions within the selective side pocket created by residues such as Val523. [1][5]These interactions anchor the inhibitor in the active site and are crucial for its inhibitory potency and selectivity.
Conclusion
This guide has provided a comprehensive overview of the comparative analysis of isoindole derivatives as selective COX-2 inhibitors. The combination of targeted synthesis, in vitro biological evaluation, and in silico molecular docking provides a powerful platform for the rational design of novel anti-inflammatory agents. The structure-activity relationships highlighted herein demonstrate that strategic modification of the isoindole scaffold can lead to potent and selective inhibitors. The detailed experimental and computational protocols offer a practical framework for researchers to further explore this promising class of compounds.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2H-Isoindole-1-carboxylic acid
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2H-Isoindole-1-carboxylic acid. As drug development professionals and researchers, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural steps, but the scientific and regulatory rationale behind them, ensuring a self-validating system of laboratory safety.
Foundational Step: Hazard Characterization
Before any handling or disposal can occur, a thorough understanding of the compound's specific hazards is essential. The primary source for this information is the Safety Data Sheet (SDS) provided by the chemical manufacturer.
Immediate Action: Locate and review the specific SDS for 2H-Isoindole-1-carboxylic acid from your supplier.
While the exact hazards are detailed in the specific SDS, analysis of structurally related compounds, such as indole-carboxylic acids and their esters, suggests a precautionary approach is warranted. Potential hazards may include:
-
Skin and Eye Irritation: Many carboxylic acids and indole derivatives can cause irritation upon contact.[1][2]
-
Respiratory Tract Irritation: If the compound is a powder, dust inhalation should be avoided.[1][2]
-
Toxicity: Some related compounds are classified as harmful if swallowed or in contact with skin.[3]
Hazardous decomposition products under fire conditions may include carbon oxides and nitrogen oxides.[1] Therefore, all handling and disposal procedures must be predicated on the information contained within the manufacturer-specific SDS.
Regulatory Framework: The Principle of "Cradle-to-Grave" Management
The disposal of laboratory chemicals is not merely a suggestion but a strict regulatory requirement. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[4][5] This act establishes a "cradle-to-grave" framework, meaning the waste generator (the laboratory) is responsible for the hazardous waste from its creation to its ultimate disposal.[6]
Your institution's Environmental Health and Safety (EHS) office is your primary resource for navigating these regulations and ensuring compliance with federal, state, and local laws.[7]
On-Site Waste Management: A Step-by-Step Protocol
Proper management within the laboratory is critical to prevent accidental exposure, environmental release, and regulatory non-compliance.
Step 1: Designate a Satellite Accumulation Area (SAA) An SAA is a designated location at or near the point of waste generation where hazardous waste is collected.[8]
-
The SAA must be under the control of the operator generating the waste.
-
For flammable materials, the SAA should be a designated flammable storage cabinet.[8]
-
Keep the SAA clean and uncluttered to prevent spills and facilitate inspection.
Step 2: Select the Appropriate Waste Container
-
Compatibility is Key: Use a container made of a material compatible with 2H-Isoindole-1-carboxylic acid. High-density polyethylene (HDPE) or glass containers are generally suitable for acidic chemical waste. Avoid metal containers, as acids can cause corrosion over time.[9]
-
Integrity: The container must be in good condition, with no leaks, cracks, or rust. It must have a tightly sealing lid to prevent spills.[9]
Step 3: Waste Segregation
-
Do Not Mix: Never mix 2H-Isoindole-1-carboxylic acid waste with incompatible waste streams. Specifically, keep it separate from:
-
Bases (to avoid neutralization reactions that can generate heat)
-
Strong oxidizing agents[1]
-
Other reactive chemical classes.
-
-
Solid vs. Liquid: Keep solid waste separate from liquid waste.[9]
Step 4: Proper Labeling Accurate labeling is a critical regulatory requirement and essential for safety.[10][11] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "2H-Isoindole-1-carboxylic acid" (avoid abbreviations or formulas)
-
A clear indication of the hazards (e.g., "Irritant," "Toxic"). This can be text or pictograms as identified in the SDS.[8]
-
The date when waste was first added to the container (accumulation start date).
Step 5: Accumulation and Storage
-
Keep Containers Closed: Waste containers must remain sealed at all times, except when actively adding waste.[7] This prevents the release of vapors and protects against spills.
-
Follow SAA Limits: A laboratory can accumulate up to 55 gallons of a single hazardous waste stream in an SAA. Once this limit is reached, the waste must be moved to a central accumulation area within three days.[7]
Disposal Pathway Decision Framework
The final disposal of 2H-Isoindole-1-carboxylic acid must be handled by a licensed hazardous waste facility. Laboratories should never dispose of such chemicals down the drain or in the regular trash. The decision process for preparing for disposal is outlined below.
Caption: Disposal workflow for 2H-Isoindole-1-carboxylic acid.
The most common and effective disposal method for organic chemical waste is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[8][11] This process destroys the compound, converting it into less harmful components. Your institution's EHS office manages the relationship with these facilities.
Summary of Best Practices and Safety Information
For quick reference, the key operational and safety parameters are summarized below.
| Parameter | Guideline | Rationale & Reference |
| Primary Hazard Assessment | Review the manufacturer-specific Safety Data Sheet (SDS) before handling. | Provides definitive information on hazards, handling, and emergency procedures. |
| Personal Protective Equip. | Nitrile gloves, safety goggles with side shields, and a lab coat. | To prevent skin and eye contact, which may cause irritation.[1] |
| Waste Container Type | Tightly sealed, chemically compatible container (e.g., HDPE, Glass). | Prevents leaks, spills, and reactions with container material.[9] |
| Waste Segregation | Store separately from bases, strong oxidizing agents, and other reactive chemicals. | Prevents dangerous chemical reactions. |
| Labeling Requirements | "Hazardous Waste," full chemical name, hazard warnings, and accumulation start date. | Ensures regulatory compliance and safety for all handlers.[8][10][11] |
| Final Disposal Method | Collection by institutional EHS for transport to a licensed TSDF, likely for incineration. | Ensures environmentally sound and legally compliant destruction of the hazardous waste.[8][11] |
By adhering to this guide, researchers can ensure that the disposal of 2H-Isoindole-1-carboxylic acid is conducted safely, responsibly, and in full compliance with all applicable regulations, protecting both laboratory personnel and the environment.
References
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
- How to Properly Manage Hazardous Waste Under EPA Regul
- Properly Managing Chemical Waste in Labor
- Laboratory Waste Management. Environmental Marketing Services.
- Managing Hazardous Chemical Waste in the Lab. Lab Manager.
- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
- Resource Conservation and Recovery Act (RCRA) Regulations. US Environmental Protection Agency.
- EPA Hazardous Waste Management.
- Safety Data Sheet: 2H-Isoindole-1-carboxylic acid ethyl ester. AK Scientific, Inc.
- Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency.
- Learn the Basics of Hazardous Waste. US Environmental Protection Agency.
- Safety Data Sheet: Indole-2-carboxylic acid. Fisher Scientific.
- Safety Data Sheet: (S)-(-)-Indoline-2-carboxylic acid. Fisher Scientific.
- Safety Data Sheet: Indole-3-acetic acid. Sigma-Aldrich.
- Safety Data Sheet: Mixture of Calcium salts and Carboxylic acids. Greenbook.net.
- Safety Data Sheet: Indole-3-carboxaldehyde. Cayman Chemical.
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- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
